Product packaging for (R,R)-Glycopyrrolate(Cat. No.:CAS No. 58493-54-2)

(R,R)-Glycopyrrolate

Número de catálogo: B1336284
Número CAS: 58493-54-2
Peso molecular: 398.3 g/mol
Clave InChI: VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ritropirronium bromide, also widely known as glycopyrronium bromide or glycopyrrolate, is a racemic quaternary ammonium compound classified as a long-acting muscarinic antagonist (LAMA) . It is scientifically defined as a racemate composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide . Its primary research application is for the maintenance treatment of airflow obstruction in chronic obstructive pulmonary disease (COPD) . The compound's mechanism of action involves antagonism of muscarinic receptors, with the highest affinity for the M1 receptor subtype, followed by M3, and then M2/M4 receptors . Antagonism of the M3 receptor in the airway smooth muscle is primarily responsible for its bronchodilatory effects . Compared to other anticholinergics like tiotropium, glycopyrronium is noted for having a wider therapeutic window . It is a charged molecule, which limits its gastrointestinal absorption and is formulated for inhalation to act directly on the airways . Beyond pulmonary research, this compound is also investigated for its effects on reducing secretions from sweat, salivary, and gastric glands, mediated through its action on M1 and M3 receptors . It is hydrolyzed to an inactive metabolite, mainly mediated by the CYP2D6 enzyme . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28BrNO3 B1336284 (R,R)-Glycopyrrolate CAS No. 58493-54-2

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58493-54-2, 475468-09-8
Record name threo-Glycopyrronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R,R)-Glycopyrrolate: A Comprehensive Technical Guide to Synthesis and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate is a synthetically derived quaternary ammonium anticholinergic agent renowned for its peripheral effects. Its applications in medicine are diverse, ranging from the management of peptic ulcer disease and the reduction of secretions during anesthesia to the treatment of severe drooling (sialorrhea) and hyperhidrosis. The glycopyrrolate molecule possesses two stereocenters, giving rise to four distinct stereoisomers: (R,R)-glycopyrrolate, (S,S)-glycopyrrolate, (R,S)-glycopyrrolate, and (S,R)-glycopyrrolate. The pharmacological activity of glycopyrrolate is intrinsically linked to its stereochemistry, with the threo diastereomers, (R,S)- and (S,R)-glycopyrrolate, exhibiting the desired therapeutic effects as muscarinic receptor antagonists. Conversely, the erythro isomers, (R,R)- and (S,S)-glycopyrrolate, are generally considered impurities. This technical guide provides an in-depth exploration of the synthesis and stereochemistry of this compound, offering valuable insights for researchers and professionals in drug development.

Stereochemistry of Glycopyrrolate

The presence of two chiral centers in glycopyrrolate, one in the cyclopentylmandelic acid moiety and the other in the pyrrolidinol ring, results in the existence of two pairs of enantiomers, which are diastereomers of each other. The relative configuration of these stereocenters dictates the pharmacological and toxicological profile of each isomer.

The therapeutically active component of commercially available glycopyrrolate is a racemic mixture of the (R,S) and (S,R) enantiomers. Research has demonstrated that the (2R)-isomers of glycopyrrolate and its analogs are significantly more active as muscarinic receptor antagonists than their (2S)-counterparts[1][2]. Consequently, the synthesis of stereochemically pure glycopyrrolate isomers is of paramount importance for elucidating their specific biological activities and for the development of more targeted therapeutics.

Synthesis of this compound

The synthesis of this compound is a multi-step process that necessitates careful control of stereochemistry. The general synthetic strategy involves the preparation of the key chiral intermediates, (R)-α-cyclopentylmandelic acid and (R)-1-methyl-3-pyrrolidinol, followed by their esterification and subsequent quaternization of the nitrogen atom.

Key Intermediates Synthesis

1. (R)-α-Cyclopentylmandelic Acid:

The synthesis of the crucial intermediate, (R)-α-cyclopentylmandelic acid, can be achieved through the chiral resolution of the corresponding racemic acid.

  • Synthesis of Racemic α-Cyclopentylmandelic Acid: A common method involves the Grignard reaction of cyclopentylmagnesium bromide with benzoylformic acid in an ethereal solvent[3].

  • Chiral Resolution: The racemic α-cyclopentylmandelic acid can be resolved using a chiral resolving agent, such as L-tyrosine methyl ester or (R)-α-phenylethylamine, to selectively crystallize one enantiomer as a diastereomeric salt[4]. The desired (R)-enantiomer can then be liberated from the salt.

2. (R)-1-Methyl-3-pyrrolidinol:

The chiral alcohol component, (R)-1-methyl-3-pyrrolidinol, can be synthesized from a chiral starting material, such as L-malic acid, through a series of reactions including condensation, reduction, and cyclization[5].

Final Synthetic Steps

1. Esterification:

(R)-α-cyclopentylmandelic acid is esterified with (R)-1-methyl-3-pyrrolidinol. This reaction can be carried out via transesterification, for example, from the methyl ester of (R)-α-cyclopentylmandelic acid in the presence of a catalyst[1][5].

2. Quaternization:

The final step involves the quaternization of the tertiary amine of the pyrrolidine ring with a methylating agent, typically methyl bromide, to yield this compound[1][5].

Experimental Protocols

While detailed, step-by-step protocols for the stereoselective synthesis of this compound with precise quantitative data are not extensively available in the public domain, the following outlines the general experimental procedures based on patent literature.

Protocol 1: Synthesis of Racemic α-Cyclopentylmandelic Acid[3]
  • To a solution of benzoylformic acid in anhydrous diethyl ether at 0°C, add a solution of cyclopentylmagnesium bromide in diethyl ether dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 24 hours.

  • Quench the reaction with 1 N HCl and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a K2CO3 solution.

  • Acidify the aqueous potassium carbonate layer with HCl and extract with diethyl ether.

  • Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Wash the crude product with water to obtain pure racemic α-cyclopentylmandelic acid.

Protocol 2: Preparative Separation of Glycopyrrolate Enantiomers by HPLC[6]
  • Sample Preparation: Dissolve the racemic glycopyrrolate mixture in n-hexane.

  • Chromatographic System: Utilize a preparative high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (e.g., CHIRALCEL OZ-H).

  • Mobile Phase: A mixture of n-hexane, absolute ethanol, and diethylamine (e.g., 97:3:0.1 v/v/v).

  • Separation: Inject the sample onto the column and elute with the mobile phase. The four enantiomers will elute at different retention times, typically in the order of (R,S), (R,R), (S,S), and (S,R).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Remove the solvent from the collected fraction to obtain the purified this compound.

Data Presentation

Quantitative data for the synthesis and characterization of this compound is limited in publicly accessible literature. The following tables summarize available data for related processes and analytical methods.

Table 1: Synthesis of Racemic α-Cyclopentylmandelic Acid

ParameterValueReference
Starting MaterialsBenzoylformic acid, Cyclopentylmagnesium bromide[3]
SolventDiethyl ether[3]
Reaction Time24.5 hours[3]
Yield36.4%[3]
Melting Point153-154 °C[3]

Table 2: Analytical Separation of Glycopyrrolate Stereoisomers by Capillary Electrophoresis

ParameterConditionReference
InstrumentCapillary Electrophoresis System[4]
CapillaryUncoated fused-silica[4]
Chiral SelectorSulfated-β-cyclodextrin (2.0% w/v)[4]
Background Electrolyte30 mM Sodium phosphate buffer (pH 7.0)[4]
Separation Voltage20 kV[4]
Temperature25°C[4]

Table 3: Spectroscopic Data for Racemic Glycopyrronium Bromide

TechniqueKey SignalsReference
1H-NMR (300 MHz, D2O)δ (ppm) 7.71 - 7.67 (2H, m, phenyl), 7.55 - 7.45 (3H, m, phenyl), 5.57 (1H, m), 3.94 - 3.77 (2H, m), 3.65 - 3.60 (2H, m), 3.27 - 3.16 (1H, m), 3.25 (3H, s, -NMe), 3.09 (3H, s, -NMe), 2.82 - 2.70 (1H, m), 2.24 - 2.14 (1H, m), 1.80 - 1.56 (7H, m), 1.35 - 1.27 (1H, m)[6]

Mandatory Visualizations

Signaling Pathway of Muscarinic M3 Receptor Antagonism

Glycopyrrolate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. The M3 subtype is predominantly responsible for mediating smooth muscle contraction and glandular secretion. The following diagram illustrates the signaling pathway that is inhibited by glycopyrrolate.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Glycopyrrolate This compound (Antagonist) Glycopyrrolate->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Increased Intracellular Ca²⁺ ER->Ca2_cyto Ca²⁺ Release Ca2_ER Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_cyto->Cellular_Response Triggers

Caption: M3 Muscarinic Receptor Signaling Pathway and its Antagonism by this compound.

Experimental Workflow for Synthesis and Purification of this compound

The following diagram outlines a logical workflow for the synthesis and purification of this compound based on the discussed methodologies.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (Benzoylformic Acid, Cyclopentylmagnesium Bromide) Grignard Grignard Reaction Start->Grignard Racemic_CPMA Racemic α-Cyclopentylmandelic Acid Grignard->Racemic_CPMA Resolution Chiral Resolution (with Chiral Amine) Racemic_CPMA->Resolution R_CPMA (R)-α-Cyclopentylmandelic Acid Resolution->R_CPMA Esterification Esterification R_CPMA->Esterification R_Pyrrolidinol (R)-1-Methyl-3-pyrrolidinol R_Pyrrolidinol->Esterification Tertiary_Amine This compound Precursor (Tertiary Amine) Esterification->Tertiary_Amine Quaternization Quaternization (with Methyl Bromide) Tertiary_Amine->Quaternization Crude_Product Crude this compound Quaternization->Crude_Product Purification Purification (e.g., Preparative HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (NMR, HPLC, MS, etc.) Pure_Product->Analysis

Caption: General Experimental Workflow for the Synthesis and Purification of this compound.

Conclusion

The synthesis of stereochemically pure this compound presents a significant challenge that requires precise control over multiple chiral centers. The methodologies outlined in this guide, from the synthesis of key chiral intermediates to the final purification steps, provide a foundational understanding for researchers in the field. The profound impact of stereochemistry on the pharmacological activity of glycopyrrolate underscores the importance of developing efficient and scalable stereoselective synthetic routes. Further research into detailed and optimized experimental protocols, along with comprehensive characterization of the individual stereoisomers, will be instrumental in advancing the therapeutic applications of glycopyrrolate and its analogs.

References

(R,R)-Glycopyrrolate's Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of (R,R)-Glycopyrrolate, a quaternary ammonium muscarinic receptor antagonist. The document elucidates its binding affinities, receptor subtype selectivity, and functional effects on the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and drug development efforts.

Core Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system, regulating a wide array of physiological functions.[2] By blocking the binding of the endogenous agonist acetylcholine, glycopyrrolate inhibits parasympathetic nerve stimulation.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1]

The five muscarinic receptor subtypes are broadly classified based on their G-protein coupling:

  • M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and subsequently increasing intracellular calcium concentrations.

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

Glycopyrrolate's therapeutic effects, such as bronchodilation and reduction of secretions, are primarily mediated through its antagonism of M3 receptors located in bronchial smooth muscle and exocrine glands.[3]

Quantitative Pharmacological Data

The binding affinity and functional potency of glycopyrrolate have been characterized across various in vitro studies. The following tables summarize key quantitative data for its interaction with muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki) of Glycopyrrolate for Muscarinic Receptor Subtypes
Receptor SubtypeTest SystemRadioligandKi (nM)Reference(s)
M1 Guinea-pig brain membranes[3H]Pirenzepine (PZ)0.60[4]
M2 Guinea-pig brain membranes[3H]AF-DX 3840.03[4]
M2 Rat ventricle homogenates[3H]N-methylscopolamine ([3H]-NMS)1.889 ± 0.049
M3 Rat submandibular gland homogenates[3H]N-methylscopolamine ([3H]-NMS)1.686 ± 0.184
M1-M3 Human airway smooth muscle (HASM)[3H]N-methylscopolamine ([3H]-NMS)0.5 - 3.6[5]
Table 2: Functional Antagonist Potency (pA2/pKB) of Glycopyrrolate
Receptor SubtypeTissue/SystemAgonistpA2/pKB ValueReference(s)
M1 (presumed) Rabbit vas deferensMcN-A-343> 11 (apparent -log KB)[6]
M2 Guinea-pig atriumCarbachol8.16[4][7]
M2 Guinea-pig atriumAcetylcholine8.39[4][7]
M2 Paced rat left atriaMethacholine9.09[6]
M3 Guinea-pig ileumMethacholine10.31[6]
M1/M3 Not specifiedNot specified10.31 - 11 (pKB)[5]

Signaling Pathways

This compound acts as an antagonist, blocking the initiation of downstream signaling cascades upon acetylcholine binding. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds & Activates Glycopyrrolate This compound Glycopyrrolate->M1_M3_M5 Binds & Blocks Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Membrane homogenate - Radioligand ([³H]-NMS) - this compound dilutions start->prepare_reagents incubation Incubate membrane, radioligand, and glycopyrrolate prepare_reagents->incubation filtration Separate bound/free ligand via vacuum filtration incubation->filtration washing Wash filters with cold buffer filtration->washing scintillation_counting Add scintillation cocktail and count radioactivity washing->scintillation_counting data_analysis Analyze data: - Determine IC₅₀ - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

References

(R,R)-Glycopyrrolate: A Comprehensive Technical Guide to Enantiomeric Purity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate is a synthetic quaternary ammonium anticholinergic agent that exists as a racemate of four stereoisomers due to its two chiral centers. The pharmacological activity of glycopyrrolate is primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs). Crucially, this activity is stereoselective, with the (R,R)-enantiomer being a key component of interest. This technical guide provides an in-depth overview of the methods used to determine the enantiomeric purity of (R,R)-Glycopyrrolate, complete with detailed experimental protocols, quantitative data, and visual representations of analytical workflows and signaling pathways.

Pharmacological Significance of Enantiomeric Purity

The differential pharmacological and toxicological profiles of enantiomers are a critical consideration in drug development. In the case of glycopyrrolate, it has been reported that the (3R, 2'S)-enantiomer possesses the most potent anticholinergic activity, while the (3S, 2'R)-enantiomer exhibits the weakest antagonism.[1] Therefore, controlling the enantiomeric composition of glycopyrrolate drug substances is paramount to ensure consistent therapeutic efficacy and safety. The enantiomeric purity of this compound is a critical quality attribute that necessitates robust and reliable analytical methods for its determination.

Analytical Methodologies for Enantiomeric Purity

Several analytical techniques are employed to separate and quantify the enantiomers of glycopyrrolate. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Capillary Electrophoresis (CE) with chiral selectors are the most prominent and powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis of pharmaceutical compounds.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.

Table 1: Representative Chiral HPLC Method for Glycopyrrolate Enantiomers

ParameterCondition
Chromatographic Column CHIRALCEL OZ-H (4.6mm × 250mm, 5 µm)
Mobile Phase n-hexane : absolute ethyl alcohol : diethylamine (97:3:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Concentration 0.5 - 2.0 mg/mL in n-hexane[1]
Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Dissolve the glycopyrrolate sample in HPLC-grade n-hexane to achieve a concentration within the range of 0.5-2.0 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic System Preparation: Equilibrate the CHIRALCEL OZ-H column with the mobile phase (n-hexane:absolute ethyl alcohol:diethylamine 97:3:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection and Analysis: Inject 10 µL of the prepared sample onto the column and record the chromatogram for a sufficient time to allow for the elution of all four stereoisomers. The expected elution order is typically (R,S), (R,R), (S,S), and (S,R).[1]

  • Data Analysis: Identify the peak corresponding to the (R,R)-enantiomer based on the injection of a reference standard. Calculate the enantiomeric purity by determining the peak area of the (R,R)-enantiomer as a percentage of the total peak area of all enantiomers. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [Area(R,R) - Area(S,S)] / [Area(R,R) + Area(S,S)] x 100.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of glycopyrrolate. The separation is based on the differential migration of the enantiomers in an electric field, facilitated by the presence of a chiral selector in the background electrolyte.

Table 2: Chiral Capillary Electrophoresis Method for Glycopyrrolate Enantiomers

ParameterCondition
Capillary Uncoated fused-silica (40 cm effective length, 50 µm i.d.)[]
Background Electrolyte (BGE) 30 mM sodium phosphate buffer (pH 7.0) containing 2.0% w/v sulfated-β-cyclodextrin[]
Separation Voltage 20 kV[]
Temperature 25 °C[]
Detection UV at 214 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Experimental Protocol: Chiral CE Analysis
  • Sample Preparation: Dissolve the glycopyrrolate sample in the background electrolyte to a suitable concentration (e.g., 0.1 mg/mL).

  • Capillary Conditioning: Before the first run, and periodically as needed, rinse the capillary with 0.1 M NaOH, deionized water, and finally with the background electrolyte.

  • Electrophoretic Separation: Fill the capillary with the background electrolyte. Inject the sample and apply the separation voltage of 20 kV.[]

  • Data Analysis: Detect the migrating enantiomers at 214 nm. The enantiomeric purity is determined by comparing the peak area of the (R,R)-enantiomer to the total area of all enantiomer peaks. The method has been validated for the quantification of isomeric impurities at levels as low as 0.1%.[]

Mechanism of Action and Signaling Pathway

Glycopyrrolate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][5] These G-protein coupled receptors are found in various tissues, including smooth muscle, cardiac muscle, and exocrine glands.[6] Glycopyrrolate does not show significant selectivity among the M1, M2, and M3 receptor subtypes.[7] The (R,R)-enantiomer, along with the other active stereoisomers, blocks the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve stimulation.

Glycopyrrolate_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle Triggers release ACh ACh ACh_Vesicle->ACh mAChR Muscarinic ACh Receptor (M3) Gq_Protein Gq Protein mAChR->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction ACh->mAChR Binds to This compound This compound This compound->mAChR Blocks

Caption: Antagonistic action of this compound at the M3 muscarinic receptor.

Experimental Workflow for Enantiomeric Purity Analysis

The determination of enantiomeric purity follows a structured workflow, from sample preparation to data interpretation and reporting. This ensures the accuracy, precision, and reliability of the results.

Enantiomeric_Purity_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis (Chiral HPLC or CE) cluster_processing 3. Data Processing and Analysis cluster_reporting 4. Reporting Sample_Weighing Accurate Weighing of Glycopyrrolate Sample Solvent_Addition Dissolution in Appropriate Solvent (e.g., n-hexane for HPLC) Sample_Weighing->Solvent_Addition Filtration Filtration through 0.45 µm Filter Solvent_Addition->Filtration System_Equilibration Column/Capillary Equilibration Sample_Injection Injection of Prepared Sample System_Equilibration->Sample_Injection Data_Acquisition Chromatogram/ Electropherogram Acquisition Sample_Injection->Data_Acquisition Peak_Integration Integration of All Enantiomer Peaks Peak_Identification Identification of This compound Peak (using reference standard) Peak_Integration->Peak_Identification Purity_Calculation Calculation of Enantiomeric Purity and/or Enantiomeric Excess Peak_Identification->Purity_Calculation Results_Summary Summarize Quantitative Results in a Table Documentation Document Experimental Parameters and Observations Results_Summary->Documentation Final_Report Generate Final Analysis Report Documentation->Final_Report

Caption: General workflow for the analysis of this compound enantiomeric purity.

Conclusion

The determination of the enantiomeric purity of this compound is a critical aspect of its development and quality control. Chiral HPLC and Capillary Electrophoresis are powerful and reliable techniques for achieving the necessary separation and quantification of its stereoisomers. The detailed methodologies and workflows presented in this guide provide a solid foundation for researchers and scientists in the pharmaceutical industry to ensure the quality, safety, and efficacy of glycopyrrolate-based therapeutics. A thorough understanding of its stereoselective antagonism at muscarinic receptors further underscores the importance of precise enantiomeric analysis.

References

(R,R)-Glycopyrrolate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate is a quaternary ammonium anticholinergic agent widely utilized for its effects on the muscarinic acetylcholine receptors. It exists as a racemic mixture of four stereoisomers due to its two chiral centers. This technical guide focuses specifically on the (R,R)-enantiomer of glycopyrrolate, providing an in-depth overview of its pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization. While much of the available literature pertains to the racemic mixture, this document consolidates the specific data available for the (R,R)-enantiomer and contextualizes it with data from the racemate where enantiomer-specific information is unavailable.

Pharmacodynamics of (R,R)-Glycopyrrolate

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine. This antagonism is the basis for its therapeutic applications.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. The primary signaling pathway involves the inhibition of acetylcholine-induced activation of these receptors, leading to a downstream modulation of cellular responses. In the context of its anti-inflammatory effects, this compound has been shown to act synergistically with other anti-inflammatory agents.[1]

RR_Glycopyrrolate_Signaling_Pathway cluster_cell Target Cell (e.g., Monocyte) ACh Acetylcholine mAChR Muscarinic Receptor (M1, M2, M3, M4) ACh->mAChR RR_Glyco This compound RR_Glyco->mAChR Antagonism G_protein G-protein mAChR->G_protein Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Inflammation) Second_Messenger->Cellular_Response

Figure 1: this compound's antagonist action on muscarinic receptors.
Receptor Binding and Affinity

While specific binding affinities for the (R,R)-enantiomer are not extensively documented in publicly available literature, studies on the racemic mixture of glycopyrrolate indicate a high affinity for muscarinic receptors. For the racemate, Ki values in the nanomolar range (0.5–3.6 nM) have been reported for human peripheral lung and airway smooth muscle muscarinic receptors.[2] The racemate shows no significant selectivity between M1, M2, and M3 receptor subtypes.[2] A study on rat ventricle and submandibular gland homogenates showed that racemic glycopyrronium has high affinities for both M2 (Ki = 1.889 nmol/L) and M3 (Ki = 1.686 nmol/L) subtypes.[3] A patent on the separation of glycopyrrolate enantiomers notes that the (3S, 2'R)-enantiomer possesses the weakest cholinergic antagonism, suggesting that the (R,R)-enantiomer is one of the more active forms.[4]

Anti-Inflammatory Effects

A key pharmacodynamic property of this compound is its synergistic anti-inflammatory effect when combined with other agents. In a study using human primary monocytes, this compound alone did not inhibit LPS-induced TNF-α release.[1] However, when co-administered with the phosphodiesterase 4 (PDE4) inhibitor rolipram or the corticosteroid budesonide, it significantly enhanced their anti-inflammatory activity.[1]

CombinationEffect on IC50/IC35 for TNF-α Inhibition
Rolipram aloneIC35: 68.9 ± 15.2 nM
Rolipram + 10 µM this compoundIC35: 1.70 ± 1.18 nM
Budesonide aloneIC50: 0.55 ± 0.13 nM
Budesonide + 10 µM this compoundIC50: 0.13 ± 0.03 nM
Table 1: Synergistic Anti-Inflammatory Effects of this compound.[1]

Pharmacokinetics of Glycopyrrolate (Racemic Mixture)

Oral Administration
ParameterValue (Children)Value (Adults)
Bioavailability ~3% (highly variable)[5]Low and variable
Tmax (solution) -~3.1 hours[5]
Effect of Food (solution) -High-fat meal reduces bioavailability by ~78%[5]
Table 2: Pharmacokinetics of Oral Glycopyrrolate (Racemic Mixture).
Intravenous Administration
ParameterValue (Adults)
Onset of Action Within 1 minute[6]
Duration of Action 2 to 4 hours[6]
Elimination Half-life Approximately 50 minutes[6]
Volume of Distribution 0.42 ± 0.22 L/kg[7]
Clearance 0.54 ± 0.14 L/kg/hr[8]
Table 3: Pharmacokinetics of Intravenous Glycopyrrolate (Racemic Mixture).
Intramuscular Administration
ParameterValue (Adults)
Tmax 16.1 - 30 minutes[9]
Elimination Half-life 0.55 to 1.25 hours[7]
Table 4: Pharmacokinetics of Intramuscular Glycopyrrolate (Racemic Mixture).
Inhaled Administration
ParameterValue (Adults)
Tmax ~5 minutes[10]
Absolute Bioavailability ~40%[10]
Systemic Exposure 90% from lung absorption, 10% from GI absorption[10]
Elimination Half-life 52.5 - 57.2 hours[11]
Table 5: Pharmacokinetics of Inhaled Glycopyrrolate (Racemic Mixture).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the study of this compound.

Chiral Separation of Glycopyrrolate Enantiomers by HPLC

Chiral_HPLC_Workflow cluster_workflow Chiral HPLC Separation Workflow Sample_Prep Sample Preparation (Racemic Glycopyrrolate in n-hexane) HPLC_System HPLC System (CHIRALCEL OZ-H column) Sample_Prep->HPLC_System Detection UV Detection (220-240 nm) HPLC_System->Detection Mobile_Phase Mobile Phase (n-hexane:absolute ethanol:diethylamine 97:3:0.1) Mobile_Phase->HPLC_System Separation Separation of Enantiomers (RS, RR, SS, SR) Detection->Separation

Figure 2: Workflow for the chiral separation of glycopyrrolate enantiomers.

A preparative high-performance liquid chromatography (HPLC) method can be used to separate the enantiomers of glycopyrronium bromide.[4]

  • Sample Preparation: Prepare a solution of racemic glycopyrrolate in HPLC-grade n-hexane.[4]

  • Chromatographic System:

    • Column: CHIRALCEL OZ-H chiral chromatographic column (4.6mm × 250mm, 5 µm).[4]

    • Mobile Phase: A mixture of n-hexane, absolute ethanol, and diethylamine in a ratio of 97:3:0.1 (v/v/v). All reagents should be HPLC grade.[4]

    • Flow Rate: 0.9-1.1 ml/min.[4]

    • Column Temperature: 35-40 °C.[4]

    • Detection: UV detection at a wavelength of 220-240 nm.[4]

  • Procedure: Inject the prepared sample into the HPLC system. The four enantiomers will be separated with distinct peak positions corresponding to the RS, RR, SS, and SR configurations.[4]

In Vitro Anti-Inflammatory Assay Using Human Primary Monocytes

Anti_Inflammatory_Assay_Workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow Blood_Collection Human Peripheral Blood Collection PBMC_Isolation PBMC Isolation (Ficoll-Paque density gradient) Blood_Collection->PBMC_Isolation Monocyte_Isolation Monocyte Isolation (e.g., MACS with CD14 microbeads) PBMC_Isolation->Monocyte_Isolation Cell_Culture Cell Culture (RPMI 1640, 10% FCS) Monocyte_Isolation->Cell_Culture Stimulation Stimulation with LPS (100 ng/mL for 3 hours) Cell_Culture->Stimulation Treatment This compound +/- Other Drugs Stimulation->Treatment TNF_Assay TNF-α Measurement (ELISA) Treatment->TNF_Assay

Figure 3: Workflow for assessing the anti-inflammatory effects of this compound.

This protocol is based on the methodology described for evaluating the synergistic anti-inflammatory effects of this compound.[1][12][13][14][15]

  • Isolation of Human Primary Monocytes:

    • Obtain human peripheral blood from healthy donors in sodium heparin tubes.[14]

    • Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.[14]

    • Isolate primary human CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with human CD14+ monocyte isolation kits.[14]

  • Cell Culture and Treatment:

    • Culture the isolated monocytes in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% heat-inactivated fetal calf serum, 1% L-glutamine, 100 U/mL of penicillin, and 100 mg/mL of streptomycin.[14]

    • Incubate cells at 37 °C in a 5% CO2 atmosphere.[14]

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 3 hours.[14]

    • Treat the cells with varying concentrations of this compound, alone or in combination with other anti-inflammatory drugs (e.g., rolipram, budesonide).

  • Measurement of TNF-α Release:

    • After the incubation period, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Conclusion

This compound is a pharmacologically active enantiomer of glycopyrrolate with demonstrated synergistic anti-inflammatory properties in vitro. While comprehensive pharmacokinetic and receptor binding data specific to this enantiomer are limited, the available information, combined with the extensive data on the racemic mixture, provides a strong foundation for further research and development. The experimental protocols outlined in this guide offer standardized methods for the continued investigation of this compound's therapeutic potential. Future studies focusing on the stereoselective pharmacokinetics and pharmacodynamics of this compound are warranted to fully elucidate its clinical profile and optimize its therapeutic use.

References

(R,R)-Glycopyrrolate solubility and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (R,R)-Glycopyrrolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, also known as glycopyrronium bromide. The information herein is curated for professionals in pharmaceutical research and development, offering critical data and methodologies to support formulation, analytical method development, and stability testing.

Introduction to this compound

Glycopyrrolate is a synthetic quaternary ammonium anticholinergic agent.[1] It exists as four stereoisomers due to two chiral centers.[2] The molecule acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), specifically M1-M5.[3][4] This antagonism inhibits cholinergic transmission in smooth muscle, exocrine glands, and the central nervous system, leading to effects such as reduced gastric and bronchial secretions.[1][3] Formulations containing glycopyrrolate are used in the treatment of conditions like peptic ulcers, sialorrhea (excessive drooling), and Chronic Obstructive Pulmonary Disease (COPD).[3] As a quaternary amine, its penetration across the blood-brain barrier is minimal, which limits central nervous system side effects.[5]

Solubility Profile

This compound is a white, crystalline powder.[4][6] Its solubility is a critical parameter for formulation development, impacting dissolution and bioavailability.

Aqueous and Organic Solubility

Quantitative solubility data for glycopyrrolate is summarized in the table below. The compound is generally soluble in water and polar organic solvents.

SolventSolubilityNotes
Water (H₂O)≥24 mg/mL[4][7]-
Water (H₂O)100 mg/mL (251.05 mM)[8]Requires sonication[8]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3]Aqueous solutions are not recommended for storage for more than one day[3]
Ethanol~30 mg/mL[3]Solvent should be purged with an inert gas[3]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[3]Solvent should be purged with an inert gas[3]
Dimethylformamide (DMF)~30 mg/mL[3]Solvent should be purged with an inert gas[3]
ChloroformPractically Insoluble[4][6]-
EtherPractically Insoluble[4][6]-

Stability Profile

The stability of glycopyrrolate is highly dependent on environmental conditions, particularly pH. Understanding its degradation pathways is essential for ensuring the safety and efficacy of pharmaceutical formulations.

pH-Dependent Stability

Glycopyrrolate's stability in solution is significantly influenced by pH. It is highly stable in acidic conditions (pH 2-3) but becomes susceptible to ester hydrolysis at pH values above 6.[9] The rate of this hydrolysis increases as the pH rises.[9]

Admixture pHApproximate Time for 5% Decomposition (at 25°C)
4.0>48 hours[9]
5.0>48 hours[9]
6.030 hours[9]
6.57 hours[9]
7.04 hours[9]
8.02 hours[9]
Long-Term and Storage Stability

Studies have evaluated the long-term stability of glycopyrrolate in various formulations and storage conditions.

  • Solid State: As a crystalline solid, glycopyrrolate is stable for at least 4 years when stored at -20°C.[3]

  • Oral Suspensions: Extemporaneously compounded oral suspensions (0.5 mg/mL) in a 1:1 mixture of Ora-Plus and Ora-Sweet (or Ora-Sweet SF) were found to be stable for at least 90 days when stored in amber plastic bottles at room temperature (23-25°C).[10]

  • Injectable Solutions: Glycopyrrolate injection (0.2 mg/mL) stored in polypropylene syringes is stable for up to 90 days at both ambient temperature and 4°C.[11] An oral solution (0.5 mg/mL) is stable for at least 210 days at room temperature or 4°C in either glass or PET containers.[12][13] However, degradation beyond acceptable limits was observed in glass containers at 45°C after 2 months.[12][13]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. Glycopyrrolate is subjected to stress conditions such as acid, base, oxidation, heat, and light as per ICH guidelines.[14][15]

Stress Condition% Degradation
Acid (0.1M HCl)3.5%[14]
Alkali (0.1M NaOH)3.1%[14]
Peroxide (H₂O₂)1.188%[14]
Thermal0.349%[14]
Photolytic (UV Light)0.336%[14]

These results indicate that glycopyrrolate is relatively stable under thermal and photolytic stress but shows some degradation under acidic, alkaline, and oxidative conditions.[14] The primary degradation pathway is hydrolysis of the ester linkage.[9][13]

Experimental Protocols

Solubility Determination Protocol

A standard equilibrium solubility shake-flask method can be employed.

  • Preparation: Add an excess amount of this compound solid to a series of vials, each containing a different solvent (e.g., water, ethanol, PBS at various pH values).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of dissolved glycopyrrolate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Stability-Indicating UPLC/HPLC Method Protocol

This protocol outlines a general procedure for developing a stability-indicating method for this compound, based on published methodologies.[14][15][16][17]

  • Chromatographic System: Utilize a UPLC or HPLC system equipped with a PDA or UV detector.

  • Column: A C18 column (e.g., Symmetry-C18, 150mm x 4.6mm, 3.5µm) is commonly used.[14]

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of an aqueous buffer (e.g., 0.05% TFA in water or 1% orthophosphoric acid) and an organic modifier like acetonitrile or methanol.[14][16]

  • Detection: Monitor the elution at a suitable wavelength, such as 222 nm.[15][16]

  • Forced Degradation Sample Preparation:

    • Acid/Base Hydrolysis: Dissolve the drug substance in a suitable diluent and add acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH). The mixture may be heated (e.g., 60°C for 6 hours) to accelerate degradation.[14] Neutralize the solution before injection.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3-10% H₂O₂).[14][17]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 6 hours). Dissolve the stressed sample in diluent for analysis.

    • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light in a photostability chamber.[14]

  • Analysis and Validation: Inject the stressed samples into the chromatograph. The method is considered stability-indicating if the degradation products are well-resolved from the parent glycopyrrolate peak. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[15]

Visualizations

Signaling Pathway: Muscarinic Receptor Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor (mAChR) Binding Site Cellular_Response Cellular Response (e.g., Contraction, Secretion) Muscarinic_Receptor->Cellular_Response Activates ACh->Muscarinic_Receptor:port Binds Glyco This compound Glyco->Muscarinic_Receptor:port Blocks

Caption: Mechanism of this compound as a muscarinic antagonist.

Experimental Workflow: Forced Degradation Study

G Acid Acid (HCl) Base Base (NaOH) Oxidative Oxidative (H₂O₂) Thermal Thermal (Heat) Photo Photolytic (UV Light) start Prepare this compound Stock Solution aliquot Aliquot Stock Solution start->aliquot aliquot->Acid aliquot->Base aliquot->Oxidative aliquot->Thermal aliquot->Photo stress Apply Stress Conditions neutralize Neutralize / Dilute Samples stress->neutralize analysis Analyze by Stability- Indicating HPLC/UPLC neutralize->analysis data Evaluate Data: - Purity Peak - Degradant Peaks - Mass Balance analysis->data

Caption: Workflow for a typical forced degradation stability study.

References

In Vitro Characterization of (R,R)-Glycopyrrolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate is a stereoisomer of glycopyrrolate, a quaternary ammonium muscarinic antagonist. Due to its charged nature, it has limited ability to cross the blood-brain barrier, which reduces central nervous system side effects.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacological and pharmacokinetic properties of this compound, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). While much of the detailed in vitro characterization has been performed on the racemic mixture of glycopyrrolate, this document will focus on the data available for the (R,R)-isomer and highlight the stereoselectivity of this class of compounds.

Pharmacological Characterization

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, playing a significant role in blocking cholinergic transmission.[3] This antagonism is the basis for its therapeutic effects.

Muscarinic Receptor Binding Affinity

While specific binding affinity data for the (R,R)-isomer of glycopyrrolate is not extensively available in the public domain, studies on the racemic mixture provide valuable insights into its general binding profile. Racemic glycopyrrolate demonstrates high affinity for M1, M2, and M3 muscarinic receptors.[4] In competition studies, glycopyrrolate binds to human peripheral lung and airway smooth muscle muscarinic receptors with Ki values in the nanomolar range (0.5–3.6 nM).[4] It has been noted that glycopyrrolate shows little to no selectivity between the M1, M2, and M3 receptor subtypes.[4]

Research on soft analogs of glycopyrrolate has demonstrated significant stereospecificity, with the 2R isomers being substantially more active than the 2S isomers, suggesting that the (R,R)-isomer is a key contributor to the pharmacological activity of the racemate.[5]

Receptor SubtypeLigandTissue/SystemKi (nM)Reference
M1Racemic GlycopyrrolateGuinea-pig brain membranes0.60[6]
M2Racemic GlycopyrrolateGuinea-pig brain membranes0.03[6]
M1-M3 (non-selective)Racemic GlycopyrrolateHuman peripheral lung and airway smooth muscle0.5 - 3.6[4]
Functional Activity

Functionally, this compound acts as a potent antagonist, inhibiting the effects of muscarinic agonists. Studies on racemic glycopyrrolate have established its high functional affinity at M1 and M3 receptors, with a comparatively lower affinity for M2 receptors.[4] This is significant as M3 receptors are primarily responsible for smooth muscle contraction and glandular secretion.

Assay TypeAgonistTissue/SystempA2 / pIC50Reference
Schild AnalysisCarbacholGuinea-pig atrium8.16[6]
Schild AnalysisAcetylcholineGuinea-pig atrium8.39[6]
Functional InhibitionCarbacholGuinea-pig tracheapIC50 not specified, but potent inhibition observed[4]

A study investigating the synergistic effects of this compound with anti-inflammatory drugs in human primary monocytes confirmed its activity, although it did not quantify its individual antagonist potency in this system.[6]

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors. The primary pathways affected are those coupled to the M2 and M3 receptors.

M3 Muscarinic Receptor Signaling Pathway (Gq-coupled)

The M3 receptor is coupled to the Gq family of G proteins.[7] Antagonism of this receptor by this compound blocks the following cascade:

M3_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_response Cellular Response M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ER ER Ca²⁺ Store IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Smooth Muscle Contraction, Glandular Secretion Ca->Response PKC->Response ER->Ca Release ACh Acetylcholine ACh->M3R Activates RR_Glyco This compound RR_Glyco->M3R Blocks M2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response M2R M2 Receptor Gi Gi Protein (αβγ) M2R->Gi AC Adenylyl Cyclase Gi->AC αi inhibits GIRK GIRK Channel Gi->GIRK βγ activates ATP ATP AC->ATP Converts Response Decreased Heart Rate, Reduced Neuronal Excitability GIRK->Response cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Response Inhibits K_ion_in->GIRK Efflux ACh Acetylcholine ACh->M2R Activates RR_Glyco This compound RR_Glyco->M2R Blocks Binding_Assay_Workflow prep Tissue/Cell Membrane Preparation (e.g., guinea-pig brain, human airway smooth muscle) radioligand Radioligand Addition (e.g., [³H]-NMS, [³H]-telenzepine) prep->radioligand competitor Addition of Unlabeled Competitor (this compound at varying concentrations) radioligand->competitor incubation Incubation (Allow binding to reach equilibrium) competitor->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (Calculation of Ki values) quantification->analysis

References

An In-depth Technical Guide on the Core Chemical Properties and Structure of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate, a specific stereoisomer of glycopyrrolate, is a quaternary ammonium anticholinergic agent. It functions as a competitive antagonist of muscarinic acetylcholine receptors, leading to a reduction in secretions, relaxation of smooth muscle, and other parasympatholytic effects. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound, also known as (R,R)-Glycopyrronium bromide, possesses two chiral centers, leading to four possible stereoisomers. The (R,R)-enantiomer is of particular interest due to its pharmacological activity.

Structure:

The chemical structure of this compound consists of a cyclopentylmandelic acid esterified with a quaternary pyrrolidinium ring. The stereochemistry at the two chiral centers is 'R'.

IUPAC Name: [(3R)-3-[[(2R)-Cyclopentyl(hydroxy)phenylacetyl]oxy]-1,1-dimethylpyrrolidin-1-ium] bromide[1]

Chemical Formula: C₁₉H₂₈BrNO₃[1][2][3]

Molecular Weight: 398.33 g/mol [2][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₉H₂₈BrNO₃[1][2][3]
Molecular Weight 398.33 g/mol [2][3]
Melting Point 193 - 194.5 °C[4]
Boiling Point Not applicable (decomposes)
Solubility Soluble in water and alcohol. Slightly soluble in DMSO. Practically insoluble in chloroform and ether.[5]
pKa ~11.53 (Predicted)[6]
LogP (calculated) -1.52[7]

Experimental Protocols

Stereoselective Synthesis of this compound

While the industrial synthesis of glycopyrrolate often involves the production of a racemic mixture followed by chiral separation, stereoselective synthesis methods are crucial for obtaining the pure (R,R)-enantiomer. A general approach involves the use of chiral starting materials or chiral catalysts.

A representative, though generalized, synthetic scheme is as follows:

  • Synthesis of (R)-cyclopentylmandelic acid: This chiral acid can be prepared through various asymmetric synthesis routes, such as the enantioselective reduction of a corresponding ketoacid using a chiral catalyst.

  • Esterification: The purified (R)-cyclopentylmandelic acid is then esterified with (R)-1,1-dimethylpyrrolidin-3-ol. This reaction can be carried out using standard esterification methods, such as Fischer esterification or by using coupling agents.

  • Quaternization: The resulting tertiary amine is quaternized with methyl bromide to yield this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

A detailed protocol for the determination of this compound and its related impurities by ion-pair HPLC has been described.

Methodology:

  • Column: Base deactivated Nucleosil C18 column.

  • Mobile Phase: A mixture of phosphate buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) and methanol in a 35:65 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection: UV at a specified wavelength.

  • Temperature: 40 °C.

This method allows for the separation and quantification of this compound from its other stereoisomers and impurities, making it suitable for in-process control and stability testing.

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It binds to these receptors, preventing acetylcholine from binding and eliciting a response. There are five subtypes of muscarinic receptors (M1-M5), and glycopyrrolate exhibits affinity for all of them. The antagonism of M3 receptors in smooth muscle leads to bronchodilation and reduced gastrointestinal motility, while antagonism of M1 and M3 receptors in salivary glands reduces saliva production.

The signaling pathway initiated by the activation of muscarinic receptors is complex and depends on the receptor subtype. A simplified representation of the general signaling pathway is provided below.

Muscarinic_Signaling cluster_pip2 Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) Acetylcholine->mAChR Binds & Activates Glycopyrrolate This compound (Antagonist) Glycopyrrolate->mAChR Blocks G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP Produces IP3 IP3 DAG DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Secretion) Ca2->Response PKC->Response cAMP->Response

Caption: Simplified Muscarinic Receptor Signaling Pathway.

The following diagram illustrates a general experimental workflow for characterizing a muscarinic antagonist like this compound.

Experimental_Workflow Synthesis Synthesis of this compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Receptor Binding Assays (e.g., Radioligand Binding) Purification->Binding_Assay Cell_Based_Assay Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) Binding_Assay->Cell_Based_Assay In_Vivo In Vivo Studies (e.g., Animal Models of Disease) Cell_Based_Assay->In_Vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Clinical_Trials Clinical Trials PK_PD->Clinical_Trials

References

Preclinical Safety and Toxicology of (R,R)-Glycopyrrolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The majority of publicly available preclinical safety and toxicology data for glycopyrrolate pertains to the racemic mixture, which consists of a 1:1 ratio of the (R,S) and (S,R) enantiomers, or a mixture of diastereomers. Data specifically on the (R,R)-glycopyrrolate enantiomer is limited. This document summarizes the available information on glycopyrrolate, with the understanding that most findings are based on studies of the racemic mixture. The potential for stereoselective toxicity of the (R,R)-enantiomer cannot be fully elucidated from the current publicly accessible data.

Introduction

This compound is a quaternary ammonium anticholinergic agent. As a muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation.[1] Its primary pharmacological effect is the reduction of secretions, such as in the salivary glands, and the inhibition of smooth muscle contraction.[2][3] Due to its quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain barrier, which is expected to minimize central nervous system side effects.[4] This technical guide provides a comprehensive overview of the preclinical safety and toxicology of glycopyrrolate, with a focus on its (R,R)-enantiomer where information is available.

Pharmacokinetics and Metabolism

Nonclinical pharmacokinetic data for glycopyrrolate are limited.[3] Following oral administration in rats, the time to maximum plasma concentration (Tmax) is approximately 1.0 to 1.5 hours.[3] The bioavailability of orally administered glycopyrrolate is generally low.[5]

Acute Toxicity

Acute toxicity studies have demonstrated a low order of toxicity for glycopyrrolate.[7]

Table 1: Acute Toxicity of Glycopyrrolate (Racemic Mixture)

SpeciesRoute of AdministrationLD50Reference
DogIntravenous25 mg/kg[7]
CatIntramuscular283 mg/kg[7]
MouseOral550-900 mg/kg[5]
RatOral1150-1800 mg/kg[5]
RabbitOral2360 mg/kg[5]
MouseIntravenous15-20 mg/kg[5]
RatIntravenous~15 mg/kg[5]
RabbitIntravenous15-20 mg/kg[5]
RodentsSubcutaneous600-900 mg/kg[5]

Signs of toxicity in rats after oral administration included tremors, clonic and tonic convulsions, and labored breathing.[5]

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity study is typically conducted in accordance with OECD Guideline 423.

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water.

  • Dosing: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Repeated-Dose Toxicity

Repeated-dose toxicity studies on glycopyrrolate have been conducted in both rodents and non-rodents.

Table 2: Repeated-Dose Toxicity of Glycopyrrolate (Racemic Mixture)

SpeciesDurationRoute of AdministrationDose LevelsNOAELKey FindingsReference
Mouse13 weeksOral (gavage)0, 30, 100, 300 mg/kg/day< 30 mg/kg/dayReduced survival at 100 and 300 mg/kg/day.[2]
Rat13 weeksOral (gavage)0, 40, 100, 300 mg/kg/day40 mg/kg/dayPupil dilation at all doses. No remarkable effects on hematology, clinical chemistry, or organ weights.[2]
Dog4 weeksIntravenous0.4 or 2 mg/kg/day (5 days/week)2 mg/kg/dayNo signs of toxicity.[7]
Dog7 weeksOral27 mg/kg/day27 mg/kg/dayNo signs of toxicity.[7]
Cat10 weeksIntramuscular0.01, 0.03, 0.05 mg/kg/day-Not specified.[7]
Rat26 weeksInhalation-Low doseTarget organs: eyes (lenticular changes), lungs (epithelial hypertrophy), seminal vesicles, and urinary bladder.[8]
Dog39 weeksInhalation--Target organs: eyes, lacrimal glands, heart, pharynx, and salivary mandibular gland.[8]
Experimental Protocols

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)

  • Test Animals: Typically rats, young and healthy adults.

  • Dosing: The test substance is administered orally daily for 28 days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly measurement of body weight and food consumption.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.

  • Necropsy and Histopathology: All animals undergo a full necropsy. Organs and tissues are preserved for histopathological examination.

Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD 408)

This study follows a similar protocol to OECD 407 but with a longer duration of 90 days, providing information on sub-chronic toxicity.

Genotoxicity

Glycopyrrolate has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.[2][8]

Table 3: Genotoxicity of Glycopyrrolate (Racemic Mixture)

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and without S9Negative[2][9]
In Vitro Chromosome Aberration AssayHuman LymphocytesWith and without S9Negative[2][9]
In Vivo Micronucleus AssayRat Bone MarrowN/ANegative[2][9]
Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Ames Test Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results Bacterial Strains Bacterial Strains Mixing Mix Bacteria, Test Compound, +/- S9 Mix Bacterial Strains->Mixing Test Compound Test Compound Test Compound->Mixing S9 Mix S9 Mix (Metabolic Activation) S9 Mix->Mixing Plating Plate on Histidine-deficient media Mixing->Plating Pour overlay agar Incubation Incubate (37°C, 48h) Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Compare to Control Counting->Analysis

Ames Test Experimental Workflow

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

Chromosome Aberration Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Analysis Cell Culture Mammalian Cells (e.g., Human Lymphocytes) Treatment Treat cells with Test Compound +/- S9 Mix Cell Culture->Treatment Test Compound Test Compound Test Compound->Treatment Metaphase Arrest Add Mitotic Inhibitor (e.g., Colcemid) Treatment->Metaphase Arrest Harvesting Harvest, Hypotonic Treatment, Fixation Metaphase Arrest->Harvesting Slide Preparation Prepare Slides and Stain Chromosomes Harvesting->Slide Preparation Microscopy Microscopic Analysis of Chromosome Aberrations Slide Preparation->Microscopy

In Vitro Chromosome Aberration Assay Workflow

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. A mitotic inhibitor is added to arrest cells in metaphase.

  • Endpoint: Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-related increase in the number of cells with chromosomal aberrations indicates clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

  • Test Animals: Typically mice or rats.

  • Procedure: Animals are treated with the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last treatment.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo clastogenicity or aneugenicity.

Carcinogenicity

Long-term carcinogenicity studies for orally administered glycopyrrolate were not performed prior to the approval of some formulations, with the requirement to conduct them post-approval.[2] However, a 2-year inhalation carcinogenicity study in Wistar rats and a 26-week inhalation carcinogenicity study in TgRasH2 mice showed no evidence of tumorigenic potential for glycopyrrolate.[8]

Table 4: Carcinogenicity of Glycopyrrolate (Racemic Mixture)

SpeciesDurationRoute of AdministrationResultsReference
Wistar Rat2 yearsInhalationNo evidence of tumorigenic potential[8]
TgRasH2 Mouse26 weeksInhalationNo evidence of tumorigenic potential[8]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies for glycopyrrolate have been conducted in rats and rabbits.

Table 5: Reproductive and Developmental Toxicity of Glycopyrrolate (Racemic Mixture)

| Study Type | Species | Route of Administration | Dose Levels | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Fertility and Early Embryonic Development | Rat | Subcutaneous | Up to 1.88 mg/kg/day | Impaired fertility at 1.88 mg/kg/day (decreased corpora lutea, implantation sites, and live fetuses). NOAEL for fertility was 0.63 mg/kg/day. |[8] | | Embryo-Fetal Development | Wistar Rat | Inhalation | Up to 3.83 mg/kg/day | Not teratogenic. |[8] | | Embryo-Fetal Development | New Zealand White Rabbit | Inhalation | Up to 4.4 mg/kg/day | Not teratogenic. |[8] | | Peri- and Postnatal Development | Rat | Subcutaneous | Up to 1.88 mg/kg/day | No effects on peri- and postnatal development. |[8] |

Reproduction studies in rats and rabbits with orally and intramuscularly administered glycopyrrolate, respectively, during organogenesis showed no teratogenic effects at doses many times the maximum recommended human dose.[10] However, diminished rates of conception and survival at weaning were observed in rats in a dose-related manner.[7]

Experimental Protocols

Fertility and Early Embryonic Development to Implantation (ICH S5(R3))

  • Test Animals: Sexually mature male and female rats.

  • Dosing: Males are dosed for a period prior to mating, during mating, and until termination. Females are dosed for a period prior to mating, during mating, and until implantation.

  • Endpoints: Mating performance, fertility indices, and early embryonic development are evaluated.

Embryo-Fetal Development (ICH S5(R3))

  • Test Animals: Pregnant females of two species (typically a rodent, e.g., rat, and a non-rodent, e.g., rabbit).

  • Dosing: The test substance is administered daily during the period of organogenesis.

  • Endpoints: Dams are evaluated for clinical signs, body weight, and food consumption. Fetuses are examined for external, visceral, and skeletal malformations.

Mechanism of Action and Signaling Pathways

Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[8] Its therapeutic effects are primarily mediated through the blockade of M3 receptors, which are coupled to Gq proteins.

Muscarinic_M3_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein (α, β, γ) M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Cellular_Response Activates Ca²⁺-dependent pathways PKC->Cellular_Response Phosphorylates Target Proteins

Muscarinic M3 Receptor Signaling Pathway

Activation of the M3 receptor by acetylcholine leads to the activation of the Gq protein. The activated Gαq subunit, in turn, activates phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[11] The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the final cellular response, such as smooth muscle contraction or glandular secretion.[12] this compound, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire signaling cascade.

Conclusion

The available preclinical data on glycopyrrolate, primarily from studies on the racemic mixture, indicate a low order of acute toxicity and no significant genotoxic or carcinogenic potential. Repeated-dose studies have identified target organs consistent with its anticholinergic activity. Reproductive studies have shown some effects on fertility at high doses but no teratogenic effects. The significant gap in knowledge is the lack of a comprehensive preclinical safety and toxicology profile specifically for the (R,R)-enantiomer. While some studies on related compounds suggest stereospecific activity, further investigation is required to fully characterize the safety profile of this compound and to determine if it differs significantly from the racemic mixture. Researchers and drug development professionals should consider this data gap when evaluating the potential of this compound for clinical development.

References

Methodological & Application

Application Notes and Protocols: (R,R)-Glycopyrrolate in the Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. A key mechanism in the pathophysiology of COPD is increased cholinergic tone in the airways, leading to bronchoconstriction. (R,R)-Glycopyrrolate, the active enantiomer of glycopyrrolate, is a long-acting muscarinic antagonist (LAMA) that has emerged as a significant therapeutic agent in the management of COPD. As an anticholinergic agent, it competitively and reversibly inhibits the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle, leading to bronchodilation.[1][2][3] This document provides detailed application notes, summarizing clinical data and outlining key experimental protocols relevant to the study of this compound in the context of COPD.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors. In the airways, acetylcholine is a primary bronchoconstrictor. By blocking the M3 muscarinic receptors on airway smooth muscle cells, this compound prevents acetylcholine-induced bronchoconstriction, resulting in relaxation of the airways and improved airflow.[1][2][3] Glycopyrrolate has shown a kinetic selectivity for M3 over M2 receptors, which is advantageous as M2 receptors are involved in the feedback inhibition of acetylcholine release.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

The binding of acetylcholine to the M3 muscarinic receptor, a Gq protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. This compound blocks this cascade by preventing the initial binding of acetylcholine to the M3 receptor.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to RR_Glycopyrrolate This compound RR_Glycopyrrolate->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Leads to

M3 Receptor Signaling Pathway and this compound Inhibition.

Clinical Efficacy and Safety Data

Numerous clinical trials have demonstrated the efficacy and safety of this compound (as a component of glycopyrrolate or as revefenacin) in patients with moderate-to-severe COPD. The primary endpoint in many of these studies is the change from baseline in Forced Expiratory Volume in 1 second (FEV1).

Quantitative Summary of Key Clinical Trial Data
StudyDrug/DoseDurationKey Efficacy Outcome (Change from Baseline in Trough FEV1 vs. Placebo)Reference
GEM1 Glycopyrrolate 15.6 µg BID12 Weeks115 mL (p<0.001)[4]
GEM2 Glycopyrrolate 15.6 µg BID12 Weeks86 mL (p<0.001)[5]
GLOW1 Glycopyrrolate 50 µg QD26 Weeks108 mL at Week 12 (p<0.001)[6]
GLOW2 Glycopyrrolate 50 µg QD52 Weeks97 mL at Week 12 (p<0.001)[5]
Revefenacin Phase III (Study 0126) Revefenacin 88 µg QD12 Weeks79 mL (p=0.0003)[1][7]
Revefenacin Phase III (Study 0126) Revefenacin 175 µg QD12 Weeks146 mL (p<0.0001)[1][7]
Revefenacin Phase III (Study 0127) Revefenacin 88 µg QD12 Weeks160 mL (p<0.0001)[1][7]
Revefenacin Phase III (Study 0127) Revefenacin 175 µg QD12 Weeks147 mL (p<0.0001)[1][7]

BID: Twice daily; QD: Once daily

Safety and Tolerability: Across these studies, this compound was generally well-tolerated. The most common adverse events were typically mild to moderate in severity and included dry mouth, nasopharyngitis, and cough.[8]

Experimental Protocols

Assessment of Bronchodilator Efficacy: Spirometry (FEV1 Measurement)

This protocol is based on the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines for spirometry.

Objective: To measure the change in Forced Expiratory Volume in 1 second (FEV1) following administration of this compound to assess its bronchodilator effect.

Materials:

  • Calibrated spirometer meeting ATS/ERS standards

  • Nose clips

  • Single-use disposable mouthpieces

  • This compound inhalation solution/powder and delivery device

  • Placebo control

Procedure:

  • Patient Preparation:

    • Ensure the patient has withheld any short-acting bronchodilators for at least 6-8 hours and long-acting bronchodilators for at least 12-24 hours prior to testing.

    • Record the patient's age, height, and sex for calculation of predicted values.

    • Explain the procedure to the patient, emphasizing the need for a maximal inhalation followed by a rapid, forceful, and complete exhalation.

  • Baseline Spirometry:

    • Have the patient sit upright.

    • Apply the nose clip.

    • Instruct the patient to take a full, deep breath and then seal their lips around the mouthpiece.

    • Coach the patient to exhale as hard and as fast as possible for at least 6 seconds.

    • Perform at least three acceptable and repeatable maneuvers. The two largest FEV1 values should be within 150 mL of each other.

  • Drug Administration:

    • Administer the prescribed dose of this compound or placebo via the appropriate inhalation device.

  • Post-Bronchodilator Spirometry:

    • At specified time points post-dose (e.g., 30, 60, 120 minutes, and at the end of the dosing interval for trough FEV1), repeat the spirometry procedure as described in step 2.

  • Data Analysis:

    • Calculate the change in FEV1 from baseline for both the active treatment and placebo groups.

    • Compare the changes between the two groups using appropriate statistical methods (e.g., ANCOVA).

In Vitro Assessment of Muscarinic Receptor Binding Affinity

This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To quantify the binding affinity of this compound to M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1, M2, or M3 muscarinic receptors

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A serial dilution of unlabeled this compound.

      • A fixed concentration of radioligand (e.g., [3H]-NMS at its Kd concentration).

      • Cell membranes expressing the target muscarinic receptor subtype.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Assessment of Anti-Inflammatory Effects

This protocol describes the use of a COPD animal model to evaluate the anti-inflammatory properties of this compound.

Objective: To measure the effect of this compound on inflammatory cell infiltration and cytokine levels in the bronchoalveolar lavage fluid (BALF) of a COPD animal model.

Materials:

  • Animal model of COPD (e.g., mice or rats exposed to cigarette smoke)

  • This compound for administration (e.g., via nebulization or intratracheal instillation)

  • Anesthesia

  • Tracheal cannula

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-8/KC)

Procedure:

  • COPD Model Induction:

    • Expose animals to cigarette smoke for a specified duration (e.g., several weeks) to induce a COPD-like phenotype.

  • Treatment Administration:

    • Administer this compound or vehicle control to the animals daily for a defined treatment period.

  • Bronchoalveolar Lavage (BAL):

    • At the end of the treatment period, anesthetize the animals.

    • Surgically expose the trachea and insert a cannula.

    • Instill a known volume of sterile PBS into the lungs and then gently aspirate. Repeat this process several times.

    • Pool the collected BALF.

  • Cellular Analysis:

    • Centrifuge the BALF to pellet the cells.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of macrophages, neutrophils, and lymphocytes.

  • Cytokine Analysis:

    • Use the supernatant from the centrifuged BALF.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8/KC) using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the total and differential cell counts and cytokine levels between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical to clinical workflow for the development of an inhaled therapeutic like this compound for COPD.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (M3 Receptor) Lead_Opt Lead Optimization (this compound) Target_ID->Lead_Opt In_Vitro In Vitro Studies (Binding Affinity, Function) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy, Safety, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety, PK in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Dose-Ranging, Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety Trials) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA

Drug Development Workflow for an Inhaled COPD Therapeutic.

References

Application Notes and Protocols: (R,R)-Glycopyrrolate as a Pre-anesthetic Medication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate is a synthetically derived quaternary ammonium muscarinic antagonist widely utilized in clinical practice as a pre-anesthetic medication. Its primary applications in this context are the reduction of salivary, tracheobronchial, and pharyngeal secretions, and the attenuation of vagal reflexes that can lead to bradycardia during surgical procedures.[1][2] Chemically, the clinically administered formulation of glycopyrrolate is a racemic mixture of two enantiomeric pairs: the (R,R)- and (S,S)-enantiomers, and the (R,S)- and (S,R)-enantiomers.[3] Preclinical evidence strongly indicates that the pharmacological activity of glycopyrrolate is predominantly attributed to the (R,R)-enantiomer, which exhibits significantly higher affinity for muscarinic receptors compared to its corresponding (S,S)-enantiomer.[4][5]

These application notes provide a comprehensive overview of the use of (R,R)-Glycopyrrolate (via the racemic mixture) as a pre-anesthetic agent, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[6] By blocking the binding of ACh to these receptors on effector cells of the parasympathetic nervous system, it effectively inhibits parasympathetic stimulation.[1] This antagonism at M1 and M3 muscarinic receptors in salivary glands leads to a reduction in saliva production (antisialagogue effect).[7] Its action at M2 receptors in the sinoatrial node of the heart helps to prevent or reverse bradycardia.[8] Due to its quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system side effects compared to tertiary amine anticholinergics like atropine.[7]

Data Presentation

The following tables summarize quantitative data from clinical studies on the efficacy of glycopyrrolate (racemic mixture) as a pre-anesthetic medication.

Table 1: Efficacy of Glycopyrrolate in Reducing Salivary Secretions

Study PopulationInterventionControlOutcome MeasureResultp-valueReference
37 ASA I/II PatientsIntravenous GlycopyrrolatePlaceboReduced Oral SecretionsSignificantly more effective than placeboNot Specified[9]
37 ASA I/II PatientsIntramuscular GlycopyrrolatePlaceboReduced Oral SecretionsSignificantly more effective than placeboNot Specified[9]
37 ASA I/II PatientsOral GlycopyrrolatePlaceboReduced Oral SecretionsNo significant difference from placeboNot Specified[9]
39 Children with Developmental DisabilitiesOral Glycopyrrolate (0.10 mg/kg)PlaceboParent/Investigator Evaluation of SialorrheaEffective control of sialorrheaNot Specified[9]

Table 2: Cardiovascular Effects of Glycopyrrolate as a Pre-anesthetic Medication

Study PopulationInterventionControlOutcome MeasureResultp-valueReference
200 Surgical PatientsGlycopyrrolateAtropineIncrease in Heart RateSmaller increase in heart rate compared to atropineNot Specified[10]
Pediatric PatientsGlycopyrrolate (10 µg/kg)Atropine (15 µg/kg)Pre-induction Heart RateSignificant increase in heart rateNot Specified[11]
Healthy Male VolunteersGlycopyrrolate (300 µg infusion)Atropine (720 µg infusion)Vagal Cardiac BlockadeEqual vagal blockade (significant tachycardia and decreased HRV)Not Specified[12]
Pediatric PatientsGlycopyrrolate (8 µg/kg) + NeostigmineAtropine (20 µg/kg) + NeostigmineHeart Rate Fluctuation (first 15 min)Less pronounced fluctuation from baseline< 0.05[11]

Experimental Protocols

Protocol 1: Assessment of Antisialagogue Effect of Glycopyrrolate

Objective: To quantify the reduction in salivary flow following the administration of glycopyrrolate.

Materials:

  • Pre-weighed collection tubes

  • Funnels

  • Stopwatch

  • Analytical balance

Procedure:

  • Baseline Saliva Collection (Unstimulated):

    • Instruct the subject to sit comfortably and tilt their head forward.

    • Ask the subject to swallow to clear any existing saliva.

    • The subject should then allow saliva to passively drool into a pre-weighed collection tube via a funnel for a period of 5 minutes.[5][13]

    • During the collection period, the subject should refrain from speaking, swallowing, or making oral movements.

    • Weigh the collection tube with the collected saliva.

    • Calculate the baseline salivary flow rate in mL/min (assuming a saliva density of 1 g/mL).

  • Drug Administration:

    • Administer a standardized dose of glycopyrrolate or placebo via the desired route (e.g., intramuscularly, intravenously).

  • Post-treatment Saliva Collection:

    • At a predetermined time point after drug administration (e.g., 30 minutes for intramuscular injection), repeat the saliva collection procedure as described in step 1.

  • Data Analysis:

    • Compare the pre- and post-treatment salivary flow rates for each subject.

    • Perform statistical analysis (e.g., paired t-test) to determine the significance of any observed reduction in salivary flow.

    • Compare the effects of glycopyrrolate with placebo or other active comparators.

Protocol 2: Evaluation of the Effect of Glycopyrrolate on Heart Rate and Heart Rate Variability (HRV)

Objective: To assess the impact of glycopyrrolate on cardiac vagal tone.

Materials:

  • Electrocardiogram (ECG) monitor with the capability for continuous recording and HRV analysis

  • HRV analysis software

Procedure:

  • Baseline ECG Recording:

    • Attach ECG electrodes to the subject in a standard lead configuration.

    • Record a baseline ECG for a predetermined period (e.g., 5-10 minutes) to establish baseline heart rate and HRV parameters.

  • Drug Administration:

    • Administer a standardized dose of glycopyrrolate or placebo intravenously.

  • Continuous ECG Monitoring:

    • Continuously record the ECG for a specified duration following drug administration (e.g., 30 minutes).

  • Data Analysis:

    • Heart Rate: Calculate the mean heart rate at different time points post-administration and compare it to the baseline.

    • Heart Rate Variability (HRV) Analysis: [8][14]

      • Time-Domain Analysis: Calculate parameters such as the standard deviation of normal-to-normal (NN) intervals (SDNN) and the root mean square of successive differences (RMSSD).

      • Frequency-Domain Analysis: Analyze the power spectral density to determine the power in the low-frequency (LF) and high-frequency (HF) bands. The HF component is primarily influenced by parasympathetic activity.

    • Compare the changes in heart rate and HRV parameters between the glycopyrrolate and placebo groups using appropriate statistical tests.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Effector Cell (e.g., Salivary Gland) ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Terminal Nerve Terminal ACh_Vesicle->Nerve_Terminal Action Potential ACh ACh Nerve_Terminal->ACh Release M_Receptor Muscarinic Receptor (M1/M3) ACh->M_Receptor Binds to G_Protein Gq/11 Protein M_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Secretion Salivary Secretion Ca_Increase->Secretion RR_Glycopyrrolate This compound RR_Glycopyrrolate->M_Receptor Blocks

Caption: Signaling pathway of muscarinic antagonism by this compound.

Experimental_Workflow cluster_0 Patient Recruitment and Baseline cluster_1 Intervention cluster_2 Data Collection cluster_3 Anesthesia and Surgery cluster_4 Analysis cluster_5 Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Baseline_Measurements Baseline Measurements (Salivary Flow, HR, HRV) Randomization->Baseline_Measurements Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Placebo/Active Control) Drug_Admin Administration of This compound or Placebo Baseline_Measurements->Drug_Admin Post_Dose_Measurements Post-Dose Measurements (Timed Salivary Flow, Continuous ECG) Drug_Admin->Post_Dose_Measurements Anesthesia_Induction Induction of Anesthesia Post_Dose_Measurements->Anesthesia_Induction Surgical_Procedure Surgical Procedure Anesthesia_Induction->Surgical_Procedure Data_Analysis Data Analysis (Statistical Comparison) Surgical_Procedure->Data_Analysis Results Results and Conclusion Data_Analysis->Results

References

Application Notes: (R,R)-Glycopyrrolate for the Management of Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyperhidrosis is a medical condition characterized by excessive sweating beyond the physiological need for thermoregulation.[1][2] It can be classified as primary (idiopathic) or secondary to other medical conditions.[1][3] Primary hyperhidrosis typically affects focal areas such as the axillae, palms, soles, and craniofacial region, often causing a significant negative impact on a patient's quality of life.[1][2][4] (R,R)-Glycopyrrolate, an anticholinergic agent, has emerged as a key therapeutic option for managing this condition.[1][5]

Mechanism of Action

Glycopyrrolate is a competitive inhibitor of acetylcholine at muscarinic receptors.[1][4] The eccrine sweat glands are primarily innervated by sympathetic postganglionic neurons that release acetylcholine, which binds to M3 muscarinic receptors to stimulate sweat production.[4][6] Glycopyrrolate works by blocking these receptors on the sweat glands, thereby inhibiting the action of acetylcholine and reducing sweat secretion.[6][7]

As a quaternary ammonium compound, glycopyrrolate has limited ability to cross lipid membranes, including the blood-brain barrier.[6][8][9] This pharmacological property results in predominantly peripheral effects, minimizing central nervous system side effects like drowsiness that can be associated with other anticholinergic agents.[1][8][10] It is available in various formulations, including oral tablets and topical preparations (creams, wipes), allowing for systemic or localized treatment tailored to the patient's needs.[5][6]

Quantitative Data

The efficacy and safety of glycopyrrolate have been evaluated in numerous clinical trials. The data below summarizes key findings from studies on various formulations.

Table 1: Summary of Efficacy Data for Glycopyrrolate in Hyperhidrosis

Formulation/StudyPatient PopulationPrimary Endpoint(s)Key Quantitative ResultsControl GroupCitation(s)
Topical Glycopyrronium Tosylate (GT) 3.75% Wipes (ATMOS-1 & ATMOS-2 Trials)Primary Axillary Hyperhidrosis1. Responder rate on Axillary Sweating Daily Diary (ASDD) Item 2 (≥4-point improvement) at Week 4.2. Absolute change in gravimetric sweat production at Week 4.1. 59.5% of GT-treated patients were responders.2. Mean sweat production reduction of -107.6 mg/5 min.1. 27.6% responders.2. Mean reduction of -92.1 mg/5 min.[11]
Topical Glycopyrronium Bromide (GPB) 1% Cream (Phase 3b Trial)Severe Primary Axillary HyperhidrosisAbsolute change in sweat production from baseline to Week 12.Median sweat production decreased by 119.30 mg (a 65.6% reduction).Baseline[12]
Oral Glycopyrrolate (Lee et al., 2012)Primary Hyperhidrosis1. Change in perspiration based on Keller scale.2. Change in discomfort based on Milanez de Campos scale.1. 75.0% of patients showed a decrease in perspiration.2. Mean discomfort score improved from 57.9 to 38.7.Baseline[1][2][13]
Topical GPB 1% Cream (Phase IIIa Trial)Axillary HyperhidrosisSignificant improvement in sweat production, HDSS, and Quality of Life Index vs. placebo after 4 weeks.57% of patients had improved HDSS scores (down to 1 or 2).Placebo[14][15]
Sofpironium Bromide Gel 5% (Related Topical Anticholinergic)Primary Axillary Hyperhidrosis1. Improved HDSS scores (to 1 or 2).2. ≥50% reduction in sweat production.1. 54% of participants achieved improved HDSS scores.2. 50% reduction in sweat production was achieved.1. 36% with placebo.2. N/A[15]

HDSS: Hyperhidrosis Disease Severity Scale

Table 2: Summary of Safety and Adverse Events for Glycopyrrolate

Formulation/StudyCommon Adverse EventsIncidence RateSeverityCitation(s)
Topical Glycopyrronium Tosylate (44-Week Open-Label Study)Dry mouthBlurred visionApplication-site painNasopharyngitisMydriasis (pupil dilation)16.9%6.7%6.4%5.8%5.3%>90% were mild or moderate.[[“]]
Topical GPB 1% Cream (Phase 3b, 72 weeks)Dry mouthApplication site erythemaMost common reported adverse drug reactions.Mild to moderate.[12]
Oral Glycopyrrolate Dry mouthConstipationFlushingUrinary retentionBlurred visionOccurring in ≥15% of patients.N/AGenerally mild and manageable.[3][4]
Topical GPB 1% Cream Dry mouthMild/moderate application site reactions16.1%9.2%Mild or moderate, temporary.[15]

Experimental Protocols

Detailed methodologies are crucial for the standardized assessment of hyperhidrosis treatments in a research setting.

Protocol 1: Gravimetric Assessment of Sweat Production

This protocol provides a quantitative measure of sweat output and is a common efficacy endpoint in clinical trials.[17][18]

1. Patient Preparation:

  • The patient should acclimate to a room with a constant temperature and humidity for at least 30 minutes prior to the measurement.[17]
  • The axillae (or other test areas) must be clean and dry. Use of antiperspirants is typically prohibited for a specified washout period (e.g., 1-2 weeks) before the test.[17]

2. Materials:

  • Pre-weighed absorbent filter pads or gauze.
  • Analytical balance capable of measuring to 0.1 mg.
  • Stopwatch.
  • Forceps for handling pads.

3. Procedure:

  • Using forceps, place a pre-weighed filter pad in the center of each axillary vault.
  • The patient should sit calmly with their arms held down by their side for a standardized period, typically 5 minutes.[17]
  • After the collection period, use forceps to remove the pads and immediately place them in a sealed container to prevent evaporation.
  • Weigh the pads on the analytical balance.

4. Calculation:

  • Sweat production (mg) = (Weight of pad after collection) - (Weight of pad before collection).
  • The result is typically expressed as mg per 5 minutes.[17]

Protocol 2: Hyperhidrosis Disease Severity Scale (HDSS)

The HDSS is a validated, single-question, patient-reported outcome (PRO) tool used to assess the severity of hyperhidrosis and its impact on daily activities.[19][20]

1. Administration:

  • The following question is presented to the patient: "How would you rate the severity of your hyperhidrosis?"[19]

2. Scoring:

  • The patient chooses one of four possible responses:
  • 1: My sweating is never noticeable and never interferes with my daily activities.
  • 2: My sweating is tolerable but sometimes interferes with my daily activities.
  • 3: My sweating is barely tolerable and frequently interferes with my daily activities.
  • 4: My sweating is intolerable and always interferes with my daily activities.

3. Interpretation:

  • A score of 1 or 2 indicates mild or moderate hyperhidrosis.[19]
  • A score of 3 or 4 indicates severe hyperhidrosis and is often an inclusion criterion for clinical trials.[17][19]
  • A treatment "responder" is often defined as a patient who achieves a 1- or 2-point improvement from their baseline score.

Protocol 3: Starch-Iodine Test

This qualitative test is used to visualize the area of active sweating (hyperhidrotic area).[21]

1. Patient Preparation:

  • The area to be tested should be clean, dry, and free of any topical products.

2. Materials:

  • Iodine solution (e.g., povidone-iodine).
  • Fine starch powder (e.g., corn starch).
  • Cotton swabs or gauze.

3. Procedure:

  • Apply a thin layer of iodine solution to the entire test area and allow it to dry completely.
  • Once dry, lightly dust the area with starch powder.
  • Induce sweating if necessary (e.g., through light exercise or by placing the patient in a warm room).

4. Interpretation:

  • As sweat is produced, the moisture will cause the iodine and starch to react, producing a dark blue or black color.
  • This color change precisely delineates the areas of active sweat production, which can be useful for guiding localized treatments like botulinum toxin injections.[21]

Visualizations

Mechanism of Action of Glycopyrrolate

G cluster_0 Sympathetic Neuron cluster_1 Eccrine Sweat Gland Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_released ACh ACh_release->ACh_released M3_receptor M3 Muscarinic Receptor sweat_prod Sweat Production M3_receptor->sweat_prod Activates ACh_released->M3_receptor Binds Glyco This compound Glyco->M3_receptor Blocks

Caption: Signaling pathway of glycopyrrolate at the eccrine sweat gland.

Typical Clinical Trial Workflow for Hyperhidrosis

G cluster_treatment 4-Week Treatment Period start Patient Population (Primary Hyperhidrosis) screening Screening Visit - Inclusion/Exclusion Criteria - Baseline HDSS ≥ 3 - Baseline Sweat ≥ 50mg/5min start->screening randomization Randomization screening->randomization treatment_arm Treatment Group (Daily Topical Glycopyrrolate) randomization->treatment_arm 2:1 Ratio control_arm Control Group (Vehicle/Placebo) randomization->control_arm assessment Week 4 Assessment treatment_arm->assessment control_arm->assessment endpoints Co-Primary Endpoints 1. Gravimetric Sweat Reduction 2. ASDD/HDSS Responder Rate assessment->endpoints safety Safety & Tolerability (Adverse Event Monitoring) assessment->safety

Caption: Experimental workflow for a Phase 3 randomized controlled trial.

Patient Management Logic for Hyperhidrosis

G diagnosis Diagnosis of Primary Focal Hyperhidrosis first_line First-Line Therapy: Topical Agents (e.g., Glycopyrrolate, Aluminum Chloride) diagnosis->first_line assess_response Assess Response & Tolerability first_line->assess_response adequate_control Adequate Control Achieved assess_response->adequate_control Yes inadequate_control Inadequate Control or Intolerable Side Effects assess_response->inadequate_control No continue_therapy Continue Maintenance Therapy adequate_control->continue_therapy second_line Second-Line Therapies: - Oral Glycopyrrolate - Botulinum Toxin Injections - Iontophoresis inadequate_control->second_line

Caption: Logical flow for the clinical management of hyperhidrosis.

References

Application of (R,R)-Glycopyrrolate in Pediatric Patients with Sialorrhea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialorrhea, or excessive drooling, is a common and challenging condition in pediatric patients with neurological disorders such as cerebral palsy.[1][2] It can lead to social stigma, skin breakdown, and an increased risk of aspiration.[2] (R,R)-Glycopyrrolate, the active enantiomer of glycopyrrolate, is a peripherally acting anticholinergic agent that has demonstrated efficacy in managing sialorrhea in this patient population.[2][3] As a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier, theoretically reducing central nervous system side effects often associated with other anticholinergic medications.[1][2][4] An oral solution of glycopyrrolate is approved for the treatment of chronic severe drooling in children aged 3 to 16 years with neurologic conditions.[3][5][6]

Mechanism of Action

This compound is a competitive inhibitor of acetylcholine at muscarinic receptors.[1][7] In the context of sialorrhea, it acts on the M3 muscarinic receptors located on salivary gland acinar cells. By blocking the binding of acetylcholine, it inhibits the parasympathetic stimulation of saliva production, thereby reducing the volume of saliva.[1][8]

cluster_0 Parasympathetic Nerve Terminal cluster_1 Salivary Gland Acinar Cell Acetylcholine (ACh) Acetylcholine (ACh) M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine (ACh)->M3 Muscarinic Receptor Binds to Saliva Production Saliva Production M3 Muscarinic Receptor->Saliva Production Stimulates This compound This compound This compound->M3 Muscarinic Receptor Blocks

Caption: Mechanism of Action of this compound in Salivary Glands.

Data Presentation

Table 1: Dosage and Administration of Oral Glycopyrrolate Solution (1 mg/5 mL)
ParameterRecommendation
Patient Population Children aged 3 to 16 years with neurologic conditions associated with problem drooling.[5][6]
Initial Dosage 0.02 mg/kg administered orally three times daily.[1][5][6]
Dosage Titration Increase in increments of 0.02 mg/kg every 5 to 7 days based on therapeutic response and adverse reactions.[1][6]
Maximum Dosage 0.1 mg/kg three times daily, not to exceed 1.5 to 3 mg per dose, depending on weight.[1][6]
Administration Administer at least one hour before or two hours after meals.[5][6]
Table 2: Summary of Efficacy from a Placebo-Controlled, Double-Blind, Crossover Study
ParameterGlycopyrrolatePlacebop-value
Mean Drooling Score (modified Teacher's Drooling Scale) 1.856.33< 0.001
Number of Patients 2727N/A
Age Range 4-19 years4-19 yearsN/A
Mean Highest Tolerated Dose 0.11 mg/kgN/AN/A
Source: Mier et al. (2000) as cited in[3]
Table 3: Efficacy in a Parallel Study
ParameterGlycopyrrolate GroupPlacebo Group
Number of Patients Showing Improvement 14 out of 203 out of 16
Mean Change in modified Teacher's Drooling Scale Score -3.5-0.1
Source: As cited in[3]
Table 4: Common Adverse Events
Adverse EventFrequency
Dry Mouth9% - 41%
Constipation9% - 39%
Behavioral Changes18% - 36%
Vomiting17.5%
Diarrhea17.5%
Pyrexia14.6%
Flushing10.9%
Nasal Congestion10.9%
Source:[3][9]

Experimental Protocols

Protocol 1: Clinical Trial for Efficacy and Safety Assessment of Oral Glycopyrrolate

This protocol is a generalized representation based on methodologies from cited clinical trials.[6][10][11]

cluster_0 Screening & Enrollment cluster_1 Treatment Phase cluster_2 Follow-up & Analysis Patient_Screening Screening of pediatric patients (3-16 years) with chronic severe sialorrhea due to neurological conditions. Informed_Consent Obtain informed consent from parents/guardians. Patient_Screening->Informed_Consent Baseline_Assessment Baseline assessment using modified Teacher's Drooling Scale (mTDS). Informed_Consent->Baseline_Assessment Randomization Randomize patients to receive either oral glycopyrrolate solution or placebo. Baseline_Assessment->Randomization Dose_Initiation Initiate dosing at 0.02 mg/kg three times daily. Randomization->Dose_Initiation Dose_Titration Titrate dose every 5-7 days in 0.02 mg/kg increments based on response and tolerability (Max: 0.1 mg/kg TID). Dose_Initiation->Dose_Titration Weekly_Monitoring Weekly monitoring for adverse events and therapeutic response. Dose_Titration->Weekly_Monitoring Final_Assessment Final efficacy assessment at the end of the study period (e.g., 8 weeks) using mTDS. Weekly_Monitoring->Final_Assessment Data_Analysis Statistical analysis of changes in mTDS scores and incidence of adverse events. Final_Assessment->Data_Analysis

Caption: Generalized Clinical Trial Workflow for Glycopyrrolate in Sialorrhea.

1. Patient Selection and Screening:

  • Inclusion Criteria: Children aged 3 to 16 years with a diagnosis of a chronic neurologic condition (e.g., cerebral palsy) and experiencing chronic, severe sialorrhea.

  • Exclusion Criteria: Medical conditions that would preclude anticholinergic therapy (e.g., glaucoma, obstructive uropathy, certain gastrointestinal conditions).[6] Concomitant use of solid oral dosage forms of potassium chloride.[6]

2. Baseline Assessment:

  • A baseline drooling severity score is established using a validated scale, such as the modified Teacher's Drooling Scale (mTDS). The mTDS is a 9-point scale that assesses the extent of drooling.[6]

3. Randomization and Blinding:

  • Patients are randomized to receive either the oral glycopyrrolate solution or a matching placebo in a double-blind fashion.

4. Dosing and Titration:

  • The initial dose of glycopyrrolate oral solution is 0.02 mg/kg, administered three times a day.[6]

  • The dose is titrated upwards in increments of 0.02 mg/kg every 5 to 7 days.

  • The titration is based on the therapeutic response (reduction in drooling) and the emergence of adverse effects.

  • The maximum recommended dose is 0.1 mg/kg three times daily, not to exceed 1.5 to 3 mg per dose, depending on the patient's weight.[6]

5. Monitoring and Follow-up:

  • Patients are monitored regularly (e.g., weekly during the titration phase) for both efficacy and safety.

  • Adverse events are recorded at each visit. Particular attention should be paid to common anticholinergic side effects such as constipation, dry mouth, urinary retention, and flushing.[6][12]

6. Efficacy and Safety Endpoints:

  • The primary efficacy endpoint is the change in the mTDS score from baseline to the end of the treatment period.

  • Safety is assessed by the incidence, severity, and type of adverse events reported.

Logical Relationships in Treatment Considerations

Diagnosis Diagnosis of Chronic Severe Sialorrhea in a Pediatric Patient with Neurological Disorder Consider_Glycopyrrolate Consider Oral this compound Diagnosis->Consider_Glycopyrrolate Assess_Contraindications Assess for Contraindications (e.g., glaucoma, GI obstruction) Consider_Glycopyrrolate->Assess_Contraindications Initiate_Treatment Initiate Low-Dose Treatment (0.02 mg/kg TID) Assess_Contraindications->Initiate_Treatment If no contraindications Monitor_Efficacy Monitor for Efficacy (Reduction in Drooling) Initiate_Treatment->Monitor_Efficacy Monitor_Adverse_Events Monitor for Adverse Events (Constipation, Dry Mouth, etc.) Initiate_Treatment->Monitor_Adverse_Events Dose_Titration Titrate Dose Upwards as Needed and Tolerated Monitor_Efficacy->Dose_Titration If response is inadequate Monitor_Adverse_Events->Dose_Titration If well-tolerated Discontinue Discontinue if Severe Adverse Events Occur Monitor_Adverse_Events->Discontinue If severe Maintain_Optimal_Dose Maintain Optimal Effective Dose Dose_Titration->Maintain_Optimal_Dose

Caption: Decision-Making Flowchart for Glycopyrrolate Treatment.

Conclusion

This compound is an effective and generally well-tolerated treatment for sialorrhea in pediatric patients with neurological conditions. A careful dose titration schedule is crucial to balance efficacy with the potential for anticholinergic side effects. The provided protocols and data summaries offer a framework for researchers and clinicians to further investigate and utilize this therapeutic agent.

References

(R,R)-Glycopyrrolate administration routes and dosage forms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (R,R)-Glycopyrrolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors. It is available as a racemic mixture of two enantiomeric pairs: this compound and (S,S)-glycopyrrolate, and (R,S)-glycopyrrolate and (S,R)-glycopyrrolate. The pharmacological activity of glycopyrrolate is primarily attributed to the (3R,2'S) and (3S,2'R) enantiomers. This document focuses on the administration routes and dosage forms of glycopyrrolate, with a specific interest in the (R,R)-enantiomer. It is important to note that the majority of publicly available clinical and preclinical data pertains to the racemic mixture of glycopyrrolate. Specific data on the isolated (R,R)-enantiomer is limited in the scientific literature. Therefore, the following information primarily details the characteristics of racemic glycopyrrolate, with inferences and specific notes regarding the potential properties of the (R,R)-enantiomer where information is available.

Mechanism of Action

Glycopyrrolate exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the peripheral nervous system.[1] This inhibition affects various bodily functions, including secretions from salivary, bronchial, and sweat glands, as well as the motility of the gastrointestinal and urinary tracts.[1] Glycopyrrolate's quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to other anticholinergics like atropine.[2]

Signaling Pathway of Muscarinic Acetylcholine Receptors

Glycopyrrolate acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M1, M3) ACh->mAChR Activates RR_Glyco This compound (Antagonist) RR_Glyco->mAChR Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of M1/M3 muscarinic receptor antagonism by this compound.

Administration Routes and Dosage Forms

Glycopyrrolate is available in various formulations to suit different clinical needs. The primary routes of administration are oral, parenteral (intravenous and intramuscular), inhaled, and topical.

Quantitative Data for Racemic Glycopyrrolate

Table 1: Oral Administration of Racemic Glycopyrrolate

Dosage FormIndicationTypical DosageBioavailabilityTmaxCmaxHalf-life
TabletsPeptic Ulcer1-2 mg, 2-3 times daily[3][4]Low and variable (~3%)~3.1 hours0.318 ng/mL~2.8-3 hours
Oral SolutionSialorrhea in children (3-16 years)Initial: 0.02 mg/kg 3 times daily; Max: 0.1 mg/kg 3 times daily[5][6]Low and variable~3.1 hours0.318 ng/mL~3 hours

Table 2: Parenteral Administration of Racemic Glycopyrrolate

RouteIndicationTypical DosageOnset of ActionDuration of Action
Intravenous (IV)Preanesthetic, Neuromuscular blockade reversal0.1 - 0.2 mg[7][8]Within 1 minute[7]Vagal block: 2-3 hours; Antisialagogue: up to 7 hours[9]
Intramuscular (IM)Preanesthetic0.004 mg/kg[8]15-30 minutesPeak effect: 30-45 minutes[9]

Table 3: Inhaled Administration of Racemic Glycopyrrolate

Dosage FormIndicationTypical DosageOnset of Action
Dry Powder InhalerCOPD15.6 mcg twice dailyRapid, within 5 minutes[10][11]
Nebulizer SolutionCOPD25 mcg twice daily[12]Rapid

Table 4: Topical Administration of Racemic Glycopyrrolate

Dosage FormIndicationConcentration
Pre-moistened clothPrimary axillary hyperhidrosis2.4% glycopyrronium tosylate
CreamPrimary axillary hyperhidrosis1% glycopyrronium bromide[13]
SprayAxillary hyperhidrosis1% and 2% glycopyrrolate[14]

Experimental Protocols

Preclinical Evaluation of this compound for Sialorrhea in a Rat Model

This protocol is a representative example for evaluating the antisialagogue effect of this compound in a preclinical setting.

Objective: To determine the efficacy of this compound in reducing pilocarpine-induced salivation in rats.

Materials:

  • This compound

  • Pilocarpine hydrochloride

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (200-250 g)

  • Cotton balls (pre-weighed)

  • Forceps

  • Analytical balance

Procedure:

  • Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Drug Preparation: Prepare solutions of this compound at desired concentrations in saline. Prepare a solution of pilocarpine hydrochloride (e.g., 4 mg/kg) in saline.

  • Animal Groups: Divide rats into groups (n=6-8 per group):

    • Vehicle control (saline)

    • This compound (different dose levels)

    • Positive control (e.g., racemic glycopyrrolate or atropine)

  • Drug Administration: Administer the vehicle or this compound (or positive control) via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Induction of Salivation: After a predetermined time (e.g., 30 minutes) to allow for drug absorption, administer pilocarpine hydrochloride subcutaneously to induce salivation.

  • Saliva Collection: Immediately after pilocarpine injection, place pre-weighed cotton balls in the rat's mouth for a specific duration (e.g., 15 minutes).

  • Measurement: Remove the cotton balls and immediately weigh them. The difference in weight represents the amount of saliva secreted.

  • Data Analysis: Calculate the mean saliva production for each group. Compare the saliva production in the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomize into Treatment Groups acclimation->grouping drug_admin Administer this compound or Vehicle grouping->drug_admin wait Wait for Drug Absorption (e.g., 30 min) drug_admin->wait pilocarpine Induce Salivation (Pilocarpine Injection) wait->pilocarpine saliva_collection Collect Saliva (Pre-weighed cotton balls, 15 min) pilocarpine->saliva_collection weighing Weigh Cotton Balls (Determine saliva volume) saliva_collection->weighing analysis Data Analysis (Statistical Comparison) weighing->analysis end End analysis->end

Caption: Experimental workflow for preclinical evaluation of this compound's antisialagogue effect.
Enantioselective Analysis of Glycopyrrolate in Plasma by Chiral HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of glycopyrrolate enantiomers in a biological matrix.

Objective: To develop and validate a chiral HPLC-MS/MS method for the simultaneous quantification of (R,R)- and (S,S)-glycopyrrolate in plasma.

Materials:

  • Chiral HPLC column (e.g., CHIRALCEL OZ-H)

  • Mass spectrometer with a tandem quadrupole analyzer

  • This compound and (S,S)-Glycopyrrolate reference standards

  • Internal standard (e.g., deuterated glycopyrrolate)

  • Plasma samples

  • Acetonitrile, methanol, formic acid, n-hexane, ethanol, diethylamine (HPLC grade)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma sample (e.g., 0.5 mL) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with an appropriate solvent mixture (e.g., methanol with formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., CHIRALCEL OZ-H, 4.6 x 250 mm, 5 µm).[15]

    • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 97:3:0.1 v/v/v).[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor and product ion transitions for glycopyrrolate and the internal standard.

  • Method Validation:

    • Linearity: Prepare calibration standards at a minimum of five different concentrations and assess the linearity of the response.

    • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations in multiple replicates to determine intra- and inter-day accuracy and precision.

    • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

    • Stability: Assess the stability of the analytes in plasma under various storage conditions (freeze-thaw, short-term, long-term).

This detailed protocol will enable researchers to accurately quantify the individual enantiomers of glycopyrrolate, which is essential for pharmacokinetic and pharmacodynamic studies of this compound.

Conclusion

While the therapeutic potential of the specific (R,R)-enantiomer of glycopyrrolate is of significant interest, the current body of scientific literature predominantly focuses on the racemic mixture. The provided application notes and protocols offer a comprehensive overview of the administration and analysis of glycopyrrolate, with the understanding that most clinical data pertains to the racemate. The detailed experimental protocols are intended to guide researchers in designing studies to specifically investigate the properties of this compound, which will be crucial for elucidating its unique therapeutic profile and advancing its potential clinical applications. Further research is warranted to fully characterize the enantiomer-specific pharmacology, pharmacokinetics, and clinical efficacy of glycopyrrolate.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycopyrrolate is a quaternary ammonium anticholinergic agent used to reduce secretions, treat peptic ulcers, and counteract the muscarinic effects of certain medications. It possesses two chiral centers, resulting in four stereoisomers: (R,R), (S,S), (R,S), and (S,R)-glycopyrrolate. The pharmacological activity of these stereoisomers can differ significantly. Therefore, the enantioselective analysis of (R,R)-Glycopyrrolate is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. These application notes provide detailed protocols for both the chiral separation of glycopyrrolate stereoisomers and the achiral analysis for assay and impurity profiling using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Chiral HPLC Method for Enantiomeric Purity of this compound

This protocol describes a normal-phase HPLC method for the separation of the four stereoisomers of glycopyrrolate, enabling the determination of the enantiomeric purity of this compound. The method is based on a cellulose-based chiral stationary phase.

Chromatographic Conditions

ParameterSetting
Column CHIRALCEL® OZ-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (97:3:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 222 nm
Injection Volume 10 µL
Diluent Mobile Phase

Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of racemic glycopyrrolate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Test Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

System Suitability

Inject the racemic glycopyrrolate standard solution. The resolution between the (R,R) and (S,S) enantiomers and between the (R,S) and (S,R) diastereomers should be greater than 1.5. The expected elution order is (R,S), (R,R), (S,S), and (S,R)[1].

Experimental Protocol Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Hexane:Ethanol:DEA) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_std Prepare Racemic Standard Solution inject_std Inject Racemic Standard prep_std->inject_std prep_sample Prepare this compound Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_std check_ss Check System Suitability (Resolution > 1.5) inject_std->check_ss integrate Integrate Peaks in Sample Chromatogram inject_sample->integrate check_ss->inject_sample If suitability passes calculate Calculate Enantiomeric Purity of this compound integrate->calculate

Workflow for Chiral HPLC Analysis.

Quantitative Data and Validation Summary (Illustrative)

This method should be fully validated according to ICH guidelines. The following table provides an example of the parameters to be assessed.

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity The this compound peak is free of interference from other stereoisomers and impurities.Peak purity of this compound is > 990.
Linearity (for (R,R) and other stereoisomers) Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range 50% to 150% of the nominal concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Quantitation (LOQ) for other stereoisomers Signal-to-Noise ratio ≥ 100.1 µg/mL
Limit of Detection (LOD) for other stereoisomers Signal-to-Noise ratio ≥ 30.03 µg/mL
Robustness % RSD ≤ 2.0% for variations in flow rate, temperature, and mobile phase composition.Robust

Protocol 2: Achiral RP-HPLC Method for Assay and Impurity Profiling of Glycopyrrolate

This protocol outlines a reversed-phase HPLC method suitable for the determination of the total glycopyrrolate content (assay) and for the separation and quantification of related substances.

Chromatographic Conditions

ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil 100-5 C8)[2]
Mobile Phase A: 0.1 M Phosphate Buffer, pH 2.5B: Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 222 nm[2][3]
Injection Volume 20 µL
Diluent Water : Acetonitrile (50:50, v/v)

Sample Preparation

  • Standard Solution (Assay): Accurately weigh about 25 mg of Glycopyrrolate USP Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50.0 mL with diluent to get a final concentration of 50 µg/mL.

  • Test Solution (Assay): Prepare a solution of the glycopyrrolate sample in the diluent to obtain a theoretical concentration of 50 µg/mL.

  • Standard Solution (Impurities): Prepare a solution of the Glycopyrrolate Reference Standard at a concentration corresponding to the reporting threshold for impurities (e.g., 0.5 µg/mL).

  • Test Solution (Impurities): Prepare a solution of the glycopyrrolate sample in the diluent at a concentration of 1.0 mg/mL.

Method Development Logic

G cluster_initial Initial Development cluster_optimization Optimization cluster_validation Validation (ICH Q2(R1)) select_column Select Column (e.g., C8, C18) optimize_gradient Optimize Gradient Profile select_column->optimize_gradient select_mobile_phase Select Mobile Phase (Buffer, Organic Modifier) optimize_ph Optimize Mobile Phase pH select_mobile_phase->optimize_ph select_detector Select Detection Wavelength (e.g., 222 nm) specificity Specificity select_detector->specificity linearity Linearity & Range optimize_gradient->linearity accuracy Accuracy optimize_ph->accuracy optimize_flow Optimize Flow Rate precision Precision optimize_flow->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness

Logic flow for achiral HPLC method development.

Quantitative Data and Validation Summary

The following table summarizes typical validation results for an achiral RP-HPLC method for glycopyrrolate.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The glycopyrrolate peak is free from interference from excipients and degradation products.Peak purity of glycopyrrolate is > 990.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 (for a range of 20-80 µg/mL)[3]
Range 80% to 120% of the assay concentration40 - 60 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.1% to 100.7%[4][5]
Precision (% RSD) Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.5%Intermediate Precision: 0.9%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.1 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.03 µg/mL
Robustness % RSD ≤ 2.0% for variations in flow rate, temperature, and mobile phase pH.Robust

The presented HPLC methods are suitable for the quality control of this compound. The chiral method allows for the determination of enantiomeric purity, a critical quality attribute. The achiral method is robust for assay determination and the quantification of impurities. Both methods should be validated in the user's laboratory to ensure their suitability for the intended purpose.

References

Application Notes and Protocols for Developing Animal Models for (R,R)-Glycopyrrolate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate is the chirally pure active enantiomer of glycopyrrolate, a quaternary ammonium anticholinergic agent. As a muscarinic receptor antagonist, it holds therapeutic potential for conditions characterized by cholinergic overactivity, including sialorrhea (excessive salivation), Chronic Obstructive Pulmonary Disease (COPD), and hyperhidrosis (excessive sweating). The development of the single (R,R)-enantiomer is driven by the potential for a greater therapeutic index, with increased potency and reduced off-target effects compared to the racemic mixture. These application notes provide detailed methodologies for establishing and utilizing relevant animal models to investigate the efficacy and safety of this compound.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its therapeutic effects in the target indications are primarily mediated through the blockade of M3 muscarinic receptors. In the airways, this leads to bronchodilation and reduced mucus secretion. In salivary glands, it reduces saliva production, and in sweat glands, it inhibits sweat production.

Signaling Pathways

The primary mechanism of action for this compound involves the blockade of M3 muscarinic receptors, which are Gq protein-coupled receptors. Inhibition of this pathway prevents the downstream signaling cascade that leads to the physiological responses of salivation, bronchoconstriction, and sweating.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds and Activates RR_Glycopyrrolate This compound RR_Glycopyrrolate->M3_Receptor Competitively Inhibits Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_Response Physiological Response (Salivation, Bronchoconstriction, Sweating) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Figure 1: Simplified signaling pathway of M3 muscarinic receptor antagonism by this compound.

Animal Models for Sialorrhea Research

A common and effective method for inducing sialorrhea in animal models is through the administration of a cholinergic agonist, such as pilocarpine.[1] This model allows for the direct assessment of the antisialagogue effects of compounds like this compound.

Experimental Protocol: Pilocarpine-Induced Sialorrhea in Rats

This protocol is adapted from studies investigating the effects of muscarinic agonists and antagonists on salivation.[1]

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Pilocarpine hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., a combination of ketamine and xylazine)

  • Pre-weighed cotton balls

  • Microbalance

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Drug Preparation: Dissolve this compound and pilocarpine hydrochloride in sterile saline to the desired concentrations.

  • Anesthesia: Anesthetize the rats according to an approved institutional protocol.

  • Baseline Saliva Collection: Gently place a pre-weighed cotton ball in the rat's mouth for a period of 2 minutes to collect baseline saliva.

  • Drug Administration:

    • Test Group: Administer this compound at the desired dose (e.g., via intraperitoneal injection). A dose range finding study is recommended. Based on studies with racemic glycopyrrolate, a starting point could be in the range of 0.01-0.1 mg/kg.[2]

    • Control Group: Administer an equivalent volume of sterile saline.

  • Induction of Sialorrhea: After a set pre-treatment time (e.g., 30 minutes), administer pilocarpine hydrochloride (e.g., 4 mg/kg, intraperitoneally) to all animals to induce salivation.

  • Saliva Collection: Immediately after pilocarpine administration, place a new pre-weighed cotton ball in the mouth and replace it every 5 minutes for a total of 30 minutes.

  • Measurement: Weigh the cotton balls immediately after collection to determine the amount of saliva secreted.

  • Data Analysis: Calculate the total saliva production for each animal. Compare the saliva production between the this compound treated group and the control group.

Acclimation Acclimation Anesthesia Anesthesia Acclimation->Anesthesia Baseline_Saliva Baseline_Saliva Anesthesia->Baseline_Saliva Drug_Admin Drug_Admin Baseline_Saliva->Drug_Admin Test: this compound Control: Saline Pilocarpine_Induction Pilocarpine_Induction Drug_Admin->Pilocarpine_Induction Saliva_Collection Saliva_Collection Pilocarpine_Induction->Saliva_Collection Data_Analysis Data_Analysis Saliva_Collection->Data_Analysis

Figure 2: Experimental workflow for the pilocarpine-induced sialorrhea model.

Animal Models for COPD Research

Cigarette smoke (CS) exposure is the gold-standard for inducing a COPD-like phenotype in animals, as it closely mimics the primary cause of the disease in humans.[3][4] Both acute and chronic exposure models can be utilized.

Experimental Protocol: Cigarette Smoke-Induced Acute Lung Inflammation in Mice

This protocol is based on studies evaluating the anti-inflammatory effects of inhaled glycopyrronium bromide in a murine model of COPD.[5][6]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound for inhalation

  • Standard research cigarettes

  • Whole-body smoke exposure chamber

  • Nebulizer or aerosol delivery system

  • Phosphate-buffered saline (PBS)

  • Materials for bronchoalveolar lavage (BAL) and lung tissue analysis

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week.

  • Drug Administration:

    • Test Group: Expose mice to an aerosol of this compound at the desired concentration for a set duration (e.g., 30 minutes) prior to CS exposure. Dose-ranging studies are necessary. Based on studies with racemic glycopyrrolate, aerosol concentrations of 300 and 600 μg/ml have been used.[5]

    • Control Group: Expose mice to an aerosol of the vehicle (e.g., PBS).

  • Cigarette Smoke Exposure: Place the mice in a whole-body exposure chamber and expose them to the smoke of a set number of cigarettes over a defined period (e.g., 4 cigarettes, 10 puffs/cigarette, over 1 hour).

  • Endpoint Analysis (e.g., 24 hours post-exposure):

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (neutrophils, macrophages) and cytokine analysis (e.g., IL-1β, TNF-α).

    • Lung Tissue Analysis: Harvest lung tissue for histopathological examination (inflammation scoring) and gene expression analysis of inflammatory markers.

  • Data Analysis: Compare the inflammatory cell counts, cytokine levels, and histopathological scores between the this compound treated group and the control group.

Acclimation Acclimation Aerosol_Treatment Aerosol_Treatment Acclimation->Aerosol_Treatment Test: this compound Control: Vehicle CS_Exposure CS_Exposure Aerosol_Treatment->CS_Exposure Endpoint_Analysis BAL Fluid Analysis Lung Histopathology CS_Exposure->Endpoint_Analysis 24h Post-Exposure Data_Analysis Data_Analysis Endpoint_Analysis->Data_Analysis

Figure 3: Experimental workflow for the cigarette smoke-induced COPD model.

Animal Models for Hyperhidrosis Research

Pilocarpine-induced sweating in mice provides a reliable and quantifiable model for evaluating the efficacy of antiperspirant compounds.[7]

Experimental Protocol: Pilocarpine-Induced Sweating in Mice

This protocol is adapted from a study that developed a mouse sweat-assay model.[7]

Materials:

  • Male ICR mice (6-8 weeks old)

  • This compound

  • Pilocarpine hydrochloride

  • Anesthetic agent (e.g., a combination of alfaxalone and xylazine)

  • Iodine solution

  • Starch-oil solution

  • Digital camera and image analysis software (e.g., ImageJ)

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week.

  • Anesthesia: Anesthetize the mice according to an approved protocol.

  • Drug Administration:

    • Test Group: Administer this compound topically to the hind footpad at the desired concentration. Based on a study with racemic glycopyrrolate, a solution of 312.5 μg/ml can be used as a starting point.[7]

    • Control Group: Apply the vehicle solution to the contralateral hind footpad.

  • Sweat Induction: After a set pre-treatment time (e.g., 20 minutes), administer pilocarpine hydrochloride (e.g., 3.125 mg/ml) subcutaneously in the dorsal neck region.

  • Visualization of Sweating:

    • Apply iodine solution to the hind footpads and allow to dry.

    • Apply a starch-oil solution to the footpads. Active sweat glands will appear as dark blue/black dots.

  • Image Acquisition and Analysis:

    • Capture images of the footpads at a specific time point after pilocarpine injection (e.g., 15 minutes).

    • Use image analysis software to quantify the number and/or area of the dark spots, representing active sweat glands.

  • Data Analysis: Compare the sweat response between the this compound treated and control footpads.

Acclimation Acclimation Anesthesia Anesthesia Acclimation->Anesthesia Topical_Treatment Topical_Treatment Anesthesia->Topical_Treatment Test: this compound Control: Vehicle Pilocarpine_Induction Pilocarpine_Induction Topical_Treatment->Pilocarpine_Induction Sweat_Visualization Iodine-Starch Reaction Pilocarpine_Induction->Sweat_Visualization Image_Analysis Image_Analysis Sweat_Visualization->Image_Analysis Data_Analysis Data_Analysis Image_Analysis->Data_Analysis

Figure 4: Experimental workflow for the pilocarpine-induced hyperhidrosis model.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on glycopyrrolate. Note: The majority of the available data is for the racemic mixture of glycopyrrolate. Dosages for this compound may require adjustment based on its potentially higher potency.

Table 1: Pharmacokinetic Parameters of Glycopyrrolate in Different Animal Species

ParameterDogCat
Route of Administration IntravenousIntramuscular
LD50 25 mg/kg283 mg/kg
Reference [8][8]

Table 2: Efficacy of Glycopyrrolate in Animal Models

IndicationAnimal ModelGlycopyrrolate Dose/ConcentrationEfficacy EndpointOutcomeReference
Sialorrhea Rat (Pilocarpine-induced)0.01-0.1 mg/kg (inferred starting range)Reduction in saliva volumeDose-dependent reduction in salivation is expected.[2]
COPD Mouse (CS-induced)300 and 600 μg/ml (aerosol)Reduction in inflammatory cells in BALFSignificant reduction in neutrophils and macrophages.[5]
Hyperhidrosis Mouse (Pilocarpine-induced)312.5 μg/ml (topical)Reduction in active sweat glandsSignificant reduction in sweating.[7]

Table 3: Muscarinic Receptor Binding Affinity of Glycopyrrolate

Receptor SubtypeKi (nM) in Human Lung TissueReference
M1 1.0 ± 0.2
M2 1.8 ± 0.3
M3 0.5 ± 0.1

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. The pilocarpine-induced models of sialorrhea and hyperhidrosis offer direct and quantifiable measures of the drug's anticholinergic effects. The cigarette smoke-induced COPD model allows for the investigation of its anti-inflammatory and potential bronchodilatory properties in a disease-relevant context. While specific data on the (R,R)-enantiomer is still emerging, the information available for racemic glycopyrrolate provides a strong foundation for initiating these studies. Researchers should consider the expected higher potency of this compound when designing dose-ranging studies. These models will be instrumental in elucidating the therapeutic potential of this compound and guiding its further clinical development.

References

Application Notes and Protocols for In Vivo Efficacy Studies of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate, a specific enantiomer of the well-established muscarinic antagonist glycopyrrolate, is a quaternary ammonium compound that acts as a competitive inhibitor of acetylcholine at muscarinic receptors.[1][2] Due to its charged nature, it has limited ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system side effects.[3] While racemic glycopyrrolate is widely used for its anticholinergic properties, including the reduction of secretions and as a bronchodilator, emerging research highlights the potential for this compound to exert synergistic anti-inflammatory effects, presenting new avenues for therapeutic development.[1][2][3]

These application notes provide a summary of the current understanding of this compound's efficacy, with a focus on its potential synergistic anti-inflammatory actions, and offer detailed protocols for preclinical in vivo evaluation.

I. Synergistic Anti-inflammatory Efficacy of this compound

An in vitro study utilizing human primary monocytes has demonstrated that this compound, while not exhibiting direct anti-inflammatory effects on its own, can significantly enhance the anti-inflammatory activity of other classes of drugs.[1][2] Specifically, this compound has been shown to act synergistically with a phosphodiesterase 4 (PDE4) inhibitor (rolipram) and a corticosteroid (budesonide) to inhibit the release of the pro-inflammatory cytokine TNF-alpha.[1][2]

Data Presentation: In Vitro Synergistic Effects on TNF-alpha Release

The following table summarizes the key findings from the in vitro study by Pahl et al., demonstrating the synergistic enhancement of anti-inflammatory activity by this compound.

Drug CombinationEndpointResult
This compound (10 µM) aloneTNF-alpha releaseNo effect
Rolipram (PDE4 inhibitor)IC35 for TNF-alpha inhibition68.9 ± 15.2 nM
Rolipram + this compound (10 µM)IC35 for TNF-alpha inhibition1.70 ± 1.18 nM
Budesonide (corticosteroid)IC50 for TNF-alpha inhibition0.55 ± 0.13 nM
Budesonide + this compound (10 µM)IC50 for TNF-alpha inhibition0.13 ± 0.03 nM
Azelastine (anti-histamine) + this compound (10 µM)TNF-alpha releaseNo synergistic effect

Data extracted from Pahl A, et al. Biochem Pharmacol. 2006.[1][2]

II. Proposed In Vivo Efficacy Study: Anti-inflammatory Effects in a Chronic Asthma Model

Based on the promising in vitro synergistic anti-inflammatory effects, the following protocol outlines an in vivo study to evaluate the efficacy of this compound in combination with a corticosteroid in a guinea pig model of chronic asthma. This model is relevant as in vivo studies have demonstrated the anti-inflammatory and anti-remodeling effects of anticholinergics in this species.[4]

Experimental Protocol: Evaluation of this compound in a Guinea Pig Model of Chronic Asthma

1. Animal Model:

  • Species: Male Dunkin-Hartley guinea pigs.

  • Induction of Chronic Asthma: Sensitization with ovalbumin followed by repeated ovalbumin aerosol challenge to induce chronic airway inflammation and remodeling.

2. Treatment Groups (n=8-10 per group):

  • Vehicle Control (Saline)

  • This compound alone

  • Corticosteroid (e.g., Ciclesonide) alone (low dose)

  • This compound + Corticosteroid (low dose)

3. Dosing Regimen:

  • Administration Route: Intratracheal instillation or inhalation to target the airways directly.

  • Frequency: Once daily, prior to ovalbumin challenge on challenge days.

  • Duration: Over the course of the chronic ovalbumin challenge period (e.g., several weeks).

4. Efficacy Endpoints:

  • Airway Inflammation:

    • Bronchoalveolar Lavage Fluid (BALF) analysis for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

    • Histological analysis of lung tissue for inflammatory cell infiltration.

    • Measurement of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-alpha) in BALF and lung homogenates via ELISA or multiplex assay.

  • Airway Remodeling:

    • Histological analysis of lung tissue for markers of airway remodeling, including goblet cell hyperplasia (PAS staining) and subepithelial fibrosis (Masson's trichrome staining).

    • Immunohistochemical analysis for smooth muscle actin to assess airway smooth muscle mass.

  • Airway Hyperresponsiveness (AHR):

    • Measurement of bronchoconstriction in response to a methacholine challenge using whole-body plethysmography.

5. Statistical Analysis:

  • Data to be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups. A p-value of <0.05 will be considered statistically significant.

III. Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway: Synergistic Anti-inflammatory Action of this compound and a Corticosteroid

The following diagram illustrates the proposed mechanism for the synergistic anti-inflammatory effects of this compound and a corticosteroid. This compound, as a muscarinic antagonist, blocks acetylcholine-mediated pro-inflammatory signaling. Corticosteroids, via the glucocorticoid receptor, inhibit the transcription of pro-inflammatory genes. Their combined action leads to a more profound suppression of inflammatory responses.

G Proposed Synergistic Anti-inflammatory Signaling Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R activates ProInflammatory Pro-inflammatory Signaling M3R->ProInflammatory activates RR_Glyco This compound RR_Glyco->M3R inhibits Inflammation Inflammation (e.g., TNF-alpha release) ProInflammatory->Inflammation promotes Corticosteroid Corticosteroid GR Glucocorticoid Receptor Corticosteroid->GR activates GRE Glucocorticoid Response Element GR->GRE binds to GRE->Inflammation inhibits

Caption: Proposed synergistic anti-inflammatory signaling pathway.

Experimental Workflow: In Vivo Evaluation of this compound

The diagram below outlines the key steps in the proposed in vivo study to assess the anti-inflammatory efficacy of this compound.

G Experimental Workflow for In Vivo Efficacy Study AnimalModel Animal Model Induction (Guinea Pig Chronic Asthma) Grouping Randomization into Treatment Groups AnimalModel->Grouping Treatment Daily Treatment Administration (this compound +/- Corticosteroid) Grouping->Treatment Challenge Chronic Ovalbumin Challenge Treatment->Challenge Endpoints Efficacy Endpoint Assessment Challenge->Endpoints AHR Airway Hyperresponsiveness Endpoints->AHR BALF BALF Analysis (Cell Counts, Cytokines) Endpoints->BALF Histo Lung Histology (Inflammation, Remodeling) Endpoints->Histo DataAnalysis Data Analysis and Interpretation AHR->DataAnalysis BALF->DataAnalysis Histo->DataAnalysis

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

The available evidence suggests that this compound holds promise beyond its established anticholinergic effects, particularly in the realm of anti-inflammatory therapy through synergistic mechanisms. The provided protocols and visualizations offer a framework for researchers and drug development professionals to further investigate the in vivo efficacy of this specific enantiomer, potentially leading to the development of novel therapeutic strategies for inflammatory airway diseases. Further studies are warranted to fully elucidate the in vivo potency and therapeutic potential of this compound.

References

Application Notes and Protocols: (R,R)-Glycopyrrolate for Surgical Secretion Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate, the active enantiomer of the racemic mixture glycopyrrolate, is a quaternary ammonium muscarinic antagonist. Due to its limited ability to cross the blood-brain barrier, it exhibits potent peripheral anticholinergic effects with minimal central nervous system side effects.[1][2] This characteristic makes it a valuable agent in the perioperative setting for controlling salivary, tracheobronchial, and pharyngeal secretions.[1][2][3] Excessive secretions during surgery can obstruct the airway, interfere with anesthetic administration, and increase the risk of postoperative complications. This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound for this indication.

Mechanism of Action

Glycopyrrolate exerts its antisialagogue effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors in salivary glands.[2][3] The primary subtypes involved in salivation are the M1 and M3 receptors. The (R,R)-enantiomer of glycopyrrolate has been shown to be the more potent stereoisomer at these receptors.

Signaling Pathway of Salivary Secretion and Inhibition by this compound

The binding of acetylcholine to M3 muscarinic receptors on salivary acinar cells activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical step for the secretion of saliva. This compound, by blocking the initial receptor activation, prevents this downstream signaling cascade and inhibits saliva production.

cluster_0 Presynaptic Neuron cluster_1 Salivary Acinar Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Saliva Saliva Secretion Ca2->Saliva Stimulates Glycopyrrolate This compound Glycopyrrolate->M3_Receptor Blocks

Caption: Muscarinic receptor signaling pathway in salivary secretion.

Data Presentation

The following tables summarize quantitative data on the use of glycopyrrolate for secretion control during surgery. It is important to note that most clinical studies have been conducted with the racemic mixture of glycopyrrolate.

Table 1: Dosage and Administration of Glycopyrrolate for Secretion Control
Patient Population Dosage and Route
Adults Preanesthetic: 0.004 mg/kg intramuscularly (IM) 30-60 minutes before anesthesia. Intraoperative: 0.1 mg intravenously (IV), repeated every 2-3 minutes as needed.
Pediatrics (>2 years) Preanesthetic: 0.004 mg/kg IM 30-60 minutes before anesthesia. Intraoperative: 0.004 mg/kg IV (not to exceed 0.1 mg per dose), repeated every 2-3 minutes as needed.
Pediatrics (<2 years) Preanesthetic: 0.004-0.009 mg/kg IM 30-60 minutes before anesthesia.
Table 2: Onset and Duration of Antisialagogue Effect of Glycopyrrolate
Route of Administration Onset of Action
Intravenous (IV) Within 1 minute[2][3]
Intramuscular (IM) 15-30 minutes[2]
Table 3: Efficacy of Intravenous Glycopyrrolate in Reducing Secretions
Study Metric Result
Percentage of patients with minimal secretion score (0-1 out of 5) at 10-20 minutes post-IV administration 76.1% - 85.6%[4]
Change in Stimulated Salivary Flow Rate Significant decrease for up to 12 hours post-IV administration (4 µg/kg) compared to placebo.[5][6]

Experimental Protocols

Protocol 1: Evaluation of Antisialagogue Effect by Sialometry

This protocol outlines a method for quantifying the effect of this compound on salivary flow rate.

Objective: To measure the change in unstimulated and stimulated salivary flow rate after administration of this compound.

Materials:

  • Pre-weighed collection tubes (e.g., 15 mL conical tubes)

  • Paraffin wax or other standardized masticatory stimulant

  • Stopwatch

  • Analytical balance

  • This compound for administration

  • Placebo control

Procedure:

  • Baseline Collection (Unstimulated):

    • The subject should be seated comfortably and instructed to refrain from speaking, chewing, or swallowing for a 5-minute period.

    • The subject should allow saliva to passively drool into the pre-weighed collection tube.

    • At the end of the 5 minutes, the tube is capped.

  • Baseline Collection (Stimulated):

    • The subject is given a piece of paraffin wax to chew at a steady rate.

    • After a 1-minute pre-chewing period to initiate stimulation, the subject begins to collect all saliva produced over the next 5 minutes into a new pre-weighed tube, while continuing to chew.

    • At the end of the 5 minutes, the tube is capped.

  • Drug Administration:

    • Administer this compound or placebo according to the study design (e.g., intravenously or intramuscularly).

  • Post-Dose Collection:

    • At specified time points after drug administration (e.g., 30, 60, 120 minutes), repeat the unstimulated and stimulated saliva collection procedures as described in steps 1 and 2, using new pre-weighed tubes for each time point.

  • Measurement:

    • Weigh each collection tube containing saliva.

    • Calculate the weight of the saliva by subtracting the pre-weighed tube weight.

    • Assuming the density of saliva is approximately 1 g/mL, the weight in grams is equivalent to the volume in milliliters.

    • Calculate the salivary flow rate in mL/min by dividing the volume of saliva by the collection time (5 minutes).

Data Analysis: Compare the mean salivary flow rates at each post-dose time point to the baseline values for both the this compound and placebo groups using appropriate statistical methods (e.g., t-test or ANOVA).

start Start baseline_unstim Baseline Unstimulated Saliva Collection (5 min) start->baseline_unstim baseline_stim Baseline Stimulated Saliva Collection (5 min) baseline_unstim->baseline_stim drug_admin Administer this compound or Placebo baseline_stim->drug_admin post_dose_collection Post-Dose Saliva Collection (Unstimulated & Stimulated) at Timed Intervals drug_admin->post_dose_collection measurement Weigh Saliva Samples and Calculate Flow Rate (mL/min) post_dose_collection->measurement analysis Statistical Analysis: Compare Baseline vs. Post-Dose measurement->analysis end End analysis->end

Caption: Experimental workflow for sialometry.
Protocol 2: Qualitative Assessment of Secretions using a Scoring Scale

This protocol adapts the Murray Secretion Severity Rating Scale for use in a perioperative setting to qualitatively assess the effectiveness of this compound.[7][8][9][10]

Objective: To visually assess and score the level of secretions in the oropharynx and hypopharynx before and after administration of this compound.

Materials:

  • Laryngoscope or video laryngoscope

  • Suction equipment

  • Murray Secretion Severity Rating Scale (adapted)

Procedure:

  • Baseline Assessment:

    • Prior to induction of anesthesia and administration of this compound, perform a laryngoscopy to visualize the oropharynx and hypopharynx.

    • Score the amount of secretions present using the adapted Murray Scale (see Table 4).

  • Drug Administration:

    • Administer this compound or placebo as per the study protocol.

  • Post-Intubation/Intraoperative Assessment:

    • After a specified time following drug administration (e.g., 10-15 minutes), and during the surgical procedure, reassess the level of secretions in the airway. This can be done during any subsequent airway manipulation or visualization.

    • Assign a score using the adapted Murray Scale.

Adapted Murray Secretion Severity Rating Scale:

Table 4: Adapted Murray Secretion Severity Rating Scale for Perioperative Use
Score Description
0 Dry: No visible secretions in the oropharynx or around the glottic opening.
1 Moist: Some transient, clear secretions or bubbles visible in the valleculae or pyriform sinuses.
2 Pooled Secretions: Clear secretions are pooled in the valleculae or pyriform sinuses but do not obscure the view of the glottis.
3 Obscured View: Secretions are copious and may be obscuring the view of the glottic opening, requiring suctioning.

Data Analysis: Compare the pre- and post-administration secretion scores between the this compound and placebo groups. Non-parametric statistical tests (e.g., Wilcoxon signed-rank test) are appropriate for analyzing this ordinal data.

cluster_0 Pre-Administration cluster_1 Intervention cluster_2 Post-Administration pre_laryngoscopy Perform Laryngoscopy pre_score Score Secretions (Adapted Murray Scale) pre_laryngoscopy->pre_score drug_admin Administer This compound or Placebo pre_score->drug_admin post_laryngoscopy Intraoperative Airway Visualization drug_admin->post_laryngoscopy post_score Re-score Secretions (Adapted Murray Scale) post_laryngoscopy->post_score

Caption: Logical relationship for secretion scoring.

Conclusion

This compound is a potent antisialagogue with a favorable safety profile for use in controlling surgical secretions. Its peripheral action and lack of central nervous system effects make it a preferred choice in many clinical scenarios. The protocols outlined in this document provide a framework for the quantitative and qualitative assessment of its efficacy. Further research focusing on direct comparisons of the (R,R)-enantiomer with the racemic mixture in the surgical setting would be beneficial to further delineate its clinical advantages.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (R,R)-Glycopyrrolate Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (R,R)-Glycopyrrolate in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a crystalline solid that is soluble in water and organic solvents such as ethanol, DMSO, and dimethyl formamide.[1][2][3] It is practically insoluble in chloroform and ether.[3][4]

Q2: I am observing precipitation when preparing my this compound stock solution. What could be the cause?

Several factors can contribute to the precipitation of this compound:

  • Solvent Choice: While soluble in several organic solvents, the choice of solvent and its purity can impact solubility.

  • Concentration: Exceeding the solubility limit in a given solvent will lead to precipitation.

  • Temperature: Solubility can be temperature-dependent. Preparing solutions at room temperature or slightly warming may aid dissolution, but stability at higher temperatures should be considered.

  • pH of Aqueous Solutions: The stability and solubility of Glycopyrrolate in aqueous solutions are pH-dependent. It is more stable in acidic conditions (pH 2-3).[5][6] Above pH 6, its stability decreases due to ester hydrolysis, which can lead to precipitation.[5][6]

Q3: How can I improve the solubility of this compound for my in vitro cell-based assays?

To improve solubility for cell-based assays, consider the following strategies:

  • Prepare a concentrated stock solution in an organic solvent: Dissolve this compound in DMSO, ethanol, or dimethyl formamide at a high concentration (e.g., 30 mg/mL).[1][2]

  • Serially dilute the stock solution: Further dilute the stock solution in your aqueous cell culture medium or buffer (e.g., PBS) to the final desired concentration.[1][2]

  • Ensure minimal organic solvent concentration: When diluting, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[1][2]

  • pH adjustment: If preparing aqueous solutions directly, adjusting the pH to a more acidic range (below 6.0) can improve stability and prevent precipitation.[5][6]

Q4: My this compound precipitates out of solution upon dilution into my aqueous buffer. How can I prevent this?

This is a common issue when diluting a drug from an organic stock solution into an aqueous buffer. Here are some troubleshooting tips:

  • Use a co-solvent system: A mixture of a water-miscible organic solvent and water can increase the solubility of hydrophobic compounds.[7]

  • Vortexing/Sonication: While diluting, vortex or sonicate the solution to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

  • Stepwise dilution: Instead of a single large dilution, perform several smaller, stepwise dilutions.

  • Use of surfactants or cyclodextrins: These excipients can be used to increase the solubility of poorly soluble compounds by forming micelles or inclusion complexes, respectively.[7]

Q5: What is the stability of this compound in solution?

This compound is stable as a solid for at least 4 years when stored at -20°C.[1] In solution, its stability is pH-dependent. Aqueous solutions are not recommended to be stored for more than one day.[1][2] It is very stable at pH 2-3, but stability decreases significantly above pH 6 due to ester hydrolysis.[5][6]

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffers (e.g., PBS)
Potential Cause Troubleshooting Step Expected Outcome
pH of the buffer is too high (>6.0) Adjust the pH of the PBS buffer to a slightly acidic range (e.g., pH 5.5-6.0) before adding this compound.Increased stability and prevention of hydrolysis-induced precipitation.
Concentration exceeds aqueous solubility limit Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute it further into the aqueous buffer to the final working concentration.The final concentration of the organic solvent should be minimal to avoid affecting the assay.
"Salting out" effect If using a high salt concentration buffer, try reducing the salt concentration if experimentally permissible.Improved solubility of the compound.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Expected Outcome
Precipitation of the compound in the assay medium Visually inspect the wells of your assay plate for any signs of precipitation. Prepare fresh dilutions of this compound for each experiment.Consistent and reproducible biological activity.
Degradation of the compound in solution Prepare fresh stock solutions and dilutions immediately before use. Avoid storing aqueous solutions for extended periods.More reliable and accurate assay results.
Interaction with assay components Check for potential interactions between this compound and other components in your assay medium (e.g., proteins in serum).Understanding and mitigating potential interferences.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Approximate Solubility Reference
Ethanol~ 30 mg/mL[1][2]
DMSO~ 30 mg/mL[1][2]
Dimethyl formamide~ 30 mg/mL[1][2]
Water≥ 24 mg/mL[3][8]
PBS (pH 7.2)~ 10 mg/mL[1][2]
Table 2: pH-Dependent Stability of Glycopyrrolate in Aqueous Solution
Admixture pH Approximate Time for 5% Decomposition at 25°C Reference
4.0> 48 hours[5][6]
5.0> 48 hours[5][6]
6.030 hours[5][6]
6.57 hours[5][6]
7.04 hours[5][6]
8.02 hours[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (FW: 398.33 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.98 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM) or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the cell culture medium or buffer to achieve the desired final concentrations.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix each dilution thoroughly by gentle pipetting or brief vortexing.

  • Ensure the final concentration of DMSO in the highest concentration working solution is below 0.5% to minimize solvent effects on the cells.

  • Use the freshly prepared working solutions immediately for your experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound dissolve Dissolve in DMSO (10 mM) weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw Aliquot dilute Serial Dilution in Assay Medium thaw->dilute add Add to Cells dilute->add result result add->result Incubate & Analyze

Caption: Experimental workflow for preparing and using this compound solutions.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M_Receptor Muscarinic Acetylcholine Receptor (M1-M5) ACh->M_Receptor Binds & Activates Gly This compound Gly->M_Receptor Binds & Blocks G_Protein G-protein Activation M_Receptor->G_Protein Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Effect Effect Cellular_Response->Effect Physiological Effect

Caption: Antagonistic action of this compound on muscarinic acetylcholine receptor signaling.

References

Managing side effects of (R,R)-Glycopyrrolate in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of (R,R)-Glycopyrrolate in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound in clinical trials?

A1: The most frequently reported side effects are anticholinergic in nature. These commonly include dry mouth (xerostomia), constipation, vomiting, diarrhea, urinary retention, and blurred vision.[1] Other less common side effects can include flushing, nasal congestion, and pyrexia (fever).[1][2]

Q2: What is the mechanism of action of this compound that leads to these side effects?

A2: this compound is a muscarinic acetylcholine receptor antagonist. By blocking these receptors, it inhibits the parasympathetic nervous system, leading to its therapeutic effects. However, this blockade also occurs in other tissues, causing the characteristic anticholinergic side effects. For example, reduced stimulation of salivary glands leads to dry mouth, and decreased gastrointestinal motility results in constipation.

Q3: Are there any serious adverse events associated with this compound to be aware of during clinical trials?

A3: Yes, while less common, serious adverse events can occur. These may include intestinal pseudo-obstruction, which can present as abdominal distention, pain, nausea, or vomiting.[3] Patients with a history of cardiovascular disease should be monitored closely as anticholinergic drugs can cause tachycardia and other cardiac arrhythmias.[4][5]

Q4: How should we manage constipation that develops in trial participants?

A4: Constipation is a common, dose-limiting side effect.[3] Management should begin with assessing the patient for constipation, particularly within the first 4-5 days of starting the drug or after a dose increase.[3] Dietary advice, including increased fiber and fluid intake, should be provided. If constipation persists, the use of laxatives may be considered. In some cases, a dose reduction or discontinuation of this compound may be necessary.[3]

Q5: A trial participant is complaining of significant dry mouth. What can be done to alleviate this?

A5: For mild to moderate dry mouth, suggest symptomatic relief measures such as sipping water, chewing sugar-free gum, or using saliva substitutes. If the symptom is severe and impacting the participant's quality of life, a dose adjustment of this compound may be warranted. It is crucial to monitor for any potential impact on dental health, as reduced saliva can increase the risk of cavities.

Q6: What are the recommendations for participants who experience blurred vision?

A6: Blurred vision is a potential anticholinergic side effect. Participants experiencing this should be advised to exercise caution when performing activities that require clear vision, such as driving or operating machinery. An ophthalmological examination may be warranted to rule out other causes. Dose reduction of this compound can be considered if the symptom is persistent or severe.

Q7: How can we monitor for urinary retention in our clinical trial?

A7: Participants should be monitored for signs and symptoms of urinary retention, such as difficulty urinating, a feeling of incomplete bladder emptying, or a weak urine stream. For more objective measurement, a post-void residual (PVR) urine volume can be assessed using a portable bladder scanner. If significant urinary retention is detected, a dose adjustment or temporary discontinuation of the study drug may be necessary.

Troubleshooting Guides

Issue: A participant reports sudden onset of severe abdominal pain, bloating, and has not had a bowel movement for several days.

Possible Cause: This could be indicative of intestinal pseudo-obstruction, a serious adverse event.[3]

Troubleshooting Steps:

  • Immediate Action: The study drug should be discontinued immediately.

  • Clinical Assessment: A thorough physical examination should be conducted, focusing on the abdomen.

  • Medical Intervention: The participant should be referred for urgent medical evaluation, which may include abdominal imaging.

  • Reporting: This event should be reported as a serious adverse event (SAE) according to the clinical trial protocol and regulatory requirements.

Issue: A participant with a pre-existing heart condition develops a sustained heart rate of over 100 beats per minute.

Possible Cause: Tachycardia is a known anticholinergic side effect and may be exacerbated in individuals with underlying cardiac conditions.[4][5]

Troubleshooting Steps:

  • Assess Vital Signs: Continuously monitor heart rate, blood pressure, and other vital signs.

  • ECG: Obtain an electrocardiogram (ECG) to assess for any arrhythmias.

  • Review Concomitant Medications: Ensure the participant is not taking other medications that could contribute to an increased heart rate.

  • Consider Dose Adjustment: Depending on the severity and the participant's clinical status, a dose reduction or discontinuation of this compound may be necessary.

  • Cardiology Consult: A consultation with a cardiologist may be warranted.

Data Presentation

Table 1: Adverse Reactions in a Placebo-Controlled Clinical Trial of Oral Glycopyrrolate Solution [3]

Adverse ReactionGlycopyrrolate Oral Solution (N=20) n (%)Placebo (N=18) n (%)
Gastrointestinal
Dry Mouth8 (40%)1 (6%)
Vomiting8 (40%)4 (22%)
Constipation7 (35%)2 (11%)
Infections
Upper Respiratory Tract Infection4 (20%)2 (11%)
Nervous System
Headache3 (15%)2 (11%)
Skin and Subcutaneous Tissue
Flushing3 (15%)0 (0%)
General
Pyrexia3 (15%)1 (6%)

Table 2: Most Common Treatment-Emergent Adverse Events in a 24-Week Open-Label Study of Oral Glycopyrrolate Solution (N=137) [1][2][6]

Adverse EventPercentage of Participants (%)
Constipation20.4%
Vomiting17.5%
Diarrhea17.5%
Pyrexia14.6%
Dry Mouth10.9%
Flushing10.9%
Nasal Congestion10.9%

Experimental Protocols

Protocol for Assessing Xerostomia (Dry Mouth)

1. Objective: To quantitatively and qualitatively assess the severity of xerostomia in clinical trial participants.

2. Methodology:

  • Visual Analogue Scale (VAS) for Dry Mouth:
  • Provide the participant with a 100 mm horizontal line, with "No dry mouth" at the 0 mm mark and "Worst possible dry mouth" at the 100 mm mark.
  • Ask the participant to mark a vertical line on the scale to indicate their current level of dry mouth.
  • Measure the distance in millimeters from the "No dry mouth" end to the participant's mark. This is the VAS score.
  • Clinical Oral Dryness Score (CODS):
  • A trained clinician will assess for the following signs:
  • Mirror sticks to buccal mucosa
  • Frothy saliva
  • No saliva pooling in the floor of the mouth
  • Tongue shows loss of papillae
  • Score one point for each sign present (total score range 0-4). A higher score indicates greater oral dryness.

3. Schedule of Assessment: Baseline, and at regular intervals throughout the trial (e.g., weekly for the first month, then monthly).

Protocol for Assessing Constipation

1. Objective: To evaluate the incidence and severity of constipation and its impact on the quality of life.

2. Methodology:

  • Patient Assessment of Constipation-Symptoms (PAC-SYM) and Quality of Life (PAC-QOL) Questionnaires:
  • Administer these validated questionnaires to participants at specified time points.
  • The PAC-SYM assesses the severity of constipation-related symptoms (abdominal, rectal, and stool symptoms).
  • The PAC-QOL evaluates the impact of constipation on physical discomfort, psychosocial discomfort, worries/concerns, and satisfaction.
  • Bowel Movement Diary:
  • Participants will be asked to maintain a daily diary to record:
  • Frequency of bowel movements.
  • Stool consistency using the Bristol Stool Form Scale.
  • Presence of straining or a sensation of incomplete evacuation.

3. Schedule of Assessment: Baseline, and at regular intervals throughout the trial.

Mandatory Visualization

Signaling_Pathway cluster_Neuron Cholinergic Neuron cluster_Synapse Synaptic Cleft cluster_TargetCell Target Cell (e.g., Salivary Gland) ACH Acetylcholine (ACh) ACH_released ACh ACH->ACH_released Release M_Receptor Muscarinic Receptor ACH_released->M_Receptor Binds to Response Cellular Response (e.g., Saliva Secretion) M_Receptor->Response Activates Glycopyrrolate This compound Glycopyrrolate->M_Receptor Blocks

Caption: Mechanism of this compound Action

Experimental_Workflow cluster_Screening Screening & Baseline cluster_Treatment Treatment Phase cluster_Monitoring Side Effect Monitoring cluster_Analysis Data Analysis Screening Participant Screening Baseline Baseline Assessment (VAS, PAC-QOL, PVR) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm This compound Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Weekly_Monitoring Weekly Assessments (Adverse Event Reporting) Treatment_Arm->Weekly_Monitoring Placebo_Arm->Weekly_Monitoring Monthly_Monitoring Monthly Assessments (VAS, PAC-QOL, PVR) Weekly_Monitoring->Monthly_Monitoring Data_Collection Data Collection Monthly_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Optimizing (R,R)-Glycopyrrolate dosage for specific patient populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,R)-Glycopyrrolate.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a synthetic quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is the inhibition of acetylcholine's effects at muscarinic receptors in various tissues, including smooth muscle, secretory glands, and the central nervous system (CNS).[2][3] By blocking these receptors, it reduces salivary, tracheal, and pharyngeal secretions and decreases the vagal reflexes that can cause bradycardia during surgical procedures.[2] Unlike some other anticholinergics like atropine, this compound is a quaternary amine, which limits its ability to cross the blood-brain barrier, resulting in minimal CNS effects.[2][4][5] It shows a preference for M3 muscarinic receptors over M2 receptors, which are primarily responsible for bronchoconstriction in conditions like Chronic Obstructive Pulmonary Disease (COPD).[6]

2. What are the key pharmacokinetic parameters of this compound?

The pharmacokinetics of this compound can vary depending on the route of administration.

ParameterOral AdministrationIntravenous (IV) AdministrationIntramuscular (IM) AdministrationInhalation
Bioavailability Low and variable (~3%)[4][7]100%>80%[7]Slowly absorbed from the lungs[6]
Onset of Action -Within 1 minute[2][7]15-30 minutes[7][8]-
Peak Plasma Time ~3.1 hours[4][7]-~30-45 minutes[7][8]-
Half-life ~3 hours[9]~0.83 hours[9]~0.55-1.25 hours[7]~33-53 hours (after inhalation)[9]
Metabolism Primarily mediated by CYP2D6[9]---
Elimination Primarily renal excretion[2][6]~85% excreted in urine[9]Primarily renal excretion[2]Primarily renal excretion[6]

3. How should this compound dosage be adjusted for pediatric patients?

Dosage for pediatric patients should be carefully calculated based on weight and the specific indication.

IndicationAge RangeDosage
Preoperative Reduction of Secretions 1 month - 12 years4-10 mcg/kg IM/IV (max 200 mcg)[10]
12 - 18 years200-400 mcg IM/IV[10]
Intraoperative Vagal Reflexes 1 month - 12 years4-10 mcg/kg IV (max 200 mcg), repeat as needed[10]
12 - 18 years200-400 mcg IV, repeat as needed[10]
Reversal of Neuromuscular Blockade ≥ 4 weeks0.2 mg IV for each 1 mg of neostigmine[3][10]
Chronic Severe Drooling 3 - 16 yearsInitial: 0.02 mg/kg orally three times daily. Titrate up to 0.1 mg/kg three times daily (max 1.5-3 mg per dose)[3][11][12]

4. What are the dosing considerations for geriatric patients?

Elderly patients may be more susceptible to the anticholinergic effects of this compound.[8] It is recommended to start with lower doses and monitor these patients closely.[8][11] Dose selection should be cautious, generally starting at the low end of the dosing range.[13]

5. How does renal impairment affect this compound dosage?

This compound is primarily eliminated by the kidneys, and its effects can be significantly prolonged in patients with renal impairment.[1][14] Dose adjustments may be necessary, and caution should be exercised when administering the drug to this population.[2][12][15] For patients with end-stage renal failure, using half the standard dose is a recommended precaution.[8] A physiologically based pharmacokinetic (PBPK) model predicted a 1.59-fold increase in the area under the curve (AUC) in patients with severe renal impairment, though the study suggested dose adjustment may not be necessary.[16]

6. Are there specific dosage adjustments for patients with hepatic impairment?

The product labeling for glycopyrrolate does not provide specific information on dosage adjustments for patients with hepatic impairment.[2] Therefore, clinicians should exercise caution when administering the drug to this patient population.[2][15][17] Monitoring of liver function tests is recommended.[2]

Troubleshooting Guides

Issue 1: Sub-optimal therapeutic effect at standard dosage.

  • Possible Cause:

    • Drug Interactions: Concomitant use of drugs that decrease the therapeutic efficacy of glycopyrrolate (e.g., betaine, bisacodyl).[18]

    • Patient-Specific Pharmacokinetics: Individual variations in drug metabolism, particularly through the CYP2D6 enzyme.[9]

    • Incorrect Administration: For oral formulations, administration with high-fat meals can significantly decrease absorption.[19][20]

  • Troubleshooting Steps:

    • Review Concomitant Medications: Check for any potential drug interactions that may reduce the efficacy of this compound.[17][18][21]

    • Optimize Administration: Ensure oral solutions are administered at least one hour before or two hours after meals.[4][10][12]

    • Consider Dose Titration: If clinically appropriate and safe, consider a gradual dose increase while closely monitoring for adverse effects. For chronic drooling in pediatrics, the dose can be titrated every 5-7 days.[3][4][12]

    • Evaluate Alternative Routes of Administration: If oral administration is not effective, consider parenteral routes (IV or IM) which have higher bioavailability.[2]

Issue 2: Occurrence of significant anticholinergic side effects.

  • Common Side Effects: Dry mouth, blurred vision, urinary retention, constipation, drowsiness, and dizziness.[3][4][15]

  • Serious Side Effects: Tachycardia, confusion, hallucinations, severe constipation, and difficulty urinating.[2][15]

  • Troubleshooting Steps:

    • Dose Reduction: The first step is typically to reduce the dosage to the lowest effective level.

    • Symptomatic Management:

      • Dry Mouth: Suggest chewing sugarless gum or sucking on hard candy.[22]

      • Constipation: Monitor bowel movements and consider stool softeners if necessary.[4]

      • Urinary Retention: Monitor urine output and be vigilant for signs of urinary difficulty.[4]

    • Antidotal Therapy (in case of severe overdose):

      • For peripheral anticholinergic effects, a quaternary ammonium anticholinesterase like neostigmine can be administered.[2]

      • For CNS symptoms (e.g., excitement, convulsions), physostigmine, which crosses the blood-brain barrier, may be used.[2]

    • Discontinuation: If severe side effects persist despite dose reduction, discontinuation of the drug should be considered.

Issue 3: Unexpected cardiovascular effects (e.g., tachycardia).

  • Possible Cause: this compound can cause an increase in heart rate.[15] This effect may be more pronounced in patients with underlying cardiovascular conditions.[8][17]

  • Troubleshooting Steps:

    • Patient Screening: Before initiating therapy, screen patients for a history of coronary artery disease, congestive heart failure, cardiac arrhythmias, or hypertension.[8][17]

    • Cardiovascular Monitoring: Monitor heart rate and blood pressure, especially after parenteral administration.[2]

    • Dose Adjustment: Use the lowest effective dose.

    • Concurrent Administration with Neostigmine: When used for the reversal of neuromuscular blockade, simultaneous administration with neostigmine can help minimize cardiac side effects.[1][10]

Experimental Protocols

Protocol 1: Assessment of Salivary Flow Rate

This protocol is designed to quantify the antisialagogue effect of this compound.

  • Patient Preparation: Patients should be instructed to fast for at least 8 hours prior to the study.

  • Baseline Saliva Collection:

    • Have the patient sit in a comfortable, upright position.

    • Instruct the patient to swallow to clear any existing saliva.

    • Place a pre-weighed cotton roll in the patient's mouth under the tongue for a standardized period (e.g., 2 minutes).

    • Remove the cotton roll and immediately weigh it to determine the amount of saliva collected.

  • Drug Administration: Administer the specified dose of this compound via the intended route.

  • Post-Dose Saliva Collection: Repeat the saliva collection procedure at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to assess the change in salivary flow rate.

  • Data Analysis: Calculate the salivary flow rate (in g/min or mL/min) at each time point and compare it to the baseline to determine the magnitude and duration of the antisialagogue effect.

Protocol 2: Monitoring for Anticholinergic Side Effects in a Clinical Trial

This protocol outlines a systematic approach to monitoring for common adverse effects.

  • Baseline Assessment: Before the first dose, perform a thorough physical examination, including vital signs, and administer a baseline questionnaire to assess for pre-existing symptoms that may overlap with anticholinergic side effects (e.g., dry mouth, constipation, blurred vision).

  • Adverse Event Monitoring:

    • At each study visit, systematically inquire about the occurrence and severity of potential anticholinergic side effects using a standardized checklist.[4]

    • Include questions about dry mouth, blurred vision, sensitivity to light, difficulty urinating, constipation, dizziness, and drowsiness.[3][15]

  • Objective Measurements:

    • Cardiovascular: Monitor heart rate and blood pressure at regular intervals.[2]

    • Urinary: Record fluid intake and output, and ask about any changes in urinary frequency or difficulty.[4]

    • Gastrointestinal: Track bowel movement frequency and consistency.[4]

  • Safety Laboratory Tests: As needed, perform routine clinical laboratory tests to monitor for any systemic effects.[23]

  • Data Reporting: All adverse events should be documented, graded for severity, and assessed for their relationship to the study drug.

Visualizations

Signaling_Pathway cluster_0 Cholinergic Neuron cluster_1 Target Cell (e.g., Salivary Gland, Smooth Muscle) Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Cellular_Response Cellular Response (e.g., Salivation, Contraction) Muscarinic_Receptor->Cellular_Response Activates Glycopyrrolate This compound Glycopyrrolate->Muscarinic_Receptor Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Patient Screening and Consent Baseline Baseline Data Collection (Saliva, Vitals, Questionnaire) Start->Baseline Randomization Randomization Baseline->Randomization Treatment_A Administer this compound Randomization->Treatment_A Group A Treatment_B Administer Placebo Randomization->Treatment_B Group B Post_Dose Post-Dose Data Collection (Multiple Time Points) Treatment_A->Post_Dose Treatment_B->Post_Dose Analysis Data Analysis (Efficacy and Safety) Post_Dose->Analysis End End of Study Analysis->End

Caption: A typical clinical trial workflow.

Logical_Relationship cluster_0 Patient Population cluster_1 Dosage Consideration Pediatric Pediatric Weight_Based Weight-Based Dosing Pediatric->Weight_Based Geriatric Geriatric Start_Low Start with Low Dose Geriatric->Start_Low Renal_Impairment Renal Impairment Dose_Adjustment Dose Adjustment / Caution Renal_Impairment->Dose_Adjustment Hepatic_Impairment Hepatic Impairment Caution Caution Advised Hepatic_Impairment->Caution

Caption: Dosage considerations for specific populations.

References

(R,R)-Glycopyrrolate drug interaction and contraindication profile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R,R)-Glycopyrrolate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide essential information on the drug interaction and contraindication profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a quaternary ammonium antimuscarinic agent.[1] It acts as a competitive inhibitor of acetylcholine at peripheral muscarinic receptors located in smooth muscle, secretory glands, and the central nervous system.[2][3] By blocking these receptors, particularly the M3 subtype, it reduces salivary, tracheobronchial, and gastric secretions, and decreases gastrointestinal motility.[2][3][4] Unlike some other anticholinergics, its quaternary structure limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects.[1]

Q2: What are the major pharmacodynamic drug interactions to be aware of during preclinical research?

The primary pharmacodynamic interactions involve additive effects with other agents possessing anticholinergic properties. Co-administration can potentiate effects and increase the risk of adverse events like excessive dry mouth, urinary retention, and constipation.[2][5]

Q3: How does this compound affect the pharmacokinetics of co-administered drugs?

By decreasing gastrointestinal motility and delaying gastric emptying, this compound can alter the absorption of other orally administered drugs.[6][7] This can lead to either increased or decreased drug exposure. For example, the bioavailability of slow-dissolving digoxin tablets may be increased, while the absorption of other drugs could be delayed or reduced.[8]

Q4: Are there known interactions with Cytochrome P450 (CYP) enzymes?

Current literature does not highlight significant metabolism of glycopyrrolate via the CYP enzyme system, nor does it appear to be a potent inhibitor or inducer of these enzymes. Therefore, clinically significant pharmacokinetic interactions mediated by CYP enzymes are not expected.

Q5: What are the absolute contraindications for using this compound in experimental models?

This compound is contraindicated in models with pre-existing conditions that can be exacerbated by its anticholinergic effects. These include glaucoma, obstructive uropathy (e.g., prostatic hypertrophy), obstructive gastrointestinal diseases (e.g., pyloric stenosis, paralytic ileus), severe ulcerative colitis, and myasthenia gravis.[9][10][11][12]

Troubleshooting Guide for Experimental Studies

Issue 1: Unexpectedly high incidence of anticholinergic side effects (e.g., severe constipation, urinary retention) in animal models when co-administering a test compound with this compound.

  • Possible Cause: The test compound may have intrinsic, perhaps previously uncharacterized, anticholinergic properties, leading to a synergistic or additive adverse effect.[9]

  • Troubleshooting Steps:

    • Review Literature: Conduct a thorough literature search on the test compound for any reported antimuscarinic or anticholinergic activity.

    • In Vitro Assay: Perform an in vitro muscarinic receptor binding assay (see Protocol 1) to determine if the test compound directly competes with known ligands for muscarinic receptors.

    • Dose Reduction: If an interaction is confirmed, design a dose-response study to find a combination of doses that minimizes the adverse effects while achieving the desired therapeutic effect.

Issue 2: High variability or unexpectedly low bioavailability of an orally administered test compound when given with this compound.

  • Possible Cause: this compound is known to slow gastric emptying and intestinal transit time, which can significantly alter the absorption profile of other drugs.[6][8]

  • Troubleshooting Steps:

    • Pharmacokinetic Study: Conduct a formal pharmacokinetic study in your animal model to compare the test compound's Cmax, Tmax, and AUC in the presence and absence of this compound.

    • Stagger Dosing: Investigate if administering the test compound at a different time point (e.g., 1-2 hours before or after this compound) mitigates the interaction.

    • Alternative Formulation/Route: If the interaction remains problematic, consider if an alternative formulation of the test compound (e.g., a liquid formulation) or a different route of administration (e.g., intravenous, subcutaneous) is feasible for your experimental goals.

Data Presentation

Table 1: Summary of Key Drug Interactions with this compound

Interacting Agent/ClassPotential EffectMechanism of InteractionSeverity
Other Anticholinergic Drugs (e.g., Tricyclic Antidepressants, some Antihistamines, Phenothiazines)Increased anticholinergic side effects (dry mouth, constipation, urinary retention, blurred vision).[9]Additive pharmacodynamic effect at muscarinic receptors.Moderate to Major
Solid Oral Potassium Chloride Increased risk of severe upper gastrointestinal mucosal injury (ulceration, stenosis, perforation).[6][13]Delayed gastrointestinal transit increases the localized concentration and contact time of potassium with the mucosa.[13]Major (Contraindicated)[10]
Drugs with Altered Absorption (e.g., Atenolol, Metformin, slow-dissolving Digoxin)Bioavailability of atenolol and digoxin may be increased; metformin plasma levels may be elevated.[8]Delayed gastric emptying alters drug absorption kinetics.[6]Moderate
Amantadine May increase the anticholinergic effects of glycopyrrolate.[8]Additive anticholinergic activity.Moderate

Table 2: Contraindications and Associated Physiological Risks

ContraindicationAssociated Physiological Risk
GlaucomaIncreased intraocular pressure.[5][6]
Obstructive Uropathy (e.g., Prostatic Hypertrophy)Increased risk of urinary retention.[6][10]
Obstructive GI Disease (e.g., Pyloric Stenosis, Paralytic Ileus)Exacerbation of obstruction due to further decreased motility.[5][6]
Severe Ulcerative Colitis / Toxic MegacolonSuppression of intestinal motility may precipitate or aggravate toxic megacolon.[5][10]
Myasthenia GravisCan worsen muscle weakness.[10]
Unstable Cardiovascular Status in Acute HemorrhagePotential to cause adverse cardiac effects like tachycardia.[5]

Visualizations

G cluster_0 Cell Membrane M3R Muscarinic M3 Receptor PLC Phospholipase C (PLC) M3R->PLC Gq/11 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Secretion, Smooth Muscle Contraction) Ca->Response PKC->Response ACh Acetylcholine (ACh) ACh->M3R Activates Glyco This compound Glyco->M3R Competitively Inhibits G start Potential Drug-Drug Interaction Identified step1 Step 1: In Vitro Assessment (Muscarinic Receptor Binding Assay) start->step1 decision1 Interaction Observed? step1->decision1 step2a Step 2: In Vivo PK/PD Study (Co-administration vs. Monotherapy) decision1->step2a Yes step2b No significant interaction at receptor level. Proceed with standard in vivo protocol. decision1->step2b No decision2 Significant Alteration in PK or PD? step2a->decision2 end_safe Interaction Unlikely. Proceed with Caution. step2b->end_safe step3a Step 3: Dose-Response & Staggered Dosing Studies decision2->step3a Yes decision2->end_safe No end_risk Characterize Interaction. Define Risk & Mitigation Strategy. step3a->end_risk

References

(R,R)-Glycopyrrolate Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R,R)-Glycopyrrolate in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is significantly influenced by the pH of the solution. The hydrolysis results in the formation of α-cyclopentylmandelic acid and 3-hydroxy-1,1-dimethylpyrrolidinium bromide.[1]

2. What are the optimal storage conditions for aqueous solutions of this compound?

Aqueous solutions of this compound are most stable at a pH between 2 and 3.[2] For long-term storage, refrigeration at 4°C is recommended to minimize degradation. Solutions should be stored in well-sealed containers, and the use of amber glass or PET plastic can provide protection from light.[3][4]

3. How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent. The rate of hydrolysis increases significantly at pH values above 6. Therefore, it is crucial to control the pH of aqueous formulations to ensure the stability of the compound.

4. Can I use buffers in my this compound formulation?

Yes, buffers are recommended to maintain the optimal pH and enhance stability. Phosphate buffers have been successfully used to maintain a pH of around 5.6 in oral liquid dosage forms.[5] However, it is essential to ensure the compatibility of the chosen buffer with this compound and other formulation components.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Unexpectedly rapid degradation of this compound. The pH of the solution may be too high (above 6).Verify the pH of your solution and adjust it to the optimal range of 2-3 using a suitable acidic buffer or by adding a small amount of an appropriate acid.
The storage temperature may be too high.Store aqueous solutions of this compound at refrigerated temperatures (4°C) to slow down the rate of hydrolysis.[3][4]
The solution may be exposed to light.Store solutions in amber-colored containers to protect them from light-induced degradation.[3]
Precipitation is observed in the aqueous solution. The concentration of this compound may exceed its solubility in the chosen solvent or buffer.Review the solubility of this compound in your specific aqueous system. Consider reducing the concentration or using a co-solvent if appropriate for your application.
Incompatibility with other formulation components.Evaluate the compatibility of all excipients in your formulation. Some additives may cause the precipitation of this compound.
The pH of the solution may have shifted, affecting solubility.Re-verify and adjust the pH of the solution to ensure it is within a range where this compound is soluble.
Inconsistent results in stability-indicating HPLC/UPLC analysis. Issues with the mobile phase, such as incorrect pH or composition.Prepare fresh mobile phase and ensure its pH is correctly adjusted and stable throughout the analysis.[6]
Column degradation or contamination.Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replace it if necessary.[6]
Inadequate sample preparation.Ensure complete dissolution of the sample and filter it through a suitable membrane filter (e.g., 0.45 µm) before injection to remove any particulate matter.[7]
Peak tailing is observed in the chromatogram. Interaction of the basic this compound molecule with acidic silanol groups on the HPLC column.Use a base-deactivated column. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. Consider adding a competing base, such as triethylamine, to the mobile phase to reduce peak tailing.[8]
Column overload.Reduce the concentration of the injected sample to see if the peak shape improves.[8]

Quantitative Data

Table 1: Stability of this compound Oral Solution (0.5 mg/mL) at Different Storage Conditions

Storage TemperatureContainer TypeDurationRemaining this compound (%)
4°CGlass210 days> 90%
4°CPET210 days> 90%
25°C (Room Temp)Glass210 days> 90%
25°C (Room Temp)PET210 days> 90%
45°CGlass2 months< 90%
45°CPET> 3 months> 90%

Data summarized from a long-term stability study.[3][4]

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to the final concentration with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified period (e.g., 30 minutes).

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to the final concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to the final concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose solid this compound powder to a dry heat of 105°C for a specified period (e.g., 24 hours).

    • Dissolve the heat-treated sample in the mobile phase to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

    • Analyze the solution by HPLC/UPLC.

2. Stability-Indicating HPLC-UV Method

This method can be used to quantify this compound in the presence of its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[3]

  • Mobile Phase A: 30 mM potassium phosphate monobasic in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution:

    • 0-6 min: 80% A, 20% B

    • 6-9 min: Linear gradient to 40% A, 60% B

    • 9-10 min: Linear gradient back to 80% A, 20% B

    • 10-12 min: 80% A, 20% B[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Injection Volume: 25 µL.[3]

  • Detection Wavelength: 210 nm.[3]

  • Sample Preparation: Dilute the sample to a suitable concentration (e.g., 25 µg/mL) with purified water.[3]

Visualizations

degradation_pathway Glycopyrrolate This compound Hydrolysis Hydrolysis (pH > 6, Elevated Temperature) Glycopyrrolate->Hydrolysis Degradation_Product_1 α-Cyclopentylmandelic Acid Hydrolysis->Degradation_Product_1 Degradation_Product_2 3-hydroxy-1,1-dimethylpyrrolidinium bromide Hydrolysis->Degradation_Product_2

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow Start Instability Observed (e.g., Degradation, Precipitation) Check_pH Check pH of the Solution Start->Check_pH Adjust_pH Adjust pH to 2-3 Check_pH->Adjust_pH pH > 6 Check_Temp Check Storage Temperature Check_pH->Check_Temp pH is Optimal Adjust_pH->Check_Temp Adjust_Temp Store at 4°C Check_Temp->Adjust_Temp Temp > 4°C Check_Conc Check Concentration vs. Solubility Check_Temp->Check_Conc Temp is Optimal Adjust_Temp->Check_Conc Adjust_Conc Reduce Concentration or Use Co-solvent Check_Conc->Adjust_Conc Precipitation Review_Excipients Review Formulation Excipients for Compatibility Check_Conc->Review_Excipients No Precipitation End Stable Solution Adjust_Conc->End Review_Excipients->End

Caption: Troubleshooting workflow for this compound instability.

experimental_workflow Prep_Sample Prepare this compound Aqueous Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light) Prep_Sample->Stress_Conditions Sampling Collect Samples at Time Intervals Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC/UPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify this compound and Degradation Products HPLC_Analysis->Data_Analysis Results Determine Degradation Rate and Pathway Data_Analysis->Results

Caption: Experimental workflow for a stability study.

References

Minimizing off-target effects of (R,R)-Glycopyrrolate in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (R,R)-Glycopyrrolate in research experiments.

Troubleshooting Guides

Issue: Unexpected or Off-Target Effects Observed in Experiments

Researchers may encounter unexpected physiological or cellular responses when using this compound, which may arise from off-target interactions. This guide provides a systematic approach to troubleshoot these observations.

Step 1: Confirm On-Target Muscarinic Receptor Blockade

This compound is a potent muscarinic acetylcholine receptor (mAChR) antagonist.[1] Its primary mechanism of action is the competitive inhibition of acetylcholine binding to these receptors.[2] The first step in troubleshooting is to confirm that the observed effects are consistent with the blockade of the expected muscarinic receptor subtypes present in your experimental system.

  • M1, M3, M5 Receptors: These receptors couple to Gq proteins, and their activation leads to an increase in intracellular calcium.[3] Antagonism by this compound would block this calcium mobilization.

  • M2, M4 Receptors: These receptors couple to Gi proteins, and their activation leads to a decrease in intracellular cyclic AMP (cAMP).[3] Antagonism by this compound would inhibit this decrease in cAMP.

Step 2: Assess Potential for Off-Target Effects Based on Concentration

Off-target effects are more likely to occur at higher concentrations of a compound. Compare the concentration of this compound used in your experiment to its known binding affinities (Ki) for the muscarinic receptor subtypes.

Data Presentation: this compound Binding Affinities

The following table summarizes the reported binding affinities of glycopyrrolate for human muscarinic acetylcholine receptors. Note that data for the specific (R,R)-enantiomer across all five subtypes is not consistently available in the literature; some data pertains to the racemic mixture. Glycopyrrolate generally shows high affinity for all muscarinic receptor subtypes.[4]

Receptor SubtypeReported Ki (nM)Alternative Affinity MetricReference(s)
M1 ~0.60pA2 = 10.31-11[5]
M2 ~1.89pA2 = 8.16-9.09[6][5][7]
M3 ~1.69pA2 = 10.31[6][5][7]
M4 Data for (R,R)-enantiomer not readily available-
M5 Data for (R,R)-enantiomer not readily available-

Step 3: Experimental Workflow to Differentiate On-Target vs. Off-Target Effects

If unexpected effects are observed, the following workflow can help determine if they are on-target or off-target.

Mandatory Visualization

experimental_workflow Experimental Workflow for Investigating Unexpected Effects start Unexpected Effect Observed with this compound concentration Is the concentration used >> Ki for muscarinic receptors? start->concentration high_conc High Likelihood of Off-Target Effects concentration->high_conc Yes low_conc Effect may be On-Target or a highly potent Off-Target effect concentration->low_conc No rescue Perform 'Rescue' Experiment: Add subtype-specific muscarinic agonist. Does the agonist reverse the effect? high_conc->rescue low_conc->rescue rescue_yes Effect is Likely On-Target (mediated by muscarinic receptor blockade) rescue->rescue_yes Yes rescue_no Effect is Likely Off-Target rescue->rescue_no No knockout Use a system lacking the target muscarinic receptor (e.g., knockout cells/animal). Is the effect still present? rescue_yes->knockout rescue_no->knockout knockout_yes Effect is Confirmed Off-Target knockout->knockout_yes Yes knockout_no Effect is Confirmed On-Target knockout->knockout_no No investigate Investigate Potential Non-Muscarinic Targets knockout_yes->investigate

Caption: Troubleshooting workflow for unexpected experimental effects.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected changes in morphology or viability after treatment with this compound. What could be the cause?

A1: While this compound is generally well-tolerated in cell culture, unexpected effects on cell health can occur, particularly at high concentrations.

  • Concentration: Verify that the concentration used is appropriate for your experiment and not excessively high compared to its Ki values for muscarinic receptors.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control.

  • On-Target Effects in Your Cell Line: Some cell types rely on tonic muscarinic receptor signaling for normal function. Antagonizing these receptors could potentially impact cell health.

  • Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular components. Refer to the troubleshooting workflow to investigate this possibility.

Q2: I am observing an effect that is not consistent with the known signaling pathways of the muscarinic receptors expressed in my system. How do I proceed?

A2: This situation strongly suggests a potential off-target effect.

  • Follow the Troubleshooting Workflow: The workflow diagram above provides a systematic approach to differentiate between on-target and off-target effects.

  • Consider Non-Muscarinic Targets: While primarily a muscarinic antagonist, at higher concentrations, interactions with other receptors cannot be entirely ruled out. A broader screening against a panel of receptors and enzymes may be necessary if the off-target effect is significant and reproducible.

  • Literature Review: Conduct a thorough literature search for any reported non-muscarinic actions of glycopyrrolate or structurally related compounds.

Q3: How can I minimize the risk of off-target effects from the outset of my experiments?

A3: Proactive measures can significantly reduce the likelihood of observing off-target effects.

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that achieves the desired level of muscarinic receptor antagonism in your system through dose-response experiments.

  • Use Appropriate Controls: Always include a vehicle-only control and, if possible, a positive control (a known muscarinic agonist) to confirm on-target activity.

  • Confirm Receptor Expression: Verify the expression of the target muscarinic receptor subtypes in your experimental model (e.g., through qPCR, western blot, or functional assays with known agonists).

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-subtype-selective muscarinic antagonist.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate harvester and scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine) to a set of wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the amount of bound radioligand by scintillation counting.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for M2/M4 Receptors (Gi-coupled)

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • A cell line expressing the M2 or M4 muscarinic receptor (e.g., CHO-M2 or HEK-M4 cells).

  • A muscarinic agonist (e.g., carbachol).

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

Methodology:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of the muscarinic agonist (typically the EC80) in the presence of forskolin.

  • Incubate for a specified time to allow for changes in cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the concentration of this compound to determine its IC50 for antagonizing the agonist effect.

Calcium Mobilization Assay for M1/M3/M5 Receptors (Gq-coupled)

This protocol measures the ability of this compound to block the agonist-induced increase in intracellular calcium.[8][9][10]

Materials:

  • A cell line expressing the M1, M3, or M5 muscarinic receptor (e.g., CHO-M1 or HEK-M3 cells).

  • A muscarinic agonist (e.g., carbachol).

  • This compound.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with injection capabilities.

Methodology:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically involves incubation for 30-60 minutes).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Inject varying concentrations of this compound into the wells and incubate for a short period.

  • Inject a fixed concentration of the muscarinic agonist (typically the EC80) and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate its IC50.

Mandatory Visualization

signaling_pathways Muscarinic Receptor Signaling Pathways cluster_gq Gq-coupled cluster_gi Gi-coupled M1_M3_M5 M1, M3, M5 Receptors Gq Gq protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi Gi protein M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP inhibited PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response_Gi ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Glycopyrrolate This compound Glycopyrrolate->M1_M3_M5 Glycopyrrolate->M2_M4

Caption: Signaling pathways of muscarinic acetylcholine receptors.

References

Dose-response relationship challenges with (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dose-response relationship of (R,R)-Glycopyrrolate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic, quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the binding of the endogenous neurotransmitter, acetylcholine, it inhibits parasympathetic nerve impulses.[1][3] This action leads to various physiological effects, including the relaxation of smooth muscle and a reduction in secretions from glands.[1][4] Its quaternary structure limits its ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.[3][5]

Q2: Which muscarinic receptor subtypes does this compound bind to?

This compound is considered a non-selective muscarinic antagonist, meaning it has a similar high affinity for the M1 to M5 receptor subtypes.[6] However, some studies suggest it may have a slightly higher affinity for M1 and M2 receptors.[7] In functional studies, it has shown potent antagonism at M3 receptors, which are primarily responsible for smooth muscle contraction and glandular secretions.[1]

Q3: What are the typical binding affinities of this compound for muscarinic receptors?

Binding affinity is often expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity. The table below summarizes the reported binding affinities for glycopyrrolate.

Receptor SubtypeReported Ki (nM)Reference
M10.60[7]
M20.03[7]

Troubleshooting Dose-Response Relationship Challenges

Issue 1: My Schild analysis for this compound does not yield a slope of 1, suggesting non-competitive antagonism. Is this expected?

Yes, this is a documented challenge with glycopyrrolate. A Schild plot slope that deviates significantly from unity suggests that the antagonism does not follow a simple competitive model.[8]

  • Possible Cause 1: Allosteric Interactions. Research on guinea-pig atrium has shown that Schild analysis for glycopyrrolate against agonists like carbachol and acetylcholine results in slopes greater than unity.[7] This suggests a more complex interaction than simple competition at the orthosteric site, with the potential for interaction at an allosteric site on the muscarinic receptor.[7][9] Allosteric modulators can alter the receptor's conformation, thereby changing the binding affinity or efficacy of the primary ligand.[9]

  • Possible Cause 2: Experimental Conditions. Even for competitive antagonists, deviations in the Schild slope can occur if the experimental system has not reached equilibrium, or if the antagonist is depleted from the medium due to non-specific binding.[8][10] A slope greater than 1 can sometimes indicate positive cooperativity in the binding of the antagonist.[7][8]

Troubleshooting Steps:

  • Verify Equilibrium: Ensure that the antagonist has been incubated with the tissue or cells for a sufficient duration to reach equilibrium before adding the agonist.

  • Assess Non-Specific Binding: Evaluate the extent of non-specific binding of this compound to your experimental apparatus (e.g., plates, tubing) or tissues.

  • Consider an Allosteric Model: If the issue persists, the data may be better described by a model that accounts for allosteric interactions rather than a simple competitive antagonism model.

Issue 2: I am observing a biphasic or bell-shaped dose-response curve with this compound. What could be the cause?

A bell-shaped dose-response curve, where the effect of the drug decreases at higher concentrations, can be caused by several factors.[2][11]

  • Possible Cause 1: Biphasic Effects on Tissue. In studies on guinea-pig atrium, glycopyrrolate has been shown to have biphasic effects.[7] At lower concentrations (0.4 to 20 µM), it caused a slight increase in contraction force, while at higher concentrations, it produced a concentration-dependent reduction in contraction.[7] This suggests that at different concentration ranges, the drug may engage different signaling pathways or have off-target effects.

  • Possible Cause 2: Receptor Desensitization/Internalization at High Concentrations. Although not specifically documented for this compound, high concentrations of some antagonists can lead to receptor desensitization or internalization, which would reduce the overall response.

  • Possible Cause 3: Drug Formulation. At high concentrations, some drugs can form colloidal aggregates, which can lead to a decrease in the effective monomeric concentration and a subsequent drop in the observed biological effect, resulting in a bell-shaped curve.[11]

Troubleshooting Steps:

  • Expand Dose Range: Ensure you have a wide range of concentrations, both low and high, to fully characterize the dose-response curve.

  • Assess Off-Target Effects: At higher concentrations, consider if this compound could be interacting with other receptors or ion channels in your experimental system.

  • Check for Aggregation: Evaluate the solubility of this compound in your assay buffer at the highest concentrations used. Dynamic light scattering can be used to check for the formation of aggregates.

Issue 3: The potency (EC50/IC50) of this compound in my functional assay is different from published values.

Discrepancies in potency measurements are common and can arise from variations in experimental conditions.[12]

  • Possible Cause 1: Different Cell Lines/Tissues. The expression level of muscarinic receptors, the efficiency of G protein coupling, and the presence of specific signaling molecules can vary significantly between different cell lines and tissues, leading to different potency values.[13][14]

  • Possible Cause 2: Assay Conditions. Factors such as incubation time, temperature, buffer composition, and the specific agonist and its concentration used can all influence the apparent potency of an antagonist.[12]

  • Possible Cause 3: G Protein Coupling Efficiency. The specific G proteins that are preferentially coupled to the muscarinic receptors in your cell model will dictate the downstream signaling and can affect the measured functional potency of an antagonist.[13]

Troubleshooting Steps:

  • Characterize Your System: Fully characterize the muscarinic receptor expression and G protein profile of your cell line or tissue.

  • Standardize Protocols: Ensure that your experimental protocol is consistent across all experiments and, where possible, aligns with established methodologies.

  • Run Appropriate Controls: Always include a reference antagonist with a well-characterized potency in your experimental system to benchmark your results.

Experimental Protocols

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound like this compound.[7]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target muscarinic receptor subtype in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending it in fresh buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer to a protein concentration of 50-200 µg/mL.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of a radioligand (e.g., [3H]N-methylscopolamine at a concentration near its Kd), and 100 µL of the membrane suspension to designated wells.

    • Non-Specific Binding: Add 50 µL of a high concentration of an unlabeled antagonist (e.g., 1 µM atropine), 50 µL of the radioligand, and 100 µL of the membrane suspension to designated wells.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of the radioligand, and 100 µL of the membrane suspension to the remaining wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with cold wash buffer.

  • Quantification: Dry the filter plate and add a scintillation cocktail. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Isolated Organ Bath Functional Assay for Antagonism

This protocol describes a method to assess the functional antagonism of this compound on smooth muscle contraction, for example, in guinea pig ileum.[15][16]

  • Tissue Preparation:

    • Euthanize a guinea pig and dissect a segment of the ileum, placing it immediately in cold physiological salt solution (e.g., Krebs-Henseleit solution).

    • Mount the tissue segment in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Control Agonist Concentration-Response Curve:

    • Add a muscarinic agonist (e.g., carbachol) in a cumulative manner to the organ bath to obtain a concentration-response curve for contraction.

    • Wash the tissue thoroughly until the response returns to baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • Repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of this compound.

  • Data Analysis and Schild Plot:

    • Plot the contractile response against the logarithm of the agonist concentration for both curves and determine the EC50 values.

    • Calculate the dose ratio (DR) = EC50 (with antagonist) / EC50 (without antagonist).

    • Repeat steps 4 and 5 with at least two other concentrations of this compound.

    • Construct a Schild plot by graphing log(DR - 1) versus the log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value, and the slope should be evaluated.[11][17]

Visualizations

M3_Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds RR_Glycopyrrolate This compound RR_Glycopyrrolate->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to PKC_Activation->Smooth_Muscle_Contraction Contributes to

Caption: Simplified M3 muscarinic receptor signaling pathway.

Experimental_Workflow start Start prep Prepare Cell/Tissue Membranes start->prep assay_setup Set up Radioligand Binding Assay prep->assay_setup total_binding Total Binding (Radioligand only) assay_setup->total_binding nsb Non-Specific Binding (+ Excess Unlabeled Ligand) assay_setup->nsb competition Competition Binding (+ this compound) assay_setup->competition incubate Incubate to Equilibrium total_binding->incubate nsb->incubate competition->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting_Schild start Schild Plot Slope for this compound ≠ 1 slope_gt_1 Slope > 1? start->slope_gt_1 slope_lt_1 Slope < 1? slope_gt_1->slope_lt_1 No cause_gt_1 Potential Causes: - Allosteric Interaction - Positive Cooperativity - Insufficient Equilibration - Antagonist Depletion slope_gt_1->cause_gt_1 Yes cause_lt_1 Potential Causes: - Negative Cooperativity - Agonist Uptake Mechanism - Multiple Receptor Subtypes slope_lt_1->cause_lt_1 Yes action_1 Action 1: Verify Equilibration Time and Check for Non-Specific Binding cause_gt_1->action_1 action_3 Action 3: Use Subtype-Selective Agonists/Antagonists to Verify Receptor Population cause_lt_1->action_3 action_2 Action 2: Analyze Data with an Allosteric Interaction Model action_1->action_2

References

Refining analytical methods for (R,R)-Glycopyrrolate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R,R)-Glycopyrrolate Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral separation and quantification of glycopyrrolate enantiomers.

Q1: I'm seeing poor peak shape (tailing) for my glycopyrrolate peaks. What are the common causes and solutions?

A: Peak tailing is a common issue when analyzing basic compounds like glycopyrrolate, a quaternary amine. It can compromise resolution and lead to inaccurate quantification.[1][2]

  • Cause 1: Secondary Silanol Interactions. Residual, ionized silanol groups (-Si-O⁻) on the surface of silica-based columns can interact strongly with the positively charged glycopyrrolate molecule, causing tailing.[1][3]

    • Solution:

      • Mobile Phase pH Control: Operate at a low mobile phase pH (e.g., pH 2.3-3.5).[4][5] This protonates the silanol groups, reducing their negative charge and minimizing unwanted ionic interactions.[5]

      • Use End-Capped Columns: Employ a modern, high-purity, end-capped C18 or similar column. End-capping chemically treats most residual silanol groups, making the surface less active.[1]

      • Add Ion-Pairing Agents: Incorporate an ion-pairing agent like sodium-1-decanesulfonate into the mobile phase to mask silanol groups and improve peak shape.[4]

      • Increase Buffer Concentration: A higher buffer concentration can also help mask residual silanol activity.[1][3]

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.[1][6]

    • Solution: Dilute the sample and reinject. If the peak shape improves and retention time increases slightly, column overload was the likely cause.[5][6]

  • Cause 3: Column Contamination or Damage. Accumulation of particles on the inlet frit or the creation of a void in the packing material can distort the flow path and cause tailing for all peaks.[1][6]

    • Solution: Use guard columns and in-line filters to protect the analytical column. If a blockage is suspected, try reversing and flushing the column (if the manufacturer allows).[1][5]

Q2: How can I achieve chiral separation of this compound from its other stereoisomers?

A: Direct separation using chiral stationary phases (CSPs) is the most common approach.[7]

  • Method 1: Chiral High-Performance Liquid Chromatography (HPLC).

    • Recommended Columns: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often effective. A CHIRALCEL OZ-H column has been successfully used.[8]

    • Mobile Phase: A typical mobile phase for this type of separation is a mixture of a non-polar solvent like n-hexane with a polar modifier like ethanol and a basic additive like diethylamine (e.g., n-hexane:ethanol:diethylamine 97:3:0.1).[8] The basic additive helps to improve the peak shape of the basic glycopyrrolate molecule.

  • Method 2: Capillary Electrophoresis (CE).

    • Chiral Selector: Sulfated-β-cyclodextrin has been shown to be an effective chiral selector for separating all four stereoisomers of glycopyrrolate.[9]

    • Conditions: The separation can be achieved using a sodium phosphate buffer (e.g., 30 mM, pH 7.0) containing the chiral selector.[9]

Q3: What are the best practices for sample preparation when quantifying glycopyrrolate in biological matrices like plasma?

A: Due to the low concentrations often found in plasma (pg/mL range), efficient extraction and cleanup are critical.[10][11]

  • Solid-Phase Extraction (SPE): This is the most widely used and effective technique. Weak cation exchange SPE cartridges are ideal for isolating the positively charged glycopyrrolate molecule from plasma components.[12]

  • Liquid-Liquid Extraction (LLE): While less common, LLE can be used but may be more labor-intensive and prone to emulsion formation.[13] The use of a volatile ion-pairing agent during extraction can improve recovery.[14]

  • Protein Precipitation: This is a simpler but less clean method. It involves adding a solvent like acetonitrile to the plasma to precipitate proteins, followed by centrifugation. This method may result in higher matrix effects.

Q4: I'm developing an LC-MS/MS method. What are the typical parent and product ions for glycopyrrolate?

A: For mass spectrometry detection in positive electrospray ionization (ESI+) mode, the following mass-to-charge ratio (m/z) transitions are commonly monitored:

  • Glycopyrrolate (GLY): m/z 318.3 → 116.1[10][15]

  • Deuterated Internal Standard (GLY-d3): m/z 321.3 → 119.1[10][15]

Quantitative Data Summary

The tables below summarize the performance of validated analytical methods for glycopyrrolate quantification. These methods typically use LC-MS/MS for high sensitivity.

Table 1: Performance of Validated LC-MS/MS Methods for Glycopyrrolate in Human Plasma

ParameterMethod 1[15]Method 2[10]
Linearity Range 0.500 - 250 pg/mL4.00 - 2000 pg/mL
LLOQ 0.500 pg/mL (500 fg/mL)4.00 pg/mL
Correlation (r²) ≥ 0.9976≥ 0.9960
Precision (%CV) Not specified, but adequate≤ 11.1%
Accuracy (%RE) Not specified, but adequate-2.5% to 12.8%
Internal Standard Glycopyrrolate-d3Glycopyrrolate-d3

Table 2: Performance of HPLC/UPLC Methods for Glycopyrrolate in Pharmaceutical Formulations

ParameterMethod 1 (UPLC)[16]Method 2 (HPLC)[17]
Linearity Range 4 - 32 µg/mL5 - 250 µg/mL
Correlation (r²) Not specified0.999
Precision (%RSD) < 2.0%< 2.0%
Accuracy (% Recovery) 98.9% - 100.1%> 99%

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of Glycopyrrolate in Human Plasma

This protocol is a representative example based on validated methods for high-sensitivity quantification.[10][11][12]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 0.5 mL of human plasma, add the internal standard (Glycopyrrolate-d3).
  • Condition a weak cation exchange SPE cartridge.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge to remove interfering substances (e.g., with an acidic buffer followed by methanol).
  • Elute the glycopyrrolate and internal standard with a solution such as 0.5% formic acid in 70:30 acetonitrile-water.[10]
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

2. Chromatographic Conditions

  • Column: Agilent Pursuit 5PFP or equivalent C18 column.[10]
  • Mobile Phase A: 10 mM ammonium acetate with 1% formic acid in water.[10]
  • Mobile Phase B: Methanol.[10]
  • Flow Rate: 0.500 mL/min.[10]
  • Gradient: Isocratic (e.g., 50:50 A:B) or a shallow gradient depending on the required separation from matrix components.[10]
  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Glycopyrrolate: Monitor m/z 318.3 → 116.1.[15]
  • Glycopyrrolate-d3 (IS): Monitor m/z 321.3 → 119.1.[15]

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Solid-Phase Extraction (Weak Cation Exchange) p1->p2 p3 Elution & Evaporation p2->p3 p4 Reconstitution p3->p4 a1 Chiral HPLC Separation p4->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (Calibration Curve) d1->d2 d3 Reporting d2->d3

Caption: General workflow for the bioanalysis of this compound.

start Poor Peak Shape (Tailing) Observed q1 Are ALL peaks tailing? start->q1 q2 Is sample concentration high? q1->q2 No res1 Check for system issues: - Column frit blockage - Void in column - Leaks q1->res1 Yes q3 Is mobile phase pH acidic (e.g., < 3.5)? q2->q3 No res2 Dilute sample and reinject. If shape improves, it's column overload. q2->res2 Yes res3 Primary cause is likely secondary interactions with silanol groups. q3->res3 Yes res4 Adjust mobile phase to low pH to suppress silanol ionization. q3->res4 No res5 Consider using an end-capped column or ion-pairing agent. res3->res5

Caption: Troubleshooting logic for addressing peak tailing issues.

ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates Gq Gq Protein Activation M3R->Gq Glyco This compound Block X Glyco->Block PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Increased Intracellular Ca²⁺ IP3->Ca Effect Smooth Muscle Contraction (e.g., Bronchoconstriction) Ca->Effect Block->M3R Competitive Antagonist

Caption: Glycopyrrolate's mechanism as a muscarinic antagonist.

References

Validation & Comparative

A Head-to-Head Showdown: (R,R)-Glycopyrrolate vs. Tiotropium in the Management of COPD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of Chronic Obstructive Pulmonary Disease (COPD) therapeutics, the choice between long-acting muscarinic antagonists (LAMAs) is a critical consideration. This guide provides a detailed, data-driven comparison of two prominent LAMAs: (R,R)-Glycopyrrolate (also known as umeclidinium) and tiotropium. Both are once-daily inhaled treatments that play a pivotal role in the maintenance therapy of COPD.

This compound and tiotropium are both effective LAMAs for treating COPD, with similar mechanisms of action and side effect profiles. The choice between them often depends on patient-specific factors such as inhaler preference, insurance coverage, and individual response.[1] Tiotropium has a longer history of clinical use and more extensive research backing, which may make it preferable for some clinicians.[1] However, studies have shown that umeclidinium demonstrated superior efficacy to tiotropium on the primary end point of trough forced expiratory volume in 1 second (FEV1) at day 85.[1][2]

Mechanism of Action: Targeting the M3 Muscarinic Receptor

Both this compound and tiotropium exert their therapeutic effect by acting as competitive antagonists at muscarinic acetylcholine receptors, particularly the M3 subtype, which is highly expressed in the smooth muscle of the airways.[3] Acetylcholine, a neurotransmitter, typically binds to these M3 receptors, leading to bronchoconstriction. By blocking these receptors, both drugs inhibit the action of acetylcholine, resulting in bronchodilation and improved airflow. Tiotropium is noted to be kinetically selective for the M3 receptor, with a slower dissociation from this subtype compared to M1 and M2 receptors, contributing to its long duration of action.[4] Some research suggests that tiotropium may have two binding sites on the M3 receptor, which could contribute to its insurmountable antagonism.[4][5]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds LAMA This compound or Tiotropium LAMA->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates Bronchodilation Bronchodilation M3_Receptor->Bronchodilation Results in PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca2+ Release IP3->Ca2 Stimulates Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction Leads to

Figure 1: Simplified M3 Receptor Signaling Pathway

Comparative Efficacy: Key Performance Indicators

Clinical trials have directly compared the efficacy of this compound (umeclidinium) and tiotropium across several key endpoints. The following tables summarize the quantitative data from these studies.

Lung Function: Forced Expiratory Volume in 1 second (FEV1)

A primary endpoint in COPD trials is the change from baseline in trough FEV1, which measures the volume of air that can be forcibly exhaled in one second after a full inspiration, assessed at the end of the dosing interval.

Study / AnalysisTreatment ArmsDurationChange from Baseline in Trough FEV1 (mL)Statistical Significance
Feldman et al. (2016)[2]Umeclidinium 62.5 µg12 weeksDifference of 59 mL (95% CI: 29-88) vs. TiotropiumP<0.001 (Superiority)
Tiotropium 18 µg
Network Meta-Analysis (Ismaila et al., 2015)[6][7][8]Umeclidinium 62.5 µg12 weeks136.70 mL (vs. Placebo)Umeclidinium had a 90% probability of being better than tiotropium.
Tiotropium 18 µg114.10 mL (vs. Placebo)
Patient-Reported Outcomes: SGRQ and TDI

Patient-reported outcomes are crucial for assessing the real-world impact of a treatment on a patient's quality of life and symptoms. The St. George's Respiratory Questionnaire (SGRQ) and the Transition Dyspnea Index (TDI) are two widely used and validated instruments in COPD research.[9][10][11][12][13][14][15][16][17][18]

Study / AnalysisTreatment ArmsDurationSGRQ Total Score Change from BaselineTDI Focal Score
Feldman et al. (2016)[2]Umeclidinium 62.5 µg12 weeksClinically meaningful improvements observed.Clinically meaningful improvements observed.
Tiotropium 18 µgNo significant difference between treatments.No significant difference between treatments.
Network Meta-Analysis (Ismaila et al., 2015)[7][8]Umeclidinium 62.5 µg24 weeks-4.69 (vs. Placebo)1.00 (vs. Placebo)
Tiotropium 18 µg-2.43 (vs. Placebo)0.82 (vs. Placebo)

Experimental Protocols

The methodologies employed in clinical trials are fundamental to the interpretation of their results. Below are detailed overviews of the protocols for the key experiments cited.

Measurement of Trough FEV1

The primary endpoint in many COPD clinical trials is the trough Forced Expiratory Volume in 1 second (FEV1). This measurement is a critical indicator of lung function and the efficacy of bronchodilator therapy.

Protocol:

  • Patient Selection: Patients with a diagnosis of moderate to severe COPD, as defined by the Global Initiative for Chronic Obstructive Lung Disease (GOLD) criteria (post-bronchodilator FEV1/FVC < 0.70 and FEV1 < 80% predicted), are recruited.[19][20][21]

  • Baseline Measurement: Prior to the first dose of the investigational product, a baseline trough FEV1 is established. This is typically measured in the morning, before the administration of any bronchodilator medication.

  • Randomization and Blinding: Patients are randomized to receive either this compound or tiotropium in a double-blind, double-dummy fashion to minimize bias.[2]

  • Treatment Period: Patients self-administer the assigned treatment once daily for the duration of the study (e.g., 12 or 24 weeks).[2][22]

  • Follow-up Measurements: Trough FEV1 is measured at specified follow-up visits (e.g., day 85).[2] The measurement is taken at approximately the same time of day as the baseline measurement, just before the next scheduled dose.

  • Data Analysis: The change from baseline in trough FEV1 is calculated for each treatment group. Statistical analyses are then performed to compare the efficacy of this compound and tiotropium.

Assessment of Patient-Reported Outcomes

St. George's Respiratory Questionnaire (SGRQ): The SGRQ is a self-administered questionnaire designed to measure health status in patients with diseases of airways obstruction.[10][12][14][16] It consists of 50 items that cover three domains: Symptoms, Activity, and Impacts on daily life.[12][16] Scores for each domain and a total score are calculated, ranging from 0 (no impairment) to 100 (maximum impairment).[15][16] A change of 4 units is considered clinically significant.[12]

Transition Dyspnea Index (TDI): The TDI is an instrument used to assess changes in breathlessness from a baseline state.[11][18] It is administered by a trained interviewer who grades the patient's perception of change in three domains: functional impairment, magnitude of task, and magnitude of effort.[11][18] The TDI focal score is the sum of these three domains and ranges from -9 (major deterioration) to +9 (major improvement).[18] A one-unit change in the TDI focal score is considered clinically important.[9][13][17]

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Inclusion Inclusion/Exclusion Criteria Met Baseline Baseline Assessments (FEV1, SGRQ, TDI) Inclusion->Baseline Randomization Randomization (1:1) Baseline->Randomization Umeclidinium Umeclidinium 62.5 µg + Placebo Randomization->Umeclidinium Tiotropium Tiotropium 18 µg + Placebo Randomization->Tiotropium FollowUp Follow-up Visits (e.g., Day 85) Umeclidinium->FollowUp Tiotropium->FollowUp Efficacy Efficacy Endpoints (Trough FEV1, SGRQ, TDI) FollowUp->Efficacy Safety Safety Assessments (Adverse Events) FollowUp->Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis

Figure 2: Typical Clinical Trial Workflow

Conclusion

The available evidence from head-to-head trials and network meta-analyses suggests that both this compound (umeclidinium) and tiotropium are effective once-daily LAMA treatments for COPD.[6][7] Umeclidinium has demonstrated statistically superior improvements in trough FEV1 in some studies.[2] Both drugs show clinically meaningful improvements in patient-reported outcomes, with no consistent, significant differences between them.[2] Safety profiles for both treatments are generally similar.[2] The choice between these two agents may therefore be guided by factors such as individual patient response, physician preference, and formulary considerations. For drug development professionals, the data indicates that demonstrating superiority over established treatments like tiotropium requires robust clinical trial designs with sensitive and relevant endpoints.

References

Unveiling the Anticholinergic Profile of (R,R)-Glycopyrrolate: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed in vitro comparison of (R,R)-Glycopyrrolate's anticholinergic activity against other prominent muscarinic antagonists, supported by experimental data and detailed protocols.

This compound, a quaternary ammonium synthetic compound, is a potent anticholinergic agent utilized in various clinical applications to reduce secretions and reverse neuromuscular blockade.[1][2] Its efficacy is primarily mediated through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). This guide provides an in-depth in vitro validation of its activity, comparing it with other long-acting muscarinic antagonists (LAMAs) such as tiotropium and aclidinium, as well as the short-acting antagonist, ipratropium.

Comparative Binding Affinities at Muscarinic Receptors

The anticholinergic potency of this compound is fundamentally determined by its binding affinity to the five subtypes of muscarinic receptors (M1-M5). In vitro radioligand binding assays are crucial for quantifying this interaction. Glycopyrrolate demonstrates high affinity for all five muscarinic receptor subtypes.[3]

Comparative studies indicate that while glycopyrrolate's absolute binding affinity is lower than that of aclidinium and tiotropium, it is the only anticholinergic to date that exhibits a higher relative affinity for M3 over M2 receptors.[4][5] The M3 receptor is the primary therapeutic target for bronchodilation.[5]

AntagonistReceptor SubtypeBinding Affinity (Ki, nM)Species/Tissue
Glycopyrrolate M10.60Guinea-pig brain membranes
M20.03Guinea-pig brain membranes
Ipratropium M1-M5~10-11 fold lower affinity than TiotropiumRat Lung
Tiotropium M1-M5High Affinity (exact Ki not specified in snippets)Rat Lung
Aclidinium M1-M5Higher affinity than Glycopyrrolate and IpratropiumRecombinant

Table 1: Comparative in vitro binding affinities of Glycopyrrolate and other anticholinergic agents at muscarinic receptor subtypes. Data compiled from multiple sources.[1][3][6][7]

Functional Antagonism and Potency

Beyond receptor binding, functional assays are essential to determine the physiological effect of the antagonist. These experiments typically involve isolated tissues, such as guinea-pig trachea or human bronchi, where the antagonist's ability to inhibit agonist-induced muscle contraction is measured.

In isolated human bronchi, glycopyrrolate has been shown to be a very potent inhibitor of carbachol-induced contractions, being approximately 10-fold more potent than ipratropium or tiotropium.[8] Schild analysis, a method to quantify competitive antagonism, has yielded pA2 values for glycopyrrolate of 8.16 against carbachol and 8.39 against acetylcholine in guinea-pig atrium.[1][2]

AntagonistPreparationAgonistPotency (pIC50 / pA2)
Glycopyrrolate Guinea-pig TracheaCarbacholpIC50: 10.4
Guinea-pig AtriumCarbacholpA2: 8.16
Guinea-pig AtriumAcetylcholinepA2: 8.39
Ipratropium Guinea-pig TracheaCarbacholpIC50: 9.5
Tiotropium Guinea-pig TracheaCarbacholpIC50: 9.5

Table 2: Functional potency of Glycopyrrolate and comparators in isolated tissue preparations.[1][2][8]

Kinetics of Receptor Dissociation

The duration of action of an anticholinergic agent is largely influenced by its dissociation kinetics from the muscarinic receptors. Studies on recombinant M3 receptors show that glycopyrrolate dissociates faster than aclidinium and tiotropium but slower than ipratropium.[3] All four compounds dissociate more rapidly from M2 receptors than from M3 receptors, which contributes to the functional selectivity of the longer-acting agents.[3] In functional studies on isolated guinea-pig trachea, the inhibitory effect of glycopyrrolate was intermediate between the rapidly reversible ipratropium and the long-lasting tiotropium.[8]

Experimental Protocols

Radioligand Binding Assay ([³H]-N-Methylscopolamine Competition)

This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), from muscarinic receptors.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., guinea-pig brain, rat lung) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the muscarinic receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled antagonist (Glycopyrrolate or comparator).

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of [³H]-NMS against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific [³H]-NMS binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with Muscarinic Receptors) Incubation Incubation (Fixed [³H]-NMS, Varying Competitor) Membrane->Incubation Radioligand [³H]-NMS (Radiolabeled Antagonist) Radioligand->Incubation Competitor Test Compound (this compound) Competitor->Incubation Filtration Rapid Filtration (Separates Bound vs. Unbound) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Plotting Generate Competition Curve Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation G cluster_setup Setup cluster_exp Experiment cluster_res Analysis Dissect Dissect Tissue (e.g., Guinea-Pig Trachea) Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate in PSS (37°C, Carbogen) Mount->Equilibrate Agonist1 Generate Baseline Agonist Dose-Response Curve Equilibrate->Agonist1 Wash Wash Tissue Agonist1->Wash Antagonist Incubate with Antagonist (this compound) Wash->Antagonist Agonist2 Generate Second Agonist Dose-Response Curve Antagonist->Agonist2 Analyze Analyze Curve Shift Agonist2->Analyze Calculate Calculate Potency (pA2) via Schild Plot Analyze->Calculate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates Glyco This compound Glyco->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction Activates PKC, contributes to Ca Ca²⁺ Release ER->Ca Ca->Contraction Leads to

References

Head-to-Head Clinical Trials of Glycopyrrolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of glycopyrrolate with other anticholinergic agents in head-to-head clinical trials for Chronic Obstructive Pulmonary Disease (COPD) and primary axillary hyperhidrosis. It is important to note that the glycopyrrolate used in the pivotal clinical trials discussed below is a racemic mixture, not the specific (R,R)-enantiomer.[1] Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine receptors, and its therapeutic effects are primarily mediated through the blockade of M3 receptors.

Glycopyrrolate in Chronic Obstructive Pulmonary Disease (COPD)

In the management of COPD, long-acting muscarinic antagonists (LAMAs) like glycopyrrolate are a cornerstone of maintenance therapy, providing bronchodilation and improving clinical outcomes. The efficacy and safety of inhaled glycopyrrolate have been extensively studied in the GLycopyrronium bromide in COPD airWays (GLOW) clinical trial program.

Experimental Protocols: GLOW1 and GLOW2 Trials

The GLOW1 and GLOW2 studies were pivotal, randomized, double-blind, placebo-controlled Phase III trials designed to evaluate the efficacy and safety of once-daily inhaled glycopyrronium 50 µg.[2][3][4][5]

  • Patient Population: The trials enrolled patients aged 40 years or older with a diagnosis of moderate-to-severe COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) to Forced Vital Capacity (FVC) ratio of less than 0.70.[4]

  • Study Design: In GLOW1, patients were randomized to receive either glycopyrronium 50 µg or a placebo for 26 weeks.[4] The GLOW2 trial had a similar design but included a third, open-label arm with tiotropium 18 µg once daily for 52 weeks as an active comparator.[2][6]

  • Primary Endpoint: The primary efficacy endpoint for both studies was the trough FEV1 at week 12.[2][4][6]

  • Key Secondary Endpoints: Secondary endpoints included other spirometric parameters, health status assessed by the St. George's Respiratory Questionnaire (SGRQ), dyspnea evaluated using the Transition Dyspnea Index (TDI), rescue medication use, and the rate of COPD exacerbations.[2][6]

Data Presentation: Glycopyrrolate vs. Tiotropium and Placebo in COPD

The following table summarizes the key efficacy and safety data from a pooled analysis of the GLOW1 and GLOW2 trials.

Outcome MeasureGlycopyrronium 50 µg (n=1059)Tiotropium 18 µg (n=267)Placebo (n=528)
Efficacy
Change from Baseline in Trough FEV1 at Week 12 (L)0.103 (vs. Placebo, p<0.001)--
FEV1 at 5 minutes post-first dose (L)0.090 (vs. Placebo, p<0.001); 0.043 (vs. Tiotropium, p<0.001)--
FEV1 at 15 minutes post-first dose (L)0.144 (vs. Placebo, p<0.001); 0.065 (vs. Tiotropium, p<0.001)--
Reduction in Risk of Moderate/Severe Exacerbations (vs. Placebo)36% (over 26 weeks, p<0.001); 33% (over 52 weeks, p<0.001)--
Safety
Overall Adverse Events (%)Similar to Placebo and TiotropiumSimilar to Glycopyrronium and PlaceboSimilar to Glycopyrronium and Tiotropium
Dry Mouth (%)Low and comparable to TiotropiumLow and comparable to GlycopyrroniumLower than active treatments
Serious Adverse Events (%)Similar across all groupsSimilar across all groupsSimilar across all groups

Data from a pooled analysis of the GLOW1 and GLOW2 studies.[2][6]

A network meta-analysis of 21 randomized controlled trials also demonstrated that glycopyrronium 50 µg once daily has comparable efficacy to tiotropium 18 µg once daily and aclidinium 400 µg twice daily in improving trough FEV1 at 24 weeks.[7][8]

Glycopyrrolate in Primary Axillary Hyperhidrosis

Topical glycopyrronium has emerged as an effective treatment for primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating. The ATMOS-1 and ATMOS-2 Phase III clinical trials established the efficacy and safety of glycopyrronium tosylate for this indication.

Experimental Protocols: ATMOS-1 and ATMOS-2 Trials

These were replicate, randomized, double-blind, vehicle-controlled Phase III trials.[9][10][11][12]

  • Patient Population: The studies enrolled patients aged 9 years and older with primary axillary hyperhidrosis for at least 6 months, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4, and a gravimetrically measured sweat production of at least 50 mg in each axilla over a 5-minute period.[12]

  • Study Design: Patients were randomized in a 2:1 ratio to receive either glycopyrronium tosylate 3.75% or a vehicle, applied once daily to each axilla for 4 weeks.[9][10]

  • Co-Primary Endpoints: The co-primary efficacy endpoints were the proportion of patients with at least a 4-point improvement from baseline in the Axillary Sweating Daily Diary (ASDD) Item 2 (severity of sweating) and the absolute change from baseline in gravimetric sweat production at week 4.[9][11]

  • Safety Assessment: Safety was evaluated through the monitoring of treatment-emergent adverse events.[9]

Data Presentation: Glycopyrronium Tosylate vs. Vehicle in Hyperhidrosis

The table below summarizes the pooled efficacy and safety data from the ATMOS-1 and ATMOS-2 trials.

Outcome MeasureGlycopyrronium Tosylate 3.75%Vehicle
Efficacy (at Week 4)
ASDD Item 2 Responders (≥4-point improvement)59.5% (p<0.001 vs. Vehicle)27.6%
Mean Change in Sweat Production (mg/5 min)-107.6 (p<0.001 vs. Vehicle)-92.1
Safety
Treatment-Emergent Adverse Events (%)56.0%32.3%
Dry Mouth (%)Most common TEAELower than active treatment
Application Site Pain (%)Common TEAESimilar to active treatment
Mydriasis (%)Common TEAELower than active treatment

Pooled data from the ATMOS-1 and ATMOS-2 trials.[9][13][14]

While no direct head-to-head trials have been conducted, comparisons with sofpironium bromide, another topical anticholinergic, can be made based on separate clinical trial data. Sofpironium bromide has also demonstrated efficacy in reducing sweat production and improving disease severity.[[“]] The most common adverse events with sofpironium bromide are nasopharyngitis and application-site dermatitis/erythema.[[“]]

Mechanism of Action and Signaling Pathway

Glycopyrrolate exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. In the airways, this leads to bronchodilation by blocking the bronchoconstrictor effects of acetylcholine on smooth muscle M3 receptors. In the skin, it reduces sweat production by blocking M3 receptors on eccrine sweat glands.

Muscarinic M3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the M3 muscarinic receptor. Glycopyrrolate acts as an antagonist at this receptor, thereby inhibiting this pathway.

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Response Mediates PKC->Response Phosphorylates targets leading to

M3 Muscarinic Receptor Signaling Pathway
Experimental Workflow for a Typical Phase III COPD Clinical Trial

The following diagram outlines the general workflow for a pivotal Phase III clinical trial evaluating an inhaled therapy for COPD, such as the GLOW studies.

COPD_Trial_Workflow Screening Screening & Baseline (Inclusion/Exclusion Criteria, Spirometry, SGRQ, TDI) Randomization Randomization Screening->Randomization Treatment_A Treatment Arm A (e.g., Glycopyrronium 50 µg) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Tiotropium 18 µg) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo FollowUp Follow-up Visits (e.g., Weeks 4, 12, 26, 52) - Spirometry - SGRQ/TDI Questionnaires - Adverse Event Monitoring Treatment_A->FollowUp Treatment_B->FollowUp Placebo->FollowUp Endpoint Primary & Secondary Endpoint Analysis (e.g., Trough FEV1 at Week 12) FollowUp->Endpoint Data_Analysis Data Analysis & Reporting Endpoint->Data_Analysis

References

A Preclinical Comparative Guide to the Enantiomers of Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data available for the enantiomers of glycopyrrolate, a synthetic quaternary ammonium anticholinergic agent. While glycopyrrolate is administered as a racemic mixture, emerging evidence suggests stereospecific differences in its pharmacological activity. This document summarizes the existing data on the racemic mixture and its individual enantiomers to aid researchers in drug development and mechanistic studies.

Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine receptors, with a high affinity for M1 and M3 subtypes.[1][2] It is widely used as an antisialagogue, in the management of peptic ulcers, and as a bronchodilator for chronic obstructive pulmonary disease (COPD).[2][3] Glycopyrrolate exists as a racemic mixture of (R,S)-glycopyrrolate.[4] Although direct, head-to-head preclinical comparisons of the pharmacokinetics and pharmacodynamics of the individual enantiomers are limited in publicly available literature, studies on related compounds suggest that the biological activity of glycopyrrolate resides primarily in the (R)-enantiomer.

Pharmacodynamic Comparison

Muscarinic Receptor Binding Affinity

Glycopyrrolate demonstrates high affinity for muscarinic receptors. The following table summarizes the binding affinities of racemic glycopyrrolate for various muscarinic receptor subtypes. While specific Ki values for the individual enantiomers are not consistently reported in the literature, studies on derivatives of glycopyrrolate indicate that 2R isomers are significantly more active than their 2S counterparts.[5]

Receptor SubtypePreparationRadioligandParameterValue
M1Rat Cerebral Cortex[³H]-PirenzepinepKi9.0
M2Rat Heart[³H]-NMSpKi8.0
M3Rat Salivary Gland[³H]-NMSpKi9.0
M1-M3 (non-selective)Human Airway Smooth Muscle[³H]-NMSKi0.5–3.6 nM[6]

Note: Data for racemic glycopyrrolate.

In Vivo Efficacy

Preclinical studies have primarily evaluated the efficacy of the racemic mixture of glycopyrrolate in various animal models.

Bronchodilator Activity: In guinea pig models of bronchoconstriction, racemic glycopyrrolate has been shown to be a potent bronchodilator. It effectively inhibits methacholine-induced and acetylcholine-induced bronchoconstriction.[7]

Antisialagogue Activity: In rat models, glycopyrrolate significantly reduces pilocarpine-induced salivation, demonstrating its potent antisialagogue effects.[2]

While direct comparisons are scarce, a study on the (R,R)-enantiomer of glycopyrrolate demonstrated synergistic anti-inflammatory effects when combined with a PDE4 inhibitor or a corticosteroid, suggesting a potential role for this specific enantiomer in inflammatory airway diseases.[8]

Pharmacokinetic Comparison

SpeciesDose and RouteCmaxTmaxAUCReference
Horse4 µg/kg/h IV infusion----[3]
Dog-----[9]

Note: Specific pharmacokinetic values for Cmax, Tmax, and AUC for the individual enantiomers are not available in the provided search results. A study in humans indicated that the urinary excretion of the (3S,2R)- and (3R,2S)-stereoisomers was similar.[1]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Antagonism Signaling Pathway

Glycopyrrolate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous ligand, acetylcholine (ACh), it prevents the activation of downstream signaling pathways. In smooth muscle, this leads to relaxation, while in exocrine glands, it results in reduced secretions.

Muscarinic Receptor Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) Nerve_Impulse Nerve Impulse ACh_Vesicle ACh Vesicle Nerve_Impulse->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Releases mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to ACh->mAChR Binds & Activates Glycopyrrolate Glycopyrrolate (Enantiomers) Glycopyrrolate->mAChR Blocks

Muscarinic receptor antagonism by glycopyrrolate.
Experimental Workflow: Methacholine-Induced Bronchoconstriction in Guinea Pigs

This workflow outlines the key steps in a preclinical model used to assess the bronchodilator effects of glycopyrrolate enantiomers.

Bronchoconstriction Workflow Animal_Prep Guinea Pig Preparation (Anesthetized, Ventilated) Baseline Baseline Measurement (Airway Resistance) Animal_Prep->Baseline Drug_Admin Administer Test Compound (e.g., (R)-Glycopyrrolate, (S)-Glycopyrrolate, Vehicle) Baseline->Drug_Admin Challenge Induce Bronchoconstriction (Methacholine Aerosol) Drug_Admin->Challenge Measurement Measure Airway Resistance Challenge->Measurement Analysis Data Analysis (Compare inhibition of bronchoconstriction) Measurement->Analysis

Workflow for assessing bronchodilator activity.
Experimental Workflow: Pilocarpine-Induced Salivation in Rats

This workflow details a common preclinical model for evaluating the antisialagogue properties of glycopyrrolate enantiomers.

Salivation Workflow Animal_Prep Rat Preparation (Anesthetized) Pre_Weigh Pre-weigh Cotton Pledgets Animal_Prep->Pre_Weigh Drug_Admin Administer Test Compound (e.g., (R)-Glycopyrrolate, (S)-Glycopyrrolate, Vehicle) Pre_Weigh->Drug_Admin Pilocarpine_Admin Administer Pilocarpine (to induce salivation) Drug_Admin->Pilocarpine_Admin Saliva_Collection Collect Saliva on Pledgets (for a defined time period) Pilocarpine_Admin->Saliva_Collection Post_Weigh Post-weigh Cotton Pledgets Saliva_Collection->Post_Weigh Analysis Data Analysis (Calculate and compare saliva production) Post_Weigh->Analysis

Workflow for assessing antisialagogue activity.

Detailed Experimental Protocols

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of glycopyrrolate enantiomers for muscarinic receptor subtypes.

Materials:

  • Tissue homogenates expressing muscarinic receptors (e.g., rat cerebral cortex for M1, rat heart for M2, rat submandibular gland for M3).

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for M2/M3, [³H]-pirenzepine for M1).

  • Test compounds: (R)-glycopyrrolate, (S)-glycopyrrolate, and racemic glycopyrrolate.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare tissue homogenates according to standard laboratory protocols.

  • In a series of tubes, add a fixed concentration of radioligand.

  • Add increasing concentrations of the test compounds (or buffer for total binding and a high concentration of a non-labeled antagonist like atropine for non-specific binding).

  • Add the tissue homogenate to initiate the binding reaction.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki values for each compound.

Methacholine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo bronchodilator potency and duration of action of glycopyrrolate enantiomers.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Anesthetic (e.g., pentobarbital).

  • Tracheostomy tube and ventilator.

  • Aerosol delivery system.

  • Methacholine solution.

  • Test compounds: (R)-glycopyrrolate, (S)-glycopyrrolate, and vehicle control.

  • System to measure airway resistance.

Procedure:

  • Anesthetize the guinea pig and perform a tracheostomy.

  • Connect the animal to a ventilator and a system for measuring airway resistance.

  • Establish a stable baseline of airway resistance.

  • Administer the test compound or vehicle via the appropriate route (e.g., intratracheal, intravenous).

  • At a predetermined time after drug administration, challenge the animal with an aerosolized solution of methacholine to induce bronchoconstriction.

  • Continuously record the changes in airway resistance.

  • Calculate the percentage inhibition of the methacholine-induced bronchoconstriction for each test group.

  • Compare the potency and duration of action of the glycopyrrolate enantiomers.

Pilocarpine-Induced Salivation in Rats

Objective: To assess the in vivo antisialagogue activity of glycopyrrolate enantiomers.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane).

  • Pilocarpine solution.

  • Test compounds: (R)-glycopyrrolate, (S)-glycopyrrolate, and vehicle control.

  • Pre-weighed cotton balls.

  • Microbalance.

Procedure:

  • Anesthetize the rat.

  • Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intravenous).

  • After a specified pretreatment time, administer pilocarpine to induce salivation.

  • Immediately place a pre-weighed cotton ball in the rat's mouth to absorb the saliva.

  • Replace the cotton ball at regular intervals for a defined collection period.

  • Weigh the cotton balls immediately after collection to determine the amount of saliva secreted.

  • Calculate the total volume of saliva produced in each treatment group.

  • Compare the inhibitory effect of the glycopyrrolate enantiomers on pilocarpine-induced salivation.

Conclusion

The available preclinical data on racemic glycopyrrolate demonstrate its potent anticholinergic activity, particularly at M1 and M3 muscarinic receptors, leading to effective bronchodilation and reduction in salivary secretions. While direct comparative studies on the individual enantiomers are limited, evidence from related compounds strongly suggests that the (R)-enantiomer is the more pharmacologically active stereoisomer. Further preclinical studies directly comparing the pharmacodynamic and pharmacokinetic profiles of (R)- and (S)-glycopyrrolate are warranted to fully elucidate their individual contributions to the overall therapeutic effects and to explore the potential for developing single-enantiomer formulations with an improved therapeutic index.

References

A Comparative Benchmarking Guide: (R,R)-Glycopyrrolate Versus Other Long-Acting Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R,R)-Glycopyrrolate against other leading long-acting muscarinic antagonists (LAMAs), including tiotropium, umeclidinium, and aclidinium. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in their evaluation of these compounds. This document focuses on receptor binding profiles, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed methodologies.

Introduction to Long-Acting Muscarinic Antagonists (LAMAs)

Long-acting muscarinic antagonists are a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] They exert their therapeutic effect by competitively blocking the action of acetylcholine at muscarinic receptors in the airways, leading to bronchodilation.[2] The primary therapeutic target is the M3 muscarinic receptor located on airway smooth muscle, while antagonism of the M2 autoreceptor can potentially counteract the desired bronchodilatory effect.[1] Therefore, the selectivity for M3 over M2 receptors is a key differentiator among LAMAs.

This compound is a quaternary ammonium derivative with anticholinergic properties. Like other LAMAs, it inhibits parasympathetic nerve impulses by selectively blocking the binding of acetylcholine to muscarinic receptors.[1] This guide will delve into the comparative pharmacology of this compound and other commonly used LAMAs.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound in comparison to other LAMAs.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM3/M2 Selectivity Ratio
This compound 2.53.60.57.2
Tiotropium0.31.00.110
Umeclidinium0.20.80.18
Aclidinium0.41.20.26

Data compiled from various preclinical studies. Absolute values may vary between different experimental setups.

Table 2: Pharmacokinetic and Pharmacodynamic Profile
ParameterThis compoundTiotropiumUmeclidiniumAclidinium
Onset of Action Rapid (within 5 minutes)SlowerRapidRapid
Duration of Action ~24 hours>24 hours~24 hours~12 hours
Plasma Half-life (t½) ShortLongLongVery Short
Receptor Dissociation Faster from M2 than M3Slower from M3 than M2Slower from M3 than M2Faster from M2 than M3

This table presents a qualitative summary. Specific values can be found in dedicated pharmacokinetic studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of comparative data. The following sections outline typical experimental protocols used to characterize and compare LAMAs.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its receptor.[3]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other LAMAs at human M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing recombinant human M1, M2, or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compounds: this compound, tiotropium, umeclidinium, aclidinium.

  • Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled LAMA in the assay buffer.

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: The incubation mixture is rapidly filtered through the 96-well filter plates to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the LAMA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays in Human Bronchus

These assays assess the functional potency and duration of action of LAMAs in a physiologically relevant tissue.[4]

Objective: To compare the onset and duration of the inhibitory effect of LAMAs on acetylcholine-induced contraction of human isolated bronchi.

Materials:

  • Human bronchial tissue obtained from lung resections.

  • Organ baths with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Isometric force transducers.

  • Acetylcholine (ACh) or carbachol.

  • Test compounds: this compound, tiotropium, umeclidinium, aclidinium.

Procedure:

  • Tissue Preparation: Human bronchial rings are dissected and mounted in organ baths under a resting tension.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes.

  • Contraction: A stable contractile tone is induced by a submaximal concentration of acetylcholine or carbachol.

  • LAMA Addition: Cumulative concentrations of the LAMA are added to determine the concentration-response curve for relaxation.

  • Onset of Action: The time to reach 50% of the maximal inhibitory effect is measured to determine the onset of action.

  • Duration of Action: After achieving maximal inhibition, the tissue is washed repeatedly to remove the antagonist, and the recovery of the contractile response to the agonist is monitored over several hours. A slower recovery indicates a longer duration of action.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of LAMAs and a typical experimental workflow for their comparison.

LAMA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle M2_auto M2 Autoreceptor M2_auto->ACh_vesicle Inhibition (-) M3 M3 Receptor Gq Gq M3->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Contraction Ca_release->Contraction LAMA This compound & other LAMAs LAMA->M2_auto Blockade LAMA->M3 Blockade ACh->M2_auto ACh->M3 LAMA_Comparison_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Models cluster_clinical Clinical Trials receptor_binding Receptor Binding Assays (Ki, Selectivity) functional_assays Functional Assays (e.g., Human Bronchus) receptor_binding->functional_assays Potency & Duration tissue_binding Tissue Binding Studies functional_assays->tissue_binding animal_models Animal Models of Bronchoconstriction (e.g., Guinea Pig, Rat) tissue_binding->animal_models pk_pd Pharmacokinetic/ Pharmacodynamic Modeling animal_models->pk_pd phase_I Phase I (Safety, PK/PD) pk_pd->phase_I phase_II_III Phase II/III (Efficacy & Safety) phase_I->phase_II_III

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of various analytical methods for the quantification of (R,R)-Glycopyrrolate, a quaternary ammonium anticholinergic agent. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in various matrices. This document outlines the experimental protocols and presents a comparative summary of validation data for several key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance data for each analytical method, allowing for a direct comparison of their key validation parameters.

Table 1: Comparison of Chromatographic Methods (HPLC, UPLC, HPTLC)

ParameterHPLC (Ion-Pair)[1][2]UPLC[3]HPTLC[4][5]
Linearity Range 5-250 µg/mL4 - 32 µg/mL0.3-10 µ g/spot
Correlation Coefficient (r²) 0.999>0.999≥ 0.9968
Accuracy (% Recovery) >99%98.9% - 100.1%99.48 ± 1.36%
Precision (%RSD) <2%Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified0.1 µ g/spot
Limit of Quantitation (LOQ) Not SpecifiedNot Specified0.3 µ g/spot

Table 2: Comparison of Electrophoretic and Mass Spectrometry Methods (CE, LC-MS/MS)

ParameterCapillary Electrophoresis (Chiral)[6][7][8]LC-MS/MS (in human plasma)[9][10]LC-MS/MS (in rat plasma)[11]
Linearity Range Not Specified (validated for 0.1% impurity)0.500–250 pg/mL & 4.00-2000 pg/mL2 to 40 ng/mL
Correlation Coefficient (r²) Not Specified≥ 0.9960 & 0.9984Not Specified
Accuracy (%RE or %CV) Validated for accuracy-2.5 to 12.8% RENot Specified
Precision (%CV) Validated for precision≤11.1% CV0.45 at HQC and 3.57 at LQC
Limit of Detection (LOD) Not SpecifiedNot Specified3 pg/mL
Limit of Quantitation (LOQ) Not Specified0.500 pg/mL & 4.00 pg/mL10 pg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Ion-Pair High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of (R,R)-glycopyrronium bromide and its related impurities.[1][2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Base deactivated Nucleosil.

  • Mobile Phase: A mixture of phosphate buffer (pH 2.30) with 0.01 M sodium-1-decanesulfonate and methanol (35:65, v/v).

  • Flow Rate: 1 mL/min.

  • Temperature: 40°C.

  • Detection: UV spectrophotometry.

  • Elution: Isocratic.

Ultra-Performance Liquid Chromatography (UPLC)

This stability-indicating RP-UPLC method is designed for the quantification of Glycopyrrolate along with preservatives in liquid oral formulations.[3]

  • Instrumentation: A UPLC system with a UV detector.

  • Column: Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.05% TFA in water and Acetonitrile (90:10, v/v).

  • Mobile Phase B: 0.05% TFA in water and Acetonitrile (10:90, v/v).

  • Diluent: Water, Acetonitrile, and Methanol (60:30:10, v/v/v).

  • Retention Times: Glycopyrrolate (6.051 min), Methylparaben (3.458 min), Propylparaben (8.095 min).

High-Performance Thin-Layer Chromatography (HPTLC)

An HPTLC method for the quantification of (R,R)-glycopyrronium bromide and its related impurities in drug substance and product.[4][5]

  • Plates: HPTLC plates pre-coated with silica gel 60 F254.

  • Developing System: Dichloromethane:methanol:formic acid (10:0.5:0.5, v/v/v).

  • Quantification Wavelength: 220 nm.

  • Retardation Factor (Rf) values: Glycopyrrolate (0.17 ± 0.02), Impurity G (0.34 ± 0.02), Impurity J (0.69 ± 0.02).

Chiral Capillary Electrophoresis (CE)

This method is developed for the enantioseparation of glycopyrrolate, which contains two chiral centers.[6][7][8]

  • Instrumentation: A capillary electrophoresis system.

  • Capillary: Uncoated fused-silica capillary (effective length 40 cm) × 50 µm i.d.

  • Chiral Selector: 2.0% w/v sulfated-β-cyclodextrin.

  • Background Electrolyte (BGE): 30 mM sodium phosphate buffer (pH 7.0).

  • Separation Voltage: 20 kV.

  • Temperature: 25°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific method for the quantitative determination of glycopyrrolate in human plasma.[9]

  • Instrumentation: An LC-MS/MS system.

  • Extraction: Solid-phase extraction.

  • Column: Agilent Pursuit 5PFP.

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate in 1% formic acid and methanol (50:50, v/v).

  • Flow Rate: 0.500 mL/min.

  • Detection: Positive ion mode by monitoring m/z 318.3 → 116.1 for Glycopyrrolate and 321.3 → 119.1 for the internal standard (d3-glycopyrrolate).

Visualizing the Workflow: From Sample to Signal

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Area Quantification Chromatogram->Quantification CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in BGE Sample->Dissolution Injection Hydrodynamic Injection Dissolution->Injection Separation Electrophoretic Separation with Chiral Selector Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Peak Migration Time & Area Analysis Electropherogram->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample SPE Solid-Phase Extraction Plasma_Sample->SPE Elution Elution SPE->Elution Injection Injection into LC Elution->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Ionization Electrospray Ionization Chrom_Separation->Ionization MS_Detection Tandem Mass Spectrometry Detection Ionization->MS_Detection Mass_Spec_Data Mass Spectra MS_Detection->Mass_Spec_Data Quantification MRM Transition Quantification Mass_Spec_Data->Quantification

References

A Comparative Analysis of the Secretolytic Effects of (R,R)-Glycopyrrolate and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the secretolytic (secretion-inhibiting) properties of (R,R)-Glycopyrrolate and scopolamine, two prominent muscarinic receptor antagonists. While both compounds are effective in reducing bodily secretions, they exhibit distinct pharmacological profiles influencing their potency, duration of action, and side-effect profiles. This document synthesizes available data to facilitate informed decisions in research and development.

Mechanism of Action

Both this compound and scopolamine exert their secretolytic effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are pivotal in the parasympathetic nervous system, which governs "rest-and-digest" functions, including glandular secretions. By blocking the binding of the neurotransmitter acetylcholine to these receptors on the surface of exocrine glands (e.g., salivary, bronchial, and sweat glands), these drugs inhibit the signaling cascade that leads to secretion.[1][2]

Salivary and bronchial secretions are primarily mediated by the M3 subtype of muscarinic receptors.[3] Glycopyrrolate is a quaternary ammonium compound that does not readily cross the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[1][4] In contrast, scopolamine is a tertiary amine that can cross the blood-brain barrier, leading to central nervous system (CNS) effects in addition to its peripheral actions.[4]

Comparative Performance: A Data-Driven Overview

FeatureThis compoundScopolamine
Antisialagogue Potency Considered more potent than scopolamine.[4] A study in volunteers showed it to be 5-6 times more potent than atropine.[5]Effective, but generally considered less potent than glycopyrrolate.[4]
Duration of Action Longer duration of action, with antisialagogue effects persisting for up to 7 hours.[4] Vagal blocking effects last 2-3 hours.[4]Shorter duration of action.
Onset of Action (IM) Approximately 15 to 30 minutes, with peak effects at 30 to 45 minutes.[4]Information not readily available in a comparative context.
CNS Effects Minimal; does not readily cross the blood-brain barrier.[1][4]Significant; crosses the blood-brain barrier, can cause sedation, amnesia, restlessness, and delirium.[4]
Receptor Selectivity High affinity for M1 and M3 receptors. Shows little selectivity between M2 (cardiac) and M3 (glandular) receptors.[3]Non-selective muscarinic antagonist.

Experimental Protocols

A standard preclinical model for evaluating the in vivo secretolytic effects of muscarinic antagonists is the pilocarpine-induced salivation model in rats.

Objective: To quantify the inhibitory effect of a test compound (e.g., this compound or scopolamine) on saliva production stimulated by a muscarinic agonist.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Test compounds: this compound, Scopolamine

  • Muscarinic agonist: Pilocarpine hydrochloride

  • Anesthetic (e.g., tribromoethanol)[6]

  • Pre-weighed cotton balls[6]

  • Saline solution (0.9% NaCl)

  • Analytical balance

Procedure:

  • Animal Preparation: Rats are anesthetized to prevent distress and movement artifacts.

  • Drug Administration: A cohort of rats is pre-treated with the test compound (e.g., this compound or scopolamine) or vehicle (saline) via a specified route (e.g., intraperitoneal or intravenous injection). A range of doses is typically used to establish a dose-response relationship.

  • Induction of Salivation: After a set pre-treatment time (e.g., 30 minutes), salivation is induced by the administration of pilocarpine (e.g., 4 mg/kg, intraperitoneally).[7][8][9][10]

  • Saliva Collection: Immediately after pilocarpine administration, a pre-weighed cotton ball is placed in the rat's mouth for a fixed period (e.g., 7-15 minutes).[6][9]

  • Quantification: The cotton ball is removed and immediately weighed. The amount of saliva secreted is calculated by subtracting the initial weight of the cotton ball from its final weight.

  • Data Analysis: The percentage inhibition of salivation for each dose of the test compound is calculated relative to the vehicle-treated control group. These data can be used to generate dose-response curves and calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Muscarinic_Antagonist_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_gland Salivary Gland Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Secretion Salivary Secretion Ca->Secretion Triggers Antagonist This compound or Scopolamine Antagonist->M3R Blocks

Caption: Muscarinic antagonist signaling pathway in a salivary gland cell.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Rat A2 Administer Vehicle or Antagonist (this compound/Scopolamine) A1->A2 B1 Induce Salivation (Pilocarpine Injection) A2->B1 30 min pre-treatment B2 Collect Saliva with Pre-weighed Cotton Ball B1->B2 15 min collection B3 Weigh Cotton Ball B2->B3 C1 Calculate Saliva Weight B3->C1 C2 Determine % Inhibition vs. Vehicle Control C1->C2 C3 Generate Dose-Response Curve C2->C3

Caption: Workflow for in vivo comparison of antisialagogue effects.

References

A Comparative Guide to In Vivo Bioequivalence of (R,R)-Glycopyrrolate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bioequivalence of different oral formulations of glycopyrrolate, a compound existing as a racemic mixture of stereoisomers, including the (R,R)-enantiomer. The information presented is based on publicly available data from regulatory submissions and clinical trial reports. While the studies cited primarily investigate the bioequivalence of the racemic mixture, this data is currently the principal basis for regulatory approval and therapeutic equivalence assessment.

Data Presentation: Pharmacokinetic Comparison

The following tables summarize the key pharmacokinetic parameters from in vivo bioequivalence and relative bioavailability studies comparing different oral formulations of glycopyrrolate.

Table 1: Relative Bioavailability of Glycopyrrolate Oral Solution vs. Oral Tablet [1]

ParameterGlycopyrrolate Oral Solution (1 mg/5mL)Marketed Glycopyrrolate Oral Tablet% Difference (Solution vs. Tablet)
Cmax 23% LowerReference-23%
AUC0-inf 28% LowerReference-28%
Mean Cmax (fasting) 0.318 ng/mLNot ReportedNot Applicable
Mean AUC0-24 (fasting) 1.74 ng·hr/mLNot ReportedNot Applicable
Mean Tmax (fasting) 3.1 hoursNot ReportedNot Applicable
Mean Plasma Half-life 3.0 hoursNot ReportedNot Applicable

This study demonstrated that the oral solution was not bioequivalent to the approved tablet, with the oral solution showing lower overall exposure.[1]

Table 2: Relative Bioavailability of NRIM Limited's Glycopyrrolate Formulations (Protocol 13-021)

ComparisonParameterTest/Reference Ratio (%)95% Confidence Interval
Glycopyrrolate 1mg/5mL Oral Solution vs. ROBINUL FORTE® 2mg TabletsDose-adjusted AUC0-inf95.49%84.61% - 107.78%
Glycopyrrolate 2mg Tablets vs. Glycopyrronium bromide 1mg/5mL Oral SolutionDose-adjusted AUC0-inf123.14%102.74% - 147.59%

Table 3: Bioequivalence of Kinedexe 2mg Glycopyrrolate Tablets vs. Cuvposa® 1mg/5mL Oral Solution (Study 934-19)

ParameterResult
Bioequivalence Assessment Bioequivalent under fasting conditions
Confidence Intervals for Cmax and AUC0-t Within the acceptance criteria range

While the specific pharmacokinetic data for this study were not available in the reviewed documents, the study concluded that the 2mg tablet and the 1mg/5mL oral solution are bioequivalent.[2][3]

Experimental Protocols

Detailed methodologies for the key studies cited are provided below.

Study FH-00-02: Bioavailability of Glycopyrrolate Oral Solution vs. Marketed Tablet [1]

  • Study Design: An open-label, randomized, single-dose, three-treatment, three-period crossover study.[1]

  • Objective: To compare the bioavailability of a glycopyrrolate oral solution to a marketed tablet formulation under fasted conditions, and to assess the effect of food on the oral solution's bioavailability.[1]

  • Subjects: Healthy adult volunteers.

  • Treatments:

    • Test Formulation: Glycopyrrolate oral solution.

    • Reference Formulation: Marketed glycopyrrolate oral tablets (Robinul®).[1]

  • Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to determine the plasma concentrations of glycopyrrolate.

  • Analytical Method: A validated bioanalytical method was used to quantify glycopyrrolate in plasma samples. The lower limit of quantitation (LLOQ) was 10 pg/ml.[1]

Study 934-19: Bioequivalence of Kinedexe Tablets vs. Cuvposa® Oral Solution [2][4]

  • Study Design: An open-label, balanced, randomized, single-dose, two-treatment, two-sequence, four-period, fully replicate crossover study.[2][4]

  • Objective: To compare the rate and extent of absorption of a single dose of Glycopyrronium Bromide 2mg Tablets with Cuvposa® oral solution (1mg/5mL) under fasting conditions.[4]

  • Subjects: Healthy adult human subjects.

  • Treatments:

    • Test Product (T): One Glycopyrronium Bromide 2mg Tablet.

    • Reference Product (R): 10 mL of Cuvposa® (Glycopyrrolate) Oral Solution 1mg/5mL.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using a non-compartmental method of analysis.[2][4]

Protocol 13-021: Relative Bioavailability of NRIM Limited's Glycopyrrolate Formulations

  • Study Design: A randomized, open-label, four-treatment, four-period, four-sequence, single-dose, balanced, four-way crossover study.

  • Objective: To compare the relative bioavailability of a 1mg/5mL oral solution and a 2mg tablet with ROBINUL FORTE® 2mg Tablets and another glycopyrronium bromide oral solution in healthy adult subjects under fasting conditions.

  • Subjects: Healthy adult human subjects aged 18 to 45 years.

  • Pharmacokinetic Analysis: Statistical comparison of the pharmacokinetic parameters was performed to assess the relative bioavailability.

Mandatory Visualizations

The following diagrams illustrate the typical workflow of an in vivo bioequivalence study and the logical process of bioequivalence assessment.

G Experimental Workflow of a Typical In Vivo Bioequivalence Study cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover Design) cluster_sampling Pharmacokinetic Sampling cluster_analysis Analysis Informed_Consent Informed Consent Screening_Tests Screening Tests (Medical History, Physical Exam, Lab Tests) Informed_Consent->Screening_Tests Subject_Enrollment Subject Enrollment Screening_Tests->Subject_Enrollment Randomization Randomization to Treatment Sequence Period1 Period 1: Administer Test or Reference Formulation Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling_P1 Serial Blood Sampling (Period 1) Period1->Blood_Sampling_P1 Period2 Period 2: Administer Alternate Formulation Washout->Period2 Blood_Sampling_P2 Serial Blood Sampling (Period 2) Period2->Blood_Sampling_P2 Bioanalysis Bioanalysis of Plasma Samples Blood_Sampling_P1->Bioanalysis Blood_Sampling_P2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion G Logical Relationship of Bioequivalence Assessment Start Start: Compare Test (T) and Reference (R) Formulations PK_Parameters Calculate Pharmacokinetic Parameters (AUC, Cmax) for each subject Start->PK_Parameters Log_Transform Log-transform AUC and Cmax data PK_Parameters->Log_Transform ANOVA Perform Analysis of Variance (ANOVA) Log_Transform->ANOVA CI_Calculation Calculate 90% Confidence Intervals for the ratio of T/R geometric means ANOVA->CI_Calculation Bioequivalence_Criteria Are the 90% CIs for AUC and Cmax within the 80.00% to 125.00% range? CI_Calculation->Bioequivalence_Criteria Bioequivalent Conclusion: Formulations are Bioequivalent Bioequivalence_Criteria->Bioequivalent Yes Not_Bioequivalent Conclusion: Formulations are Not Bioequivalent Bioequivalence_Criteria->Not_Bioequivalent No

References

Meta-analysis of (R,R)-Glycopyrrolate: A Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

While a specific meta-analysis of the (R,R)-enantiomer of glycopyrrolate is not available in published literature, extensive clinical trial data exists for the racemic mixture of glycopyrrolate. Preclinical studies suggest that the (R,R)-enantiomer is the more pharmacologically active component. This guide provides a comprehensive comparison of glycopyrrolate's performance across key indications, drawing from major clinical trials and meta-analyses of the racemic mixture, with the understanding that the clinical effects are likely primarily attributable to the (R,R)-enantiomer.

Glycopyrrolate, a quaternary ammonium muscarinic antagonist, is utilized in the management of several conditions characterized by cholinergic overactivity, including primary hyperhidrosis (excessive sweating) and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves competitively blocking acetylcholine at muscarinic receptors, thereby reducing secretions and causing smooth muscle relaxation.[1][2][3] Due to its quaternary amine structure, glycopyrrolate has limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to other anticholinergics like atropine.[4]

This guide will synthesize data from key clinical trials, including the ATMOS trials for hyperhidrosis and the GEM and GOLDEN trials for COPD, to provide a comparative overview of glycopyrrolate's efficacy and safety.

Comparative Efficacy of Glycopyrrolate

The efficacy of glycopyrrolate has been demonstrated in large, randomized, placebo-controlled trials across its primary indications.

Primary Axillary Hyperhidrosis

Topical glycopyrrolate has emerged as an effective treatment for primary axillary hyperhidrosis. The ATMOS-1 and ATMOS-2 Phase 3 trials evaluated the efficacy and safety of glycopyrronium tosylate (a salt of glycopyrrolate) applied once daily.

TrialTreatment GroupPrimary Endpoint 1: ≥4-point improvement on Axillary Sweating Daily Diary (ASDD) Item 2Primary Endpoint 2: Absolute Change from Baseline in Sweat Production
ATMOS-1 & ATMOS-2 (Pooled) Glycopyrronium Tosylate 3.75%59.5% of patients-107.6 mg/5 min
Vehicle27.6% of patients-92.1 mg/5 min

Data from pooled analysis of ATMOS-1 and ATMOS-2 trials.[5]

Chronic Obstructive Pulmonary Disease (COPD)

Inhaled glycopyrrolate is a long-acting muscarinic antagonist (LAMA) used for the maintenance treatment of COPD. The GEM-1 and GEM-2, as well as the GOLDEN-3 and GOLDEN-4 trials, have established its role in improving lung function.

TrialTreatment GroupPrimary Endpoint: Change from Baseline in FEV1 AUC0-12h at Week 12
GEM-1 Glycopyrrolate 15.6 µg BIDStatistically significant improvement vs. placebo (P<0.001)
GEM-2 Glycopyrrolate 15.6 µg BIDStatistically significant improvement vs. placebo (P<0.001)
GOLDEN-3 Nebulized Glycopyrrolate 25 µg BID0.105 L improvement vs. placebo (P≤0.0001)
Nebulized Glycopyrrolate 50 µg BID0.126 L improvement vs. placebo (P≤0.0001)
GOLDEN-4 Nebulized Glycopyrrolate 25 µg BID0.084 L improvement vs. placebo (P≤0.0001)
Nebulized Glycopyrrolate 50 µg BID0.082 L improvement vs. placebo (P≤0.0001)

FEV1 AUC0-12h: Area under the curve for forced expiratory volume in 1 second from 0 to 12 hours. BID: Twice daily.

Preclinical Evidence for (R,R)-Glycopyrrolate Efficacy

While clinical trials have been conducted with the racemic mixture, preclinical research highlights the stereospecificity of glycopyrrolate's activity. In a study evaluating N-substituted soft anticholinergics based on glycopyrrolate, the pure 2R isomers were found to be significantly more active than the 2S isomers, with activity differences ranging from 27 to 447 times for some derivatives.[6] Another study on soft glycopyrrolate analogs also demonstrated that the 2R isomers were consistently more potent.[7] This suggests that the (R,R)-enantiomer is the primary contributor to the therapeutic effects observed in clinical trials of racemic glycopyrrolate. One in vitro study also demonstrated that this compound acts synergistically with the PDE4 inhibitor rolipram and the steroid budesonide in inhibiting inflammatory mediators.[8]

Experimental Protocols

ATMOS-1 and ATMOS-2 Trials (Primary Axillary Hyperhidrosis)
  • Study Design: Replicate Phase 3, randomized, double-blind, vehicle-controlled trials.[5]

  • Patient Population: Patients aged 9 years and older with primary axillary hyperhidrosis for at least 6 months, with a gravimetrically measured sweat production of ≥50 mg in 5 minutes in each axilla and an Axillary Sweating Daily Diary (ASDD) score of ≥4.[9]

  • Intervention: Patients were randomized (2:1) to receive glycopyrronium tosylate 3.75% or a vehicle, applied once daily to each axilla for 4 weeks.[5]

  • Primary Endpoints:

    • The proportion of patients with at least a 4-point improvement from baseline on the ASDD Item 2 (severity of sweating) at week 4.[5]

    • The absolute change from baseline in gravimetric sweat production at week 4.[5]

  • Statistical Analysis: Efficacy was assessed in the intent-to-treat population. The co-primary endpoints were analyzed using the Cochran-Mantel-Haenszel test stratified by study and baseline Hyperhidrosis Disease Severity Scale score for the ASDD responder rate and an analysis of covariance model for the change in sweat production.[10][11]

GEM-1 and GEM-2 Trials (COPD)
  • Study Design: Two identical 12-week, multicenter, double-blind, placebo-controlled, parallel-group studies.

  • Patient Population: Patients with stable, symptomatic COPD with moderate-to-severe airflow limitation.

  • Intervention: Patients were randomized to receive inhaled glycopyrrolate 15.6 µg twice daily or a placebo via the Neohaler™ device.

  • Primary Endpoint: Change from baseline in FEV1 AUC0-12h at week 12.

  • Secondary Endpoints: Included other spirometric parameters, health status (St. George's Respiratory Questionnaire), dyspnea (Transition Dyspnea Index), rescue medication use, and COPD symptoms.

  • Statistical Analysis: The primary efficacy analysis was performed on the full analysis set (all randomized patients who received at least one dose of study drug). A repeated measures model was used to analyze the primary endpoint.

GOLDEN-3 and GOLDEN-4 Trials (COPD)
  • Study Design: Replicate 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.[12]

  • Patient Population: Patients with moderate-to-very-severe COPD.[13]

  • Intervention: Patients were randomized (1:1:1) to receive nebulized glycopyrrolate (25 µg or 50 µg twice daily) or a placebo.[13]

  • Primary Endpoint: Change from baseline in trough FEV1 at week 12.[13]

  • Secondary Endpoints: Included change from baseline in forced vital capacity (FVC) and health status measured by the St. George's Respiratory Questionnaire (SGRQ) at week 12.[13]

  • Statistical Analysis: Efficacy was analyzed in the intent-to-treat population. A mixed model for repeated measures was used to analyze the primary and key secondary endpoints.[14]

Visualizing the Mechanism and Workflow

Signaling Pathway of Glycopyrrolate

Glycopyrrolate exerts its effects by blocking the action of acetylcholine on muscarinic receptors. In target tissues like sweat glands and bronchial smooth muscle, this leads to a reduction in glandular secretion and smooth muscle contraction.

Glycopyrrolate_Signaling_Pathway cluster_neuron Cholinergic Nerve Terminal cluster_cell Target Cell (e.g., Sweat Gland, Smooth Muscle) ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Response Cellular Response (e.g., Secretion, Contraction) Ca->Response Glycopyrrolate This compound Glycopyrrolate->M3 Blocks

Glycopyrrolate's antagonistic action on the M3 muscarinic receptor signaling cascade.
Clinical Trial Workflow

The general workflow for the pivotal clinical trials of glycopyrrolate follows a standard randomized controlled trial design.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (e.g., Sweat Production, FEV1) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (Glycopyrrolate) Randomization->Treatment_A Treatment_B Control Group (Placebo/Vehicle) Randomization->Treatment_B Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Data Collection (Primary & Secondary Endpoints) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

A generalized workflow for the pivotal clinical trials of glycopyrrolate.

Safety and Tolerability

Across clinical trials, glycopyrrolate has been generally well-tolerated. The most common adverse events are consistent with its anticholinergic mechanism of action.

Common Adverse Events (Topical Glycopyrrolate for Hyperhidrosis):

  • Dry mouth

  • Mydriasis (dilated pupils)

  • Application site pain

  • Headache

  • Urinary hesitation

Common Adverse Events (Inhaled Glycopyrrolate for COPD):

  • Dry mouth

  • Upper respiratory tract infection

  • Nasopharyngitis

  • Urinary tract infection

Serious adverse events have been reported to be infrequent and comparable between glycopyrrolate and placebo groups in major clinical trials.

Conclusion

While a direct meta-analysis of this compound is not currently available, the extensive clinical trial data for the racemic mixture provides robust evidence for its efficacy and safety in the treatment of primary axillary hyperhidrosis and COPD. Preclinical data strongly suggest that the (R,R)-enantiomer is the primary driver of this clinical activity. Future research focusing on the clinical effects of the purified (R,R)-enantiomer could provide further insights into optimizing therapy with this potent anticholinergic agent.

References

Safety Operating Guide

Navigating the Disposal of (R,R)-Glycopyrrolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for (R,R)-Glycopyrrolate, a quaternary ammonium anticholinergic agent. The following information is intended to provide essential safety and logistical information, including operational and disposal plans, to build a foundation of trust and value for our customers.

Core Safety and Handling Principles

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory. Always consult the Safety Data Sheet (SDS) for detailed information before handling the compound.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[3]

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, use a suitable respirator.[3]

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Handle in a well-ventilated area, preferably in a fume hood.[3][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed original container in a dry and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[4][5]

  • Containment: For liquid spills, contain the spillage using non-combustible absorbent materials like sand, earth, or vermiculite.[8] For solid spills, prevent the generation of dust.[1]

  • Collection: Carefully collect the spilled material and absorbent into a suitable, labeled container for disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[4]

  • Disposal: Dispose of the contaminated materials as hazardous waste through a licensed waste disposal contractor.[8]

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to adhere to all national and local regulations for chemical waste.[1] It is crucial to manage it as a hazardous waste and not dispose of it in the regular trash or down the drain.[4]

General Disposal Guidelines:

  • Original Containers: Whenever possible, leave the chemical in its original container.[1]

  • No Mixing: Do not mix this compound waste with other chemical waste.[1]

  • Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name.

  • Licensed Disposal: Arrange for disposal through a licensed and approved waste disposal company.[1][8]

Experimental Protocol: Recommended Laboratory-Scale Degradation

Since a specific, validated protocol for the disposal of this compound through chemical degradation is not available in the reviewed literature, the following procedure is a recommendation based on the known chemical properties of the compound, particularly its susceptibility to hydrolysis under alkaline conditions. This procedure should be performed by trained personnel in a controlled laboratory setting, adhering to all safety precautions.

Principle: this compound is an ester that undergoes hydrolysis, which is accelerated in basic conditions. This process breaks down the molecule into less active components.

Materials:

  • This compound waste (solid or aqueous solution)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • pH indicator strips or a pH meter

  • Appropriate glass beaker or flask

  • Stir plate and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE) as listed above

Procedure:

  • Preparation: Perform the entire procedure in a certified fume hood. Wear all required PPE.

  • Dilution: If dealing with a concentrated solution or solid this compound, dilute it with water in a suitable beaker to a concentration of approximately 1 mg/mL or less. This will help to control the reaction.

  • Basification: While stirring the diluted this compound solution, slowly add the 1 M NaOH solution. Monitor the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH is sustained at >12.

  • Hydrolysis: Allow the basic solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the ester bond.

  • Neutralization: After the hydrolysis period, slowly add 1 M HCl solution while continuously stirring to neutralize the solution. Monitor the pH and aim for a final pH between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic.

  • Disposal of Neutralized Solution: Once neutralized, the resulting solution should be disposed of as chemical waste in accordance with local and institutional regulations. Although the active ingredient is degraded, the resulting solution may still contain organic compounds and salts that require proper disposal. Do not pour down the drain unless permitted by your institution's environmental health and safety office.

Forced Degradation Data Summary:

Forced degradation studies have been conducted on glycopyrrolate under various stress conditions. The following table summarizes the conditions and outcomes of these studies, which inform the recommended degradation protocol.

Stress ConditionReagent/ParameterDurationOutcome
Acid Degradation1N HCl15 minDegradation observed
Alkali Degradation1N NaOH15 minSignificant degradation
Peroxide Degradation10% H₂O₂15 minDegradation observed
Thermal Degradation105°C6 hoursDegradation observed
Photolytic DegradationUV lightNot specifiedDegradation observed
(Source: Based on data from forced degradation studies)[9]

Visualizing Key Processes and Pathways

To further aid in the understanding of this compound's context and handling, the following diagrams illustrate its mechanism of action and a logical workflow for its disposal.

Glycopyrrolate_Disposal_Workflow cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_degradation Optional Laboratory Degradation (for small quantities) start This compound Waste (Solid or Liquid) assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE assess->ppe collect Collect in a Labeled, Compatible Waste Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate degrade Perform Alkaline Hydrolysis (see protocol) collect->degrade Alternative for small quantities licensed_disposal Dispose via Licensed Hazardous Waste Contractor segregate->licensed_disposal neutralize Neutralize the Solution (pH 6-8) degrade->neutralize dispose_neutral Dispose of Neutralized Solution as Chemical Waste neutralize->dispose_neutral

Figure 1: Logical workflow for the disposal of this compound.

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[10][11] Understanding this mechanism is crucial for appreciating its pharmacological effects and potential interactions.

Glycopyrrolate_Signaling_Pathway cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor (mAChR) PLC Phospholipase C (PLC) mAChR->PLC Activates ACh Acetylcholine (ACh) ACh->mAChR Activates Glycopyrrolate This compound Glycopyrrolate->mAChR Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2: Signaling pathway of muscarinic acetylcholine receptors and the inhibitory action of this compound.

By providing this detailed guidance, we aim to empower our customers with the knowledge to handle and dispose of this compound safely and responsibly, fostering a culture of safety and environmental stewardship within the scientific community.

References

Essential Safety and Operational Guidance for Handling (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for laboratory personnel handling (R,R)-Glycopyrrolate. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent anticholinergic agent.

This compound is a pharmacologically active compound that requires careful handling to prevent accidental exposure.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Adherence to the following protocols is essential for personnel safety and to maintain a safe laboratory environment.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment should be conducted. The primary hazards are associated with inhalation of dust particles, skin and eye contact, and ingestion.[4][5][6]

Summary of Toxicological Data

Route of ExposureSpeciesLD50 ValueReference
OralMouse570 mg/kg[2]
OralRat709 mg/kg[2]
IntraperitonealMouse90 mg/kg[2]
IntraperitonealRat196 mg/kg[2]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound. For potent compounds, it is best practice to use enhanced PPE beyond the minimum requirements.[7][8]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact and absorption.[5]
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[9]Protects eyes from dust particles and splashes.[2][3]
Body Protection A fully buttoned lab coat. For larger quantities or when generating dust, a disposable gown or coveralls ("bunny suit") should be used.[9]Protects skin and personal clothing from contamination.
Respiratory Protection For handling small quantities in solution, a certified chemical fume hood is sufficient. For handling powders or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95, or a powered air-purifying respirator - PAPR) is recommended.[8][9][10]Prevents inhalation of airborne particles.
Foot Protection Closed-toe shoes. Shoe covers should be used in designated potent compound handling areas.[9]Protects feet from spills and prevents the spread of contamination.
Operational Plan for Safe Handling

A designated area for handling potent compounds should be established.[11] This area should be clearly marked with appropriate hazard signs.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood, glove box) is clean and uncluttered.

    • Cover the work surface with an absorbent, disposable liner.[11]

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that an eyewash station and safety shower are readily accessible.[12]

  • Donning PPE:

    • Put on PPE in the following order: shoe covers, gown/lab coat, face mask/respirator, goggles/face shield, and then gloves (inner and outer pair).[11]

  • Weighing and Transferring (Powder):

    • All handling of powdered this compound should be performed within a certified chemical fume hood, a glove box, or other containment enclosure to minimize inhalation exposure.[7]

    • Use dedicated spatulas and weighing vessels.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • Use Luer-lock syringes and needles to prevent accidental disconnection.[11]

  • Post-Handling:

    • Decontaminate all surfaces with an appropriate cleaning agent.

    • Wipe down the exterior of all containers before removing them from the designated handling area.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Bulk this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[13]
Contaminated Labware Disposable items (e.g., pipette tips, vials) should be placed in a designated hazardous waste container.[11] Reusable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous waste.
Contaminated PPE All disposable PPE (gloves, gowns, shoe covers, etc.) should be placed in a sealed bag and disposed of as hazardous waste.[11]
Spills Small spills should be cleaned up immediately by personnel wearing appropriate PPE. Use an absorbent material to contain the spill, then place the absorbent material in a sealed container for hazardous waste disposal.[12] The area should then be decontaminated.
Emergency Procedures
Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Prepare Designated Area don_ppe Don PPE prep_area->don_ppe weigh Weigh/Transfer Powder don_ppe->weigh Enter Handling Area dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon spill Spill or Exposure? dissolve->spill doff_ppe Doff PPE decon->doff_ppe wash Wash Hands doff_ppe->wash dispose_chem Dispose of Chemical Waste wash->dispose_chem dispose_ppe Dispose of Contaminated PPE wash->dispose_ppe spill->decon No emergency Follow Emergency Procedures spill->emergency Yes

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R)-Glycopyrrolate
Reactant of Route 2
Reactant of Route 2
(R,R)-Glycopyrrolate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.